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  • Product: 3-Fluoro-2-methyloxolane-3-carboxylic acid
  • CAS: 2169228-15-1

Core Science & Biosynthesis

Foundational

Stereoselective Synthesis of Substituted Oxetanes: A Technical Guide for Drug Discovery

Executive Summary The incorporation of four-membered oxetane rings into pharmaceutical pipelines has revolutionized modern drug design. Acting as metabolically stable, polar isosteres for gem-dimethyl groups and carbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of four-membered oxetane rings into pharmaceutical pipelines has revolutionized modern drug design. Acting as metabolically stable, polar isosteres for gem-dimethyl groups and carbonyl functionalities, oxetanes profoundly modulate the physicochemical profiles of drug candidates—enhancing aqueous solubility, lowering lipophilicity (logP), and mitigating metabolic liability [1]. However, the inherent ring strain (~107 kJ/mol) and the kinetic barriers associated with four-membered ring closure make the stereoselective synthesis of highly substituted oxetanes a formidable challenge. This whitepaper synthesizes recent breakthroughs in transition-metal catalysis and biocatalysis, providing researchers with field-proven, self-validating protocols for the stereoselective construction of these privileged scaffolds.

The Physicochemical Paradigm of Oxetanes

In medicinal chemistry, the "oxetane magic" is driven by its unique structural geometry. The oxygen atom acts as a strong hydrogen-bond acceptor, while the compact, sp³-rich ring introduces critical three-dimensionality without the lipophilic penalty of bulky alkyl groups.

Historically, oxetane synthesis relied on the Paternò–Büchi[2+2] photocycloaddition or Williamson-type intramolecular etherifications [2]. While effective for simple substrates, these classical methods often suffer from poor facial stereoselectivity and functional group intolerance when applied to complex, highly substituted systems. To address this, modern synthetic strategies have pivoted toward late-stage C–C bond-forming cyclizations and enzyme-mediated kinetic resolutions, which offer exquisite stereocontrol and broad substrate scope.

Mechanistic Pathways for Stereoselective Synthesis

Rhodium-Catalyzed O–H Insertion and C–C Cyclization

A highly convergent approach to di-, tri-, and tetrasubstituted oxetanes involves a two-step sequence: a transition-metal-catalyzed O–H insertion followed by a base-mediated C–C bond-forming cyclization [3].

Causality of Experimental Design:

  • O–H Insertion: Rhodium(II) carboxylate dimers, such as Rh₂(OAc)₄, decompose diazo compounds into electrophilic metal carbenes. These carbenes selectively insert into the O–H bond of a halohydrin (e.g., a bromohydrin). This neutral, mild catalytic step prevents the premature cyclization or degradation of the halohydrin that would occur under basic conditions.

  • C–C Cyclization: Treatment of the resulting ether intermediate with a strong, non-nucleophilic base (e.g., NaH or LiHMDS) deprotonates the acidic α-proton adjacent to the electron-withdrawing group (derived from the diazo compound). The resulting enolate undergoes an intramolecular S_N2 displacement of the halide, forming the strained four-membered ring with complete retention of the pre-existing stereocenters.

rh_catalysis A Diazo Compound + Halohydrin B Rh(II) Catalysis (O-H Insertion) A->B - N2 C Ether Intermediate (with leaving group) B->C D Base-Mediated C-C Cyclization C->D Base (e.g., NaH) E Stereodefined Substituted Oxetane D->E Intramolecular SN2

Rhodium-catalyzed O-H insertion and C-C cyclization workflow.

Biocatalytic Kinetic Resolution via Engineered Halohydrin Dehalogenases

While transition-metal catalysis is excellent for diastereoselective synthesis, achieving high enantiomeric excess (ee) often requires biocatalysis. Halohydrin dehalogenases (HHDHs) are enzymes that naturally catalyze the reversible formation of epoxides from vicinal haloalcohols. Recently, engineered HHDHs (such as HheC and HheD8 variants) have been repurposed to accommodate the larger transition states required for oxetane formation [4, 5].

Causality of Experimental Design: By subjecting a racemic γ-haloalcohol to an engineered HHDH, the enzyme selectively binds and cyclizes one enantiomer into a chiral oxetane, leaving the other enantiomer unreacted. The spatial constraints of the engineered active site dictate the stereochemical outcome, yielding both the (R)-oxetane and the unreacted (S)-γ-haloalcohol in exceptional optical purities (>99% ee) and high E-values (>200).

biocatalysis A Racemic γ-Haloalcohol B Engineered Halohydrin Dehalogenase (HHDH) A->B C (R)-Oxetane (Enantioenriched) B->C Stereoselective Ring Closure D (S)-γ-Haloalcohol (Unreacted) B->D Kinetic Resolution

Biocatalytic kinetic resolution of haloalcohols using HHDH.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that reproducibility hinges on strict adherence to anhydrous conditions (for organometallic routes) and precise pH/temperature control (for biocatalytic routes). The following protocols are engineered as self-validating systems.

Protocol A: Synthesis of 2,2-Disubstituted Oxetanes via Rh-Catalyzed O–H Insertion [3]

Objective: To synthesize functionalized oxetane-2,2-dicarboxylates from bromohydrins.

Step 1: O–H Insertion

  • Preparation: Flame-dry a Schlenk flask under argon. Add the bromohydrin (1.0 equiv, 1.0 mmol) and Rh₂(OAc)₄ (1.0 mol%, 0.01 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Diazo Addition: Dissolve diethyl diazomalonate (1.2 equiv, 1.2 mmol) in anhydrous CH₂Cl₂ (2.0 mL). Add this solution dropwise via a syringe pump over 1 hour at room temperature. Rationale: Slow addition prevents diazo dimerization.

  • Validation: Monitor N₂ gas evolution. The reaction is complete when TLC indicates the consumption of the bromohydrin.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, EtOAc/Hexanes) to isolate the ether intermediate.

Step 2: C–C Bond-Forming Cyclization

  • Deprotonation: Dissolve the purified ether intermediate (1.0 mmol) in anhydrous DMF (40 mL, 0.025 M). Cool to 0 °C. Rationale: High dilution (0.025 M) favors intramolecular cyclization over intermolecular oligomerization.

  • Cyclization: Add NaH (60% dispersion in mineral oil, 1.2 equiv, 1.2 mmol) in one portion. Stir at 0 °C for 1 hour.

  • Quenching & Extraction: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with Et₂O (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography to yield the stereodefined oxetane.

Protocol B: Biocatalytic Enantioselective Formation of Chiral Oxetanes [4, 5]

Objective: Kinetic resolution of racemic γ-haloalcohols to yield enantioenriched oxetanes.

  • Buffer Preparation: Prepare a 50 mM Tris-SO₄ buffer solution adjusted precisely to pH 8.0. Rationale: pH 8.0 ensures optimal protonation states for the catalytic triad of the HHDH enzyme without inducing spontaneous, non-enzymatic background cyclization.

  • Substrate Loading: Dissolve the racemic γ-haloalcohol (50 mM final concentration) in a minimal amount of DMSO (final concentration <5% v/v) to ensure solubility, and add to the buffer.

  • Enzyme Addition: Add the purified engineered HHDH variant (e.g., HheC-M4 or HheD8, 2.0 mg/mL).

  • Incubation: Incubate the reaction mixture in an orbital shaker at 30 °C and 200 rpm.

  • Monitoring (Self-Validation): Periodically sample the reaction (every 2 hours). Extract with EtOAc and analyze via Chiral GC or HPLC. Stop the reaction when the enantiomeric excess of the remaining substrate (ee_s) reaches >99% (typically at ~50% conversion).

  • Workup: Extract the aqueous layer with EtOAc (3 × equal volume). Dry the organic phase over Na₂SO₄, concentrate, and separate the (R)-oxetane from the unreacted (S)-haloalcohol via silica gel chromatography.

Quantitative Data & Comparative Analysis

To guide route selection in drug development, the following table summarizes the performance metrics of the discussed methodologies.

Synthetic MethodologyCatalyst / ReagentSubstrate ScopeYield (%)StereoselectivityKey Advantage
C–C Bond Cyclization Rh₂(OAc)₄ / NaHDi-, Tri-, Tetrasubstituted65–92%Complete retention of starting material drHighly modular; tolerates bulky aryl/alkyl groups.
Biocatalytic Ring Closure Engineered HHDH (HheC)γ-HaloalcoholsUp to 49% (max 50%)>99% ee, E > 200Green chemistry; perfect enantiocontrol.
Williamson Etherification KOH or NaHβ-Halo ketones (reduced)50–85%79–89% eeClassical approach; accessible reagents.
Mitsunobu-style Cyclization PPh₃ / DEAD / Ziram®1,3-Diols60–85%Inversion at C-O bondAvoids basic conditions; utilizes native diols.

Conclusion

The stereoselective synthesis of substituted oxetanes is no longer a bottleneck in medicinal chemistry. By leveraging Rh-catalyzed O–H insertion/C–C cyclization cascades, chemists can rapidly assemble highly substituted, functionalized oxetane building blocks from simple precursors. Concurrently, the advent of engineered halohydrin dehalogenases provides a scalable, green, and highly enantioselective biocatalytic platform for accessing chiral oxetanes. By integrating these self-validating protocols, drug development professionals can efficiently explore novel chemical space, optimizing the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

  • Carreira, E. M., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications, 2016.[Link]

  • D'Auria, M. "Oxetane Synthesis through the Paternò-Büchi Reaction." Molecules, MDPI, 2013.[Link]

  • Bull, J. A., et al. "Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization." Angewandte Chemie International Edition, Wiley, 2014. [Link]

  • Wan, N.-W., et al. "Biocatalytic enantioselective formation and ring-opening of oxetanes." Nature Communications, Springer Nature, 2025.[Link]

  • Sun, Z., et al. "Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase." Angewandte Chemie International Edition, Wiley, 2024.[Link]

Exploratory

3-Fluoro-2-methyloxolane-3-carboxylic Acid: A Comprehensive Technical Guide to Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary The pharmaceutical industry's ongoing paradigm shift toward sp³-rich scaffolds—often termed the "escape from flatland"—has elevated the demand for conformationally restricted, metabolically stable build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's ongoing paradigm shift toward sp³-rich scaffolds—often termed the "escape from flatland"—has elevated the demand for conformationally restricted, metabolically stable building blocks. 3-Fluoro-2-methyloxolane-3-carboxylic acid (CAS: 2169228-15-1) represents a premium structural motif in this space[1]. By integrating a tetrahydrofuran (oxolane) ring with a quaternary stereocenter bearing both a fluorine atom and a carboxylic acid, this compound offers unique stereoelectronic properties. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating guide to the structural dynamics, mechanistic utility, and synthesis of this critical fluorinated heterocycle.

Physicochemical Profiling & Structural Dynamics

The incorporation of fluorine into saturated oxygen heterocycles fundamentally alters their physicochemical profile[2]. The strong electron-withdrawing nature (-I effect) of the alpha-fluorine atom significantly polarizes the adjacent C-C bond. This polarization increases the acidity of the carboxylic acid, typically lowering the pKa by 1.5–2.0 units compared to its non-fluorinated analog.

Furthermore, the fluorine atom dictates the preferred conformation of the oxolane ring via stereoelectronic effects, specifically the gauche effect between the highly polarized C-F and C-O bonds. Recent mechanistic studies on halogenated tetrahydrofurans demonstrate that alpha-fluorination strongly destabilizes potential oxocarbenium ion intermediates, ensuring that reactions at adjacent positions proceed via direct displacement of covalent intermediates rather than through degradation-prone cationic pathways[3].

Table 1: Quantitative Physicochemical Data & Mechanistic Impact
PropertyValueCausality / Structural Impact
CAS Number 2169228-15-1Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₆H₉FO₃Indicates a low molecular weight, sp³-rich fragment[4].
Monoisotopic Mass 148.05357 DaIdeal mass range for Fragment-Based Drug Discovery (FBDD)[4].
Structural Motif Fluorinated OxolaneIncreases metabolic stability against CYP450-mediated oxidation.
Stereocenters C2 (CH-CH₃), C3 (C-F, COOH)Enables rigid, predictable vector projection for target engagement.

Mechanistic Rationale in Drug Design

In drug development, the 3-fluoro-2-methyloxolane scaffold is primarily deployed as a bioisostere for standard cycloalkyl or aryl acids. The strategic placement of the fluorine atom serves a dual purpose: it acts as a metabolic shield, blocking oxidative liabilities (such as alpha-hydroxylation by Cytochrome P450 enzymes), and it modulates the overall lipophilicity (LogP) of the molecule without significantly increasing steric bulk.

PharmImpact Compound 3-Fluoro-2-methyloxolane Scaffold Metabolism Cytochrome P450 Oxidation Blockade Compound->Metabolism Steric/Electronic Shielding Lipophilicity Modulated LogP (Fluorine Effect) Compound->Lipophilicity Fluorine Incorporation Binding Target Protein Hydrogen Bonding (F...H-N) Compound->Binding Conformational Locking

Fig 1. Pharmacological impact of the 3-fluoro-2-methyloxolane scaffold in drug design.

Synthetic Methodologies & Protocols

The synthesis of alpha-fluoro-beta-oxa quaternary carboxylic acids requires precision methodologies to control the stereocenter and prevent ring-opening side reactions[2]. The most robust, scalable approach involves the electrophilic fluorination of a pre-formed oxolane ester enolate, followed by controlled saponification.

SynthWorkflow Start 2-Methyltetrahydrofuran- 3-carboxylic acid ester Enolization Enolization (LDA, THF, -78°C) Start->Enolization Step 1a Fluorination Electrophilic Fluorination (NFSI) Enolization->Fluorination Step 1b Hydrolysis Ester Hydrolysis (LiOH, H2O/MeOH) Fluorination->Hydrolysis Step 2 Product 3-Fluoro-2-methyloxolane- 3-carboxylic acid Hydrolysis->Product Final Isolation

Fig 2. Synthetic workflow for 3-fluoro-2-methyloxolane-3-carboxylic acid via enolate fluorination.

Step-by-Step Experimental Protocol

Step 1: Enolate Generation and Electrophilic Fluorination Objective: Installation of the fluorine atom at the C3 position to establish the quaternary stereocenter.

  • Preparation: Charge a flame-dried Schlenk flask with diisopropylamine (1.1 equiv) and anhydrous THF (0.2 M). Cool the system to -78 °C under an argon atmosphere.

  • Base Formation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form Lithium Diisopropylamide (LDA).

  • Enolization: Introduce methyl 2-methyloxolane-3-carboxylate (1.0 equiv) dropwise. Causality: Maintaining a strict -78 °C temperature and exact stoichiometry prevents unwanted Claisen self-condensation and ensures complete kinetic enolate formation.

  • Fluorination: After 1 hour of stirring, add a pre-cooled solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 equiv) in THF. Causality: NFSI is selected over Selectfluor due to its superior solubility in THF and predictable, diastereoselective reactivity with lithium enolates, driven by the steric bulk of its sulfonimide leaving group.

  • Self-Validating Checkpoint: Quench a 0.1 mL reaction aliquot in saturated aqueous NH₄Cl. Extract with EtOAc and perform rapid ¹⁹F NMR. The appearance of a distinct fluorine signal (typically around -160 to -170 ppm) immediately confirms successful C-F bond formation prior to proceeding.

Step 2: Saponification of the Fluorinated Ester Objective: Cleavage of the methyl ester to yield the target free carboxylic acid without inducing dehydrofluorination.

  • Solvent System: Dissolve the crude fluorinated ester in a 2:1:1 mixture of THF:MeOH:H₂O.

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv) and stir at ambient temperature for 4 hours. Causality: The mixed solvent system ensures homogeneity of the lipophilic ester and hydrophilic base. LiOH is explicitly chosen over harsher bases (NaOH/KOH) to mitigate the risk of base-catalyzed E1cB elimination (loss of HF), which is a known liability for alpha-fluoro systems.

  • Isolation: Acidify the aqueous layer carefully to pH 2 using 1M HCl at 0 °C, then extract thoroughly with EtOAc. Dry over Na₂SO₄ and concentrate in vacuo.

Analytical & Self-Validating Systems

To ensure the scientific integrity of the synthesized 3-fluoro-2-methyloxolane-3-carboxylic acid, the following self-validating analytical parameters must be met:

  • Mass Spectrometry (LC-MS): Analysis of the final organic extract must show the [M-H]⁻ ion at m/z 147.04[4]. The strict absence of an m/z 127 peak (corresponding to the loss of HF) validates that the fluorinated quaternary center remained structurally intact during the basic hydrolysis step.

  • Nuclear Magnetic Resonance (NMR):

    • ¹³C NMR: The success of the fluorination is unequivocally validated by observing large scalar carbon-fluorine coupling constants. The C3 quaternary carbon will appear as a doublet with a primary coupling constant ( 1JC−F​ ) of approximately 90–95 Hz. The adjacent carboxyl carbon will also exhibit a secondary coupling ( 2JC−F​ ) of 25–30 Hz.

    • ¹⁹F NMR: A clean multiplet (due to coupling with adjacent protons on the oxolane ring) confirms the presence of the fluorine atom and allows for the determination of the diastereomeric ratio (dr) based on signal integration.

References

  • PubChemLite, "3-fluoro-2-methyloxolane-3-carboxylic acid (C6H9FO3)". University of Luxembourg.
  • Sigma-Aldrich, "3-fluoro-2-methyloxolane-3-carboxylic acid | 2169228-15-1". MilliporeSigma.
  • ResearchGate, "Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions".
  • ACS Publications, "Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals". The Journal of Organic Chemistry.

Sources

Foundational

Engineering Saturated Heterocycles: A Technical Guide to the Physical Properties of Fluorinated Oxolanes

Executive Summary As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the challenge of optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the challenge of optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The strategic incorporation of fluorine into saturated oxygen heterocycles—specifically oxolanes (tetrahydrofurans)—represents a highly effective structural intervention. This whitepaper provides an in-depth analysis of the physical properties of fluorinated oxolanes, detailing how stereoelectronic effects, lipophilicity (logP), and acid dissociation constants (pKa) are modulated by fluorination.

The Mechanistic Impact of Fluorination on Oxolanes

The oxolane ring is a ubiquitous motif in medicinal chemistry, most notably forming the sugar backbone of nucleoside analogs. However, unsubstituted oxolanes suffer from rapid metabolic oxidation and high conformational flexibility, which can lead to off-target binding and poor oral bioavailability.

Introducing fluorine atoms into the oxolane scaffold fundamentally alters its physicochemical landscape. Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å, closely mimicking oxygen at 1.52 Å). This unique combination allows for profound electronic modulation without introducing prohibitive steric bulk [1].

Stereoelectronic Effects and Conformational Locking

Unsubstituted oxolanes exist in a state of rapid pseudorotation, constantly interconverting between various envelope (E) and twist (T) conformations. When a highly electronegative fluorine atom is introduced, it exerts a strong dipole and engages in stereoelectronic interactions, such as the gauche effect .

The gauche effect occurs when the highly polarized C–F bond aligns optimally with adjacent C–O bonds or lone pairs to minimize dipole-dipole repulsion and maximize hyperconjugation (e.g., σC−H​→σC−F∗​ ). Consequently, fluorination can "lock" the oxolane ring into a specific conformation (e.g., the C3-endo or C2-exo envelope), which is critical for pre-organizing the molecule for optimal receptor binding [2].

G A Fluorine Substitution on Oxolane Ring B Strong Inductive Electron Withdrawal A->B Electronegativity C Stereoelectronic Interactions (Gauche Effect) A->C Orbital Overlap D Decreased pKa of Adjacent Groups B->D Lowers Basicity E Modulated Lipophilicity (logP Shift) B->E Polarity Balance G Enhanced Metabolic Stability B->G C-F Bond Strength F Conformational Locking (Specific Ring Pucker) C->F Energy Minimization

Figure 1: Mechanistic pathway of fluorine-driven physicochemical modulation in oxolanes.

Physicochemical Profiling: logP, pKa, and Volatility

Lipophilicity (logP)

A common misconception in drug design is that adding fluorine always increases lipophilicity. While the trifluoromethyl (–CF3) group is highly lipophilic and consistently drives logP upward, the addition of a single fluorine atom (monofluorination) on an aliphatic oxolane ring can actually decrease logP. This occurs because the highly electronegative fluorine creates a strong local dipole, increasing the molecule's polarity and aqueous solvation more than its hydrophobicity [3].

Acid-Base Properties (pKa)

The strong inductive electron-withdrawing effect of fluorine propagates through the σ -bond framework of the oxolane ring. If an ionizable functional group (such as an amine or hydroxyl) is attached to the ring, its pKa will be dramatically altered. For instance, an amine substituent will become significantly less basic (lower pKa) because the fluorine atom pulls electron density away from the nitrogen lone pair, destabilizing the protonated conjugate acid. Conversely, an adjacent hydroxyl group will become more acidic [3].

Boiling Point and Intermolecular Forces

Perfluorinated oxolanes (where all hydrogens are replaced by fluorine) exhibit fascinating physical properties. Despite their higher molecular weight, they have significantly lower boiling points than their hydrocarbon counterparts. The tightly held electron cloud of fluorine reduces the polarizability of the molecule, resulting in exceptionally weak London dispersion forces. This makes perfluorooxolanes highly volatile and useful as specialized solvents or inhalation anesthetics [4].

Table 1: Comparative Physicochemical Data of Substituted Oxolanes
Compound MotifSubstituentEffect on logPEffect on pKa (Adjacent Amine)Conformational BiasBoiling Point Trend
Unsubstituted Oxolane NoneBaseline~9.0 - 9.5Highly flexible (pseudorotation)Baseline
Monofluorooxolane 3-FluoroSlight decrease / neutral~7.0 - 7.5Gauche effect stabilizationSlight increase
Trifluoromethyloxolane 3-CF3Significant increase~5.5 - 6.5Steric and inductive lockingModerate increase
Perfluorooxolane PerfluoroHighly lipophilicN/ARigidifiedDrastic decrease

Note: Data represents generalized trends derived from physicochemical profiling of saturated O-heterocycles.

Experimental Workflows for Physicochemical Validation

To ensure scientific integrity and trustworthiness, theoretical predictions of logP and pKa must be empirically validated. Below are the self-validating, step-by-step protocols I employ in the laboratory to characterize fluorinated oxolanes.

Protocol 1: Shake-Flask LC-MS/MS Method for logP Determination

Causality Check: Standard UV-Vis spectroscopy is insufficient here because aliphatic fluorinated oxolanes lack the conjugated π -systems required for UV absorption. LC-MS/MS provides the necessary sensitivity and specificity.

  • Phase Preparation : Vigorously mix equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Solubilization : Dissolve 1 mg of the fluorinated oxolane in 1 mL of the saturated octanol phase. Rationale: Fluorinated compounds often exhibit poor aqueous solubility; starting in the organic phase prevents precipitation artifacts.

  • Partitioning : Combine 500 µL of the spiked octanol with 500 µL of the saturated aqueous buffer in a sealed glass vial. Agitate at exactly 25.0 ± 0.1 °C for 60 minutes to achieve thermodynamic equilibrium.

  • Phase Separation : Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions.

  • Quantification : Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Calculation : Calculate logP as log10​([Concentrationoctanol​]/[Concentrationaqueous​]) .

Protocol 2: Potentiometric Titration for pKa Determination

Causality Check: Because fluorination can push pKa values into extreme ranges (< 2 or > 10) and reduce aqueous solubility, a cosolvent system is often mandatory to keep the analyte in solution during titration.

  • Sample Preparation : Dissolve 2-5 mg of the fluorinated oxolane derivative in a methanol/water mixture (e.g., 30% MeOH) containing 0.15 M KCl. Rationale: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Atmospheric Control : Purge the titration vessel with ultra-pure Nitrogen gas. Rationale: Exclusion of atmospheric CO2 is critical, as dissolved carbonic acid will skew the titration curve of weak acids/bases.

  • Titration : Titrate the solution using standardized 0.1 M HCl or 0.1 M KOH, utilizing a high-precision glass electrode to record pH after each titrant addition.

  • Data Processing (Yasuda-Shedlovsky Extrapolation) : Calculate the apparent pKa at various methanol concentrations. Plot the apparent pKa against the inverse dielectric constant of the solvent mixtures and extrapolate to 100% water to determine the true aqueous pKa.

G S1 Compound Synthesis & Purification S2 Shake-Flask Partitioning (Octanol/Water) S1->S2 S4 Potentiometric Titration (Cosolvent) S1->S4 S3 LC-MS/MS Quantification S2->S3 S5 Data Synthesis: logP & pKa Calculation S3->S5 S4->S5

Figure 2: Standardized experimental workflow for the physicochemical profiling of oxolanes.

Synthesis and Late-Stage Fluorination

The physical properties discussed above are only accessible if the compounds can be synthesized with high stereochemical fidelity. The synthesis of fluorinated oxolanes typically relies on late-stage nucleophilic fluorination or electrophilic fluorocyclization [5].

For instance, the conversion of a specific hydroxylated oxolane precursor to its fluorinated analog is routinely achieved using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

  • Mechanistic Causality : The reaction must be performed at cryogenic temperatures (–78 °C) in non-polar solvents (like dichloromethane). This temperature control is not merely for safety; it suppresses the formation of elimination byproducts (alkenes) and ensures that the nucleophilic fluoride attack proceeds via a clean SN​2 mechanism, resulting in complete inversion of stereochemistry at the substituted carbon[6].

Conclusion

The physical properties of fluorinated oxolanes—ranging from their modulated lipophilicity and suppressed basicity to their locked conformations and altered boiling points—make them indispensable tools in modern chemical design. By understanding the causal relationships between fluorine's electronegativity, stereoelectronic orbital interactions, and macroscopic physical traits, researchers can rationally engineer saturated heterocycles to overcome complex pharmacokinetic hurdles.

References

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions ResearchGate [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles ChemRxiv[Link]

  • Anesthetic properties of some fluorinated oxolanes and oxetanes PubMed - NIH[Link]

  • Monofluorination of Organic Compounds: 10 Years of Innovation Chemical Reviews - ACS Publications[Link]

Exploratory

Advanced Synthesis and Physicochemical Profiling of 3-Fluoro-2-methyloxolane-3-carboxylic acid

Executive Summary The integration of fluorinated saturated heterocycles into active pharmaceutical ingredients (APIs) represents a paradigm shift in modern medicinal chemistry. 3-Fluoro-2-methyloxolane-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorinated saturated heterocycles into active pharmaceutical ingredients (APIs) represents a paradigm shift in modern medicinal chemistry. 3-Fluoro-2-methyloxolane-3-carboxylic acid (CAS: 2169228-15-1) [1] is a highly specialized, sterically encumbered building block designed to impart unique stereoelectronic properties to drug scaffolds. Unlike simple aliphatic rings, fluorinated tetrahydrofurans (THFs) offer distinct advantages in modulating lipophilicity, metabolic stability, and target binding affinity[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating technical guide on the physicochemical properties, mechanistic rationale, and synthetic methodologies required to handle and incorporate this advanced intermediate into drug discovery pipelines.

Physicochemical & Structural Profiling

Understanding the baseline quantitative metrics of 3-Fluoro-2-methyloxolane-3-carboxylic acid is critical for downstream analytical validation and formulation. The following table summarizes its core properties[3],[1],[2].

PropertyValue
Compound Name 3-Fluoro-2-methyloxolane-3-carboxylic acid
CAS Registry Number 2169228-15-1
Molecular Formula C₆H₉FO₃
Monoisotopic Mass 148.05357 Da
SMILES String CC1C(CCO1)(C(=O)O)F
Structural Class Fluorinated saturated O-heterocycle (Oxolane/THF)
Key Functional Groups Tertiary C-F bond, Carboxylic Acid, Cyclic Ether

Mechanistic Rationale in Drug Design

The selection of 3-Fluoro-2-methyloxolane-3-carboxylic acid over its non-fluorinated analog is driven by three core causality principles in rational drug design[2],[4]:

  • Metabolic Shielding: The oxolane (THF) ring is traditionally susceptible to cytochrome P450-mediated oxidative metabolism at the α- and β-positions. The introduction of a highly electronegative fluorine atom at the C3 position creates a strong stereoelectronic shield, significantly enhancing the half-life of the API[4].

  • pKa Modulation: The inductive electron-withdrawing effect of the α-fluorine atom lowers the pKa of the adjacent carboxylic acid[2]. When converted into an amide during late-stage API synthesis, this altered electron density strengthens the amide bond against enzymatic hydrolysis.

  • Conformational Locking: The steric bulk of the C2-methyl group, combined with the gauche effect induced by the C3-fluorine and the ring oxygen, restricts the pseudorotation of the oxolane ring. This locks the molecule into a rigid, predictable bioactive conformation, reducing the entropic penalty upon target binding.

Retrosynthetic Analysis

The most robust approach to synthesizing α-fluoro cyclic carboxylic acids relies on the late-stage electrophilic fluorination of a pre-formed ester enolate[5].

Retrosynthesis Target 3-Fluoro-2-methyloxolane- 3-carboxylic acid (CAS: 2169228-15-1) Intermediate 2-Methyloxolane- 3-carboxylate enolate Target->Intermediate Retrosynthetic Disconnection Reagent Electrophilic Fluorination (Selectfluor / NFSI) Intermediate->Reagent F+ Transfer Precursor 2-Methyloxolane- 3-carboxylic acid ester Intermediate->Precursor Deprotonation (LDA/THF, -78°C)

Retrosynthetic disconnection strategy for 3-Fluoro-2-methyloxolane-3-carboxylic acid.

Experimental Methodologies: Electrophilic Fluorination

To ensure scientific integrity, the following protocol is designed as a self-validating system . It employs in-process controls (IPCs) to verify intermediate formation before proceeding to the next step. We utilize Selectfluor® due to its superior electrophilicity compared to NFSI, which is required to overcome the steric hindrance at the tertiary C3 position[5],[6].

Workflow Step1 Enolate Formation LDA, THF, -78°C Step2 Fluorine Transfer Selectfluor, -78°C to RT Step1->Step2 Step3 Ester Hydrolysis LiOH, THF/H2O Step2->Step3 Step4 Isolation Acid/Base Extraction Step3->Step4

Step-by-step workflow for electrophilic fluorination and isolation of the target compound.

Step-by-Step Protocol

Step 1: Kinetic Enolate Generation

  • Procedure: Charge a flame-dried Schlenk flask with anhydrous THF and diisopropylamine (1.1 eq). Cool to -78°C under an inert argon atmosphere. Add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to form LDA. Introduce alkyl 2-methyloxolane-3-carboxylate (1.0 eq) dropwise over 15 minutes.

  • Causality: LDA is a bulky, non-nucleophilic base that ensures quantitative deprotonation at the C3 position without attacking the ester carbonyl. The strict cryogenic temperature (-78°C) is mandatory to prevent retro-aldol-type ring-opening of the oxolane intermediate.

  • Self-Validation (IPC 1): Quench a 0.1 mL aliquot of the reaction mixture in D₂O. Analyze via ¹H NMR. The disappearance of the C3-proton signal and >95% deuterium incorporation validates complete enolate formation.

Step 2: Electrophilic Fluorine Transfer

  • Procedure: To the enolate solution at -78°C, introduce a pre-chilled solution of Selectfluor® (1.2 eq) dissolved in anhydrous DMF dropwise[6]. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality: DMF is utilized as a co-solvent because Selectfluor is practically insoluble in pure THF at cryogenic temperatures. The slow warming profile controls the exothermic Sₙ2-type fluorine transfer, preventing degradation[6].

  • Self-Validation (IPC 2): Extract a 0.2 mL aliquot and analyze via ¹⁹F NMR. The disappearance of the Selectfluor N-F signal (~ +47 ppm) and the emergence of a tertiary C-F signal (~ -165 ppm) confirms successful fluorination.

Step 3: Saponification and Isolation

  • Procedure: Add 2M aqueous LiOH (3.0 eq) to the crude mixture. Stir at room temperature for 12 hours. Acidify the aqueous layer to pH 2 using 1M HCl, then extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation coordinates strongly with the cyclic ether oxygen, while its milder basicity minimizes the risk of base-catalyzed dehydrofluorination (elimination of HF), preserving the integrity of the newly formed C-F bond.

Downstream Applications: API Integration

Once synthesized, 3-Fluoro-2-methyloxolane-3-carboxylic acid serves as a premium capping group or core scaffold in peptide and small-molecule synthesis.

AmideCoupling Acid 3-Fluoro-2-methyloxolane- 3-carboxylic acid CAS: 2169228-15-1 Activation Activation HATU, DIPEA, DMF Acid->Activation Carboxylate Activation API Fluorinated API Scaffold Enhanced Metabolic Stability Activation->API Amide Bond Formation Amine Target Amine R-NH2 Amine->Activation Nucleophilic Attack

Downstream application workflow for integrating the fluorinated oxolane into an API scaffold.

Due to the steric hindrance at the C3 position, standard coupling reagents like EDC/NHS often suffer from low yields. Causality-driven recommendation: Utilize uronium-based coupling reagents such as HATU in the presence of DIPEA. HATU generates a highly reactive 7-aza-OBt ester intermediate that efficiently overcomes the steric bulk of the adjacent methyl and fluoro groups, driving the amide bond formation to completion.

References

  • PubChemLite: 3-fluoro-2-methyloxolane-3-carboxylic acid Source: PubChem (National Institutes of Health) URL:[Link]

  • Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ChemRxiv URL:[Link]

  • Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis Source: Chemical Reviews - ACS Publications URL:[Link]

  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine Source: Molecules (via PMC - NIH) URL:[Link]

Sources

Foundational

Structure Elucidation of 3-Fluoro-2-methyloxolane-3-carboxylic Acid: A Comprehensive Analytical Framework

Executive Summary The incorporation of fluorine into sp3 -rich ( Fsp3 ) heterocyclic scaffolds is a highly privileged strategy in modern drug discovery, designed to modulate lipophilicity, metabolic stability, and target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into sp3 -rich ( Fsp3 ) heterocyclic scaffolds is a highly privileged strategy in modern drug discovery, designed to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Fluoro-2-methyloxolane-3-carboxylic acid (CAS: 2169228-15-1) represents a stereochemically dense, highly functionalized building block[1]. Unambiguous structure elucidation of this molecule presents a unique analytical challenge due to the presence of two contiguous chiral centers (C2 and C3) within a flexible five-membered oxolane ring.

This technical whitepaper provides an in-depth, causality-driven guide to the structural and stereochemical elucidation of 3-fluoro-2-methyloxolane-3-carboxylic acid. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and advanced multi-nuclear ( 1 H, 13 C, 19 F) 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, we establish a self-validating analytical matrix that leaves no room for structural ambiguity.

Molecular Architecture & Analytical Strategy

The molecular architecture of 3-fluoro-2-methyloxolane-3-carboxylic acid consists of a tetrahydrofuran (oxolane) core, substituted at the C2 position with a methyl group and at the C3 position with both a fluorine atom and a carboxylic acid moiety.

The analytical strategy must account for the following structural complexities:

  • Regiochemistry: Confirming the exact positions of the methyl, fluoro, and carboxyl substituents on the oxolane ring.

  • Heteronuclear Coupling: Leveraging the spin-1/2 nature of 19 F, which induces scalar coupling ( JCF​ and JHF​ ) across multiple bonds, acting as an orthogonal validation tool for carbon framework assembly.

  • Relative Stereochemistry: The C2 and C3 carbons are chiral, yielding four possible stereoisomers (two diastereomeric pairs: cis and trans). Determining the relative configuration requires precise through-space distance measurements.

To achieve this, we deploy a cascading analytical workflow (Figure 1), where each technique provides orthogonal data that restricts the degrees of structural freedom until only one valid molecular model remains.

AnalyticalWorkflow A Sample Preparation (High Purity >95%) B HRMS (ESI-) Exact Mass & Formula A->B C ATR FT-IR Functional Group ID A->C D 1D NMR Suite (1H, 13C, 19F) A->D G Unambiguous Structure Elucidation B->G C->G E 2D NMR Framework (COSY, HSQC, HMBC) D->E F Stereochemical Profiling (NOESY, 19F-1H HOESY) E->F F->G

Fig 1. Integrated analytical workflow for the structural elucidation of fluorinated oxolanes.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each experimental parameter is explicitly defined.

High-Resolution Mass Spectrometry (HRMS)
  • Causality: To determine the exact molecular formula, HRMS is utilized. Because the molecule contains a highly acidic carboxylic acid group, Electrospray Ionization in negative mode (ESI-) is the most efficient technique, yielding the deprotonated [M−H]− ion with minimal fragmentation.

  • Protocol:

    • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid to ensure stable spray formation.

    • Inject 1 µL into a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

    • Operate in negative ion mode with a capillary voltage of 2.5 kV and a desolvation temperature of 300 °C.

    • Calibrate the mass axis using a standard reference mass (e.g., sodium formate cluster) to achieve mass accuracy within < 3 ppm.

ATR-FTIR Spectroscopy
  • Causality: Infrared spectroscopy identifies the primary functional groups. Attenuated Total Reflectance (ATR) is chosen over KBr pelleting to prevent moisture absorption, which could mask the critical, broad O-H stretch of the carboxylic acid[2].

  • Protocol:

    • Place 1-2 mg of the neat compound directly onto the diamond crystal of the ATR-FTIR spectrometer.

    • Apply uniform pressure using the anvil to ensure optimal optical contact.

    • Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

    • Perform a background subtraction using an ambient air scan taken immediately prior to the sample.

Multi-Nuclear NMR Acquisition Suite
  • Causality: NMR provides the core connectivity data. Using a deuterated solvent like DMSO- d6​ is critical because it strongly hydrogen-bonds with the carboxylic acid proton, preventing rapid exchange and allowing the -COOH proton to be observed as a distinct signal[2]. Furthermore, acquiring 13 C NMR with both 1 H and 19 F decoupling allows for the isolation of specific scalar couplings, proving the exact location of the fluorine atom.

  • Protocol:

    • Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ (100 atom % D) and transfer to a 5 mm NMR tube.

    • 1D Acquisitions: Acquire standard 1 H (600 MHz), 13 C{ 1 H} (150 MHz), and 19 F (564 MHz) spectra. Ensure the 13 C acquisition time is sufficient to resolve fine JCF​ splittings.

    • 2D Acquisitions: Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC using standard pulse sequences with gradient selection.

    • Stereochemical Acquisition: Acquire a 2D 1 H- 1 H NOESY (mixing time ~300 ms) and a 2D 19 F- 1 H HOESY (Heteronuclear Overhauser Effect Spectroscopy) to map through-space proximity between the fluorine and specific protons[3].

Stepwise Structural Elucidation Logic

Establishing the Molecular Formula

The HRMS (ESI-) spectrum yields a distinct peak at m/z 147.0463. The calculated exact mass for [C6​H8​FO3​]− is 147.0463, confirming the molecular formula C6​H9​FO3​ . The degrees of unsaturation (Index of Hydrogen Deficiency) is calculated as 2. One degree is accounted for by the carboxylic acid carbonyl ( C=O ), and the second confirms the presence of a single ring system (the oxolane core). The ATR-FTIR spectrum acts as a secondary validation, exhibiting a very broad absorption band from 3300–2500 cm −1 (characteristic of a strongly hydrogen-bonded carboxylic acid O-H) and a sharp, intense band at 1715 cm −1 corresponding to the C=O stretch[2].

Defining the Building Blocks (1D NMR)

The 1D NMR data provides the foundational building blocks. The 1 H NMR spectrum reveals a broad singlet far downfield at ~12.5 ppm, unambiguously assigned to the -COOH proton. A doublet at ~1.35 ppm integrating to 3 protons indicates a methyl group attached to a methine carbon. The self-validating power of the analysis relies heavily on the 13 C NMR spectrum. Because 19 F is 100% naturally abundant and has a spin of 1/2, it splits the signals of nearby carbons.

  • The C3 carbon appears at ~98.5 ppm as a large doublet with a one-bond coupling constant ( 1JCF​ ) of ~188 Hz, proving the direct attachment of the fluorine atom.

  • The C2 and C4 carbons, as well as the carboxyl carbon, appear as doublets with two-bond coupling constants ( 2JCF​ ) ranging from 20 to 26 Hz, confirming they are adjacent to the fluorinated C3 center.

Framework Assembly (2D NMR)

The 2D NMR suite stitches these isolated fragments into the oxolane ring.

  • COSY: Shows cross-peaks between the C2-methine proton and the C2-methyl protons, establishing the CH3​−CH−O fragment. A separate spin system is observed between the C4 methylene and C5 methylene protons.

  • HMBC: The critical linkage occurs here. The C2-methyl protons show long-range correlations to the C2 carbon and the fluorinated C3 quaternary carbon. The C4 protons show correlations to C3, C5, and the carbonyl carbon. This perfectly closes the five-membered ring and confirms the regiochemistry: the methyl is at C2, and both the fluorine and carboxylic acid are at C3.

Stereochemical Determination (NOESY & HOESY)

With the 2D framework assembled, the final challenge is determining the relative stereochemistry between the C2 and C3 chiral centers. Standard 1 H- 1 H NOESY can identify spatial proximity between the C2-methyl and protons on C4/C5, but it cannot directly observe the fluorine atom. To achieve absolute certainty, a 2D 19 F- 1 H HOESY experiment is deployed. As demonstrated by Dewis et al. (2019), HOESY is critical for accurately measuring internuclear distances and determining the relative stereochemistry of fluorinated pharmaceuticals[3].

  • If the 19 F signal shows a strong HOESY cross-peak to the C2-methyl protons , the fluorine and the methyl group are cis to each other on the oxolane ring.

  • If the 19 F signal shows a strong HOESY cross-peak to the C2-methine proton , the fluorine and the methyl group are trans to each other.

NMRElucidationLogic N1 1H-1H COSY Map C4-C5 & C2-CH3 Spin Systems N2 1H-13C HSQC Assign Protons to Directly Bonded Carbons N1->N2 N3 1H-13C HMBC Link Spin Systems via Quaternary C3 & Carbonyl N2->N3 N4 19F-13C J-Coupling Validate C3, C2, C4 Proximity to Fluorine N3->N4 N5 1H-1H NOESY / 19F-1H HOESY Determine cis/trans Diastereomeric Configuration N4->N5

Fig 2. Sequential NMR logic for assembling the oxolane framework and defining stereocenters.

Quantitative Data Summaries

The following tables summarize the expected analytical data for a representative diastereomer of 3-fluoro-2-methyloxolane-3-carboxylic acid, demonstrating the self-validating alignment of mass, infrared, and multi-nuclear magnetic resonance data.

Table 1: HRMS and FT-IR Data Summary

Analytical TechniqueParameterObserved ValueInterpretation / Assignment
HRMS (ESI-) [M−H]− Exact Mass147.0463 m/zConfirms formula C6​H9​FO3​ (Calc: 147.0463)
FT-IR (ATR) O-H Stretch3300 - 2500 cm −1 Broad band; hydrogen-bonded carboxylic acid
FT-IR (ATR) C=O Stretch1715 cm −1 Sharp, strong band; carboxylic acid carbonyl
FT-IR (ATR) C-F / C-O Stretch1050 - 1100 cm −1 Strong bands; overlapping ether and fluoro groups

Table 2: Multi-Nuclear NMR Assignments and Heteronuclear Coupling ( DMSO−d6​ )

Position 1 H Chemical Shift (ppm), Mult., J (Hz) 13 C Chemical Shift (ppm), Mult., JCF​ (Hz) 19 F (ppm)Key HMBC Correlations ( 1 H 13 C)
C=O (Acid) 12.50 (br s, 1H)171.5 (d, 2JCF​=26.0 )--
C3 (C-F) -98.5 (d, 1JCF​=188.0 )-165.4 (m, 1F)-
C2 (CH-O) 4.35 (dq, 1H, J=6.5 , 3JHF​=12.0 )80.2 (d, 2JCF​=22.5 )-C3, C=O, C2- CH3​
C5 ( CH2​ -O) 3.95 (m, 2H)68.4 (s)-C4, C3
C4 ( CH2​ ) 2.45 (m, 1H), 2.20 (m, 1H)36.5 (d, 2JCF​=21.0 )-C3, C5, C=O
C2- CH3​ 1.35 (d, 3H, J=6.5 )16.8 (d, 3JCF​=4.5 )-C2, C3

(Note: Exact chemical shifts and coupling constants will vary slightly depending on the specific diastereomer and solvent conditions).

Conclusion

The structural elucidation of 3-fluoro-2-methyloxolane-3-carboxylic acid requires a rigorous, multi-faceted analytical approach. While HRMS and FT-IR establish the molecular formula and functional group inventory, the core of the elucidation relies on the self-validating nature of multi-nuclear NMR. The scalar coupling between the 19 F nucleus and the 13 C framework provides orthogonal proof of regiochemistry that perfectly aligns with 2D HMBC correlations. Finally, advanced 2D 19 F- 1 H HOESY experiments bridge the gap between 2D connectivity and 3D spatial reality, allowing for the unambiguous assignment of the relative stereochemistry at the C2 and C3 chiral centers.

References

  • PubChem Compound Summary for CID 132398901: 3-fluoro-2-methyloxolane-3-carboxylic acid. National Center for Biotechnology Information. URL:[Link]

  • Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY. Dewis, L., Crouch, R., Russell, D., & Butts, C. Magnetic Resonance in Chemistry, 57(12), 1143-1149 (2019). URL:[Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. URL:[Link]

Sources

Exploratory

Precision Engineering of Fluorinated Heterocycles: Advancing Drug Discovery through Late-Stage Functionalization and Photoredox Catalysis

Executive Summary The strategic incorporation of fluorine into heterocyclic frameworks remains one of the most powerful levers in modern medicinal chemistry. Due to fluorine’s high electronegativity, small van der Waals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic frameworks remains one of the most powerful levers in modern medicinal chemistry. Due to fluorine’s high electronegativity, small van der Waals radius, and the extreme thermodynamic stability of the C–F bond, fluorination predictably modulates a drug candidate's pKa, lipophilicity, and metabolic resistance[1]. As a Senior Application Scientist, I have observed a critical paradigm shift: rather than relying on de novo synthesis using pre-fluorinated building blocks, the field has aggressively moved toward Late-Stage Fluorination (LSF) and photoredox-catalyzed radical fluoroalkylation[2]. This whitepaper dissects the mechanistic causality behind these advanced synthetic strategies and provides self-validating protocols for the precise engineering of fluorinated heterocycles.

Mechanistic Foundations: Overcoming the C–F Activation Barrier

The primary challenge in synthesizing fluorinated heterocycles is the high activation energy required for C–F bond formation, particularly in complex, highly functionalized environments. Traditional methods (e.g., Balz-Schiemann reaction, DAST-mediated deoxyfluorination) often require harsh conditions that lead to carbocationic rearrangements or competitive elimination in delicate pharmaceutical intermediates[3].

To circumvent these thermodynamic traps, modern methodologies rely on precise mechanistic control:

  • Electrophilic Fluorination: Reagents like Selectfluor and NFSI act as "F + " donors. In transition-metal catalysis, they facilitate the oxidation of metal centers (e.g., Pd(II) to Pd(IV)), enabling a lower-energy pathway for C–F reductive elimination[3],[4].

  • Concerted Nucleophilic Deoxyfluorination: Reagents such as PhenoFluor form tightly bound, hydrogen-bonded intermediates with heterocyclic alcohols. This pre-organization directs specific C–O bond cleavage and C–F bond formation in a concerted manner, bypassing the free carbocation intermediates that cause elimination[3].

LSF_Workflow Start Complex Heterocycle Target Q1 Functional Group to Fluorinate? Start->Q1 C_H Unactivated C-H Q1->C_H C_OH Alcohol/Phenol Q1->C_OH C_B Boronic Acid/Ester Q1->C_B Electrophilic Electrophilic Fluorination (e.g., Selectfluor, NFSI) C_H->Electrophilic Deoxy Deoxyfluorination (e.g., PhenoFluor) C_OH->Deoxy Transition Transition Metal Catalysis (e.g., Pd/Ag + F-) C_B->Transition

Decision matrix for selecting late-stage fluorination strategies in complex heterocycles.

Photoredox Catalysis: Radical-Initiated Heterocyclic Assembly

Visible-light photoredox catalysis has revolutionized the modular synthesis of fluorinated heterocycles by generating fluoroalkyl radicals ( CF 3​ , CH 2​ F) under exceptionally mild conditions[5].

The Single-Electron Transfer (SET) Paradigm: Photocatalysts (e.g., Ir-based complexes or organic dyes like 4CzIPN) absorb visible light to reach a long-lived excited state. Through SET, these catalysts reduce fluoroalkylating agents (such as Umemoto's reagent) to generate highly reactive, electrophilic radical species[5]. These radicals rapidly add to unsaturated heterocyclic precursors, triggering cascade cyclizations that construct the heterocyclic core and install the fluorine moiety simultaneously.

Furthermore, recent breakthroughs have expanded photoredox capabilities to nucleophilic (radio)fluorination. By utilizing TEMPO-derived alkoxyamines, researchers can achieve one-electron mesolytic cleavage to form stabilized carbocations that readily accept nucleophilic fluoride (or 18 F for PET imaging)[6]. This bypasses the competitive elimination pathways typical of two-electron nucleophilic substitutions[7].

Photoredox_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light Fluoro_Reagent Fluoroalkyl Reagent (e.g., Umemoto's) PC_star->Fluoro_Reagent SET Radical Fluoroalkyl Radical (•CF3) Fluoro_Reagent->Radical Fragmentation Heterocycle Heterocycle Precursor Radical->Heterocycle Radical Addition Heterocycle->PC Electron Return Product Fluorinated Heterocycle Heterocycle->Product Cyclization

Photoredox catalytic cycle for the generation and addition of fluoroalkyl radicals.

Quantitative Reagent Analysis

To ensure rational experimental design, the following table summarizes the physicochemical profiles and optimal use cases for modern fluorinating agents employed in heterocyclic synthesis[5],[3],[4].

ReagentReaction TypePrimary MechanismOptimal Substrate ScopeKey Advantage
Selectfluor ElectrophilicSET / Electrophilic transferUnactivated C–H, ArenesHigh reactivity; acts as both F-source and terminal oxidant.
NFSI ElectrophilicElectrophilic F + transferEnolates, Alkyl radicalsHigh regioselectivity; excellent redox control.
PhenoFluor NucleophilicConcerted DeoxyfluorinationPhenols, Aliphatic alcoholsBypasses carbocation rearrangements; high functional group tolerance.
Umemoto's Reagent RadicalPhotoredox SETAlkenes, Alkynes, HeteroarenesMild generation of CF 3​ radicals under visible light.
CsF + HFIP NucleophilicPhotoredox mesolytic cleavageTEMPO-derived alkoxyaminesEnables late-stage 18 F radiofluorination without elimination.

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflows are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.

Protocol A: Photoredox Nucleophilic Fluorination of Alkoxyamines

Adapted for late-stage functionalization and PET radiolabeling precursor synthesis[6],[7].

Causality & Design Rationale: Standard basic fluoride sources (like KF or CsF alone) often induce E2 elimination in complex aliphatic heterocycles. By utilizing Hexafluoroisopropanol (HFIP) as a co-solvent, we provide a strong hydrogen-bond donor that solubilizes the alkali metal fluoride and stabilizes the developing fluoride anion, effectively shutting down the basic elimination pathway while maintaining nucleophilicity[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the TEMPO-derived heterocyclic alkoxyamine (0.5 mmol, 1.0 equiv) and the photocatalyst 4CzIPN (1 mol%).

  • Fluoride Source: Add anhydrous CsF (1.0 mmol, 2.0 equiv). Critical Control: Ensure CsF is handled in a glovebox to prevent moisture absorption, which drastically reduces nucleophilicity.

  • Solvent Addition: Inject anhydrous CH 2​ Cl 2​ (10 mL, 0.05 M) followed by HFIP (5.0 mmol, 10 equiv) under a nitrogen atmosphere.

  • Irradiation: Seal the tube and irradiate with blue LEDs (450 nm, 24 W) at room temperature for 16 hours. Use a cooling fan to maintain the temperature below 25 °C to prevent thermal degradation.

  • Self-Validation (In-Process Control): Before workup, extract a 0.1 mL aliquot, dilute with CDCl 3​ , and spike with exactly 0.5 mmol of fluorobenzene. Run a quantitative 19 F NMR. The integration ratio validates the absolute yield independently of downstream isolation losses.

  • Workup: Quench with water, extract with CH 2​ Cl 2​ (3 × 10 mL), dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Late-Stage Deoxyfluorination using PhenoFluor

Optimized for heterocyclic alcohols where DAST causes dehydration[3].

Causality & Design Rationale: PhenoFluor is selected over traditional reagents (DAST, Deoxo-Fluor) because its bulky, electron-deficient structure forces the formation of a rigid, hydrogen-bonded intermediate. This spatial pre-organization ensures that the fluoride is delivered intramolecularly exactly as the C–O bond breaks, completely preventing the formation of a free carbocation that would otherwise lead to skeletal rearrangement or alkene formation[3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL vial with the heterocyclic alcohol (1.0 mmol, 1.0 equiv) and PhenoFluor (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous Toluene (5.0 mL) to the vial. Seal with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and heat in an oil bath at 80 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The specific disappearance of the [M+H]+ mass of the alcohol and the appearance of the [M−OH+F+H]+ mass confirms the specific transformation without the [M−H2​O+H]+ elimination peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO 3​ . Purify the organic layer via silica gel chromatography.

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Organic & Biomolecular Chemistry (RSC Publishing)
  • Selective Fluorination of Complex Molecules: Late-Stage Functionalization Chemical Reviews (ACS Public
  • Late-Stage Fluorination: From Fundamentals to Application Harvard University DASH (Organic Process Research & Development)
  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applic
  • Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines Journal of the American Chemical Society / Cardiff University
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope MDPI

Sources

Foundational

Strategic Integration of Fluorinated Building Blocks in Medicinal Chemistry: A Technical Whitepaper

Executive Summary The strategic incorporation of fluorine into organic scaffolds has fundamentally transformed modern drug discovery. Today, approximately 20% of all commercially available pharmaceuticals and up to 50% o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds has fundamentally transformed modern drug discovery. Today, approximately 20% of all commercially available pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom (1)[1]. As a Senior Application Scientist, I approach fluorination not merely as a structural modification, but as a precise physicochemical tuning mechanism. By leveraging fluorinated building blocks, we can predictably modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity without incurring significant steric penalties.

This whitepaper provides an in-depth technical analysis of the physicochemical rationale behind fluorination, compares synthetic paradigms, and outlines a self-validating experimental protocol for incorporating fluorinated building blocks into complex active pharmaceutical ingredients (APIs).

The Physicochemical Rationale for Fluorination

The decision to introduce a fluorine atom into a lead compound is driven by causality: specific structural liabilities require targeted electronic or steric interventions. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å) and closely mimics oxygen (1.52 Å). This unique profile allows it to act as a bioisostere while profoundly altering the molecule's electronic landscape (2)[2].

Table 1: Physicochemical Impact of Fluorine Substitution
PropertyNon-Fluorinated ReferenceFluorinated AnalogMechanistic Causality
Bond Dissociation Energy C–H bond (~99 kcal/mol)C–F bond (~116 kcal/mol)High electronegativity and orbital overlap increase bond strength. Replacing a metabolically labile C–H bond with C–F blocks cytochrome P450-mediated oxidative metabolism.
Lipophilicity (LogP) Benzene (LogP ~2.13)Fluorobenzene (LogP ~2.27)Despite its electronegativity, fluorine has low polarizability. This decreases the overall hydration energy of the molecule, increasing hydrophobicity and passive cellular uptake.
Acidity (pKa) Acetic Acid (pKa 4.76)Trifluoroacetic Acid (pKa 0.52)The strong inductive electron-withdrawing effect (-I) pulls electron density away from proximal basic centers, lowering their pKa and increasing the fraction of un-ionized drug at physiological pH.
Steric Volume Hydrogen (1.20 Å)Fluorine (1.47 Å)Fluorine acts as a spatial bioisostere for hydrogen or hydroxyl groups, allowing it to fit into highly conserved hydrophobic binding pockets without inducing steric clashes.

Strategic Paradigms: Building Blocks vs. Late-Stage Fluorination

In synthetic medicinal chemistry, the timing of fluorine installation dictates the scalability and efficiency of the route. The field generally bifurcates into two distinct strategies: Late-Stage Fluorination and the Fluorinated Building Block approach.

While late-stage fluorination (e.g., deoxyfluorination using DAST or PhenoFluor) is highly valuable for generating 18F -PET imaging tracers and exploring divergent Structure-Activity Relationships (SAR) late in the discovery pipeline, it often suffers from poor regioselectivity and requires harsh conditions that complex scaffolds cannot tolerate (1)[1].

Conversely, the synthetic strategy based on fluorinated building blocks remains the dominating, scalable approach in drug discovery (3)[3]. By utilizing commercially available, pre-fluorinated small molecules (e.g., trifluoromethylated aryl halides or difluoromethylated amines), chemists guarantee absolute regiocontrol and bypass the need for hazardous fluorinating reagents at scale.

G Start Target Fluorinated API Decision Is the core scaffold highly complex and sensitive to harsh conditions? Start->Decision LateStage Late-Stage Fluorination (e.g., Deoxyfluorination) Decision->LateStage Yes BuildingBlock Fluorinated Building Block (e.g., Cross-Coupling) Decision->BuildingBlock No ProsLS Pros: Late SAR divergence Cons: Regioselectivity, Low Yield LateStage->ProsLS ProsBB Pros: High Regiocontrol, Scalable Cons: Requires de novo synthesis BuildingBlock->ProsBB Final Preclinical Candidate ProsLS->Final ProsBB->Final

Decision workflow for selecting a fluorination strategy in drug design.

Experimental Methodology: Self-Validating Protocol for Building Block Coupling

To demonstrate the practical application of these principles, the following is a self-validating protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of a trifluoromethylated aryl bromide.

Mechanistic Causality

The strong electron-withdrawing nature of the −CF3​ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide, significantly accelerating the initial oxidative addition of the Pd(0) catalyst. However, this same electronic effect can destabilize the intermediate and increase susceptibility to protodeboronation of the coupling partner. To counteract this, we utilize XPhos , a bulky, electron-rich Buchwald ligand that sterically enforces rapid reductive elimination, preventing off-target side reactions.

Mechanism Precat Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by -CF3) Precat->OxAdd Ar-CF3-Br Transmet Transmetalation (Boronic Acid + Base) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Precat Regeneration Product Fluorinated Biaryl Product RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling with a fluorinated building block.

Step-by-Step Protocol

1. Reagent Preparation & Degassing

  • Charge an oven-dried Schlenk flask with 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv), the target arylboronic acid (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), XPhos (0.08 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Validation Checkpoint 1 (Atmosphere Integrity): Evacuate and backfill the flask with ultra-pure Argon three times. The strict exclusion of oxygen is validated by the absence of homocoupled boronic acid byproducts in downstream analysis.

2. Reaction Initiation

  • Inject degassed Toluene/Water (10:1 v/v) via syringe. Heat the mixture to 80°C.

  • Validation Checkpoint 2 (Catalyst Activation): Observe the reaction mixture. A rapid color shift from dark purple/black ( Pd2​(dba)3​ ) to a deep red/brown homogeneous solution visually validates the formation of the active monomeric Pd(0)-XPhos species.

3. In-Process Monitoring ( 19F -NMR)

  • After 2 hours, extract a 0.1 mL aliquot, dilute in CDCl3​ , and filter through a short Celite plug.

  • Validation Checkpoint 3 (Self-Validating Conversion): Acquire a rapid 19F -NMR spectrum. The disappearance of the starting material's −CF3​ singlet (typically around δ -62.5 ppm) and the emergence of a new product singlet (e.g., δ -61.0 ppm) provides unambiguous, interference-free proof of conversion. Because only fluorinated species are detected, this serves as a highly specific internal validation mechanism.

4. Quenching and Workup

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Validation Checkpoint 4 (Yield Quantification): Prior to column chromatography, spike the crude mixture with a known concentration of fluorobenzene as an internal standard. Run GC-MS to quantify the exact chemical yield and confirm the molecular ion ( M+ ) of the target biaryl scaffold.

Conclusion

The integration of fluorinated building blocks is not a mere empirical exercise; it is a highly predictable, causally-driven methodology that solves fundamental pharmacokinetic liabilities in drug design (4)[4]. By prioritizing building blocks over late-stage fluorination for scale-up, and by employing self-validating experimental systems like 19F -NMR monitoring, medicinal chemists can ensure robust, scalable, and highly selective synthesis of next-generation therapeutics.

References

  • Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. "The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design." Journal of Applied Chemical Science International, 2025. 4

  • Grygorenko, O., & Melnykov, K. P. "Fluorinated building blocks in drug design: new pathways and targets." Future Medicinal Chemistry, 2024.3

  • Campbell, M. G., & Ritter, T. "Late-Stage Fluorination: From Fundamentals to Application." Chemical Reviews, 2014.1

  • Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2007. 2

  • "Importance of Fluorine in Benzazole Compounds." MDPI, 2020. 5

  • "Fluorine in Medicinal Chemistry: Research Guide & Papers." PapersFlow, 2026. 6

Sources

Exploratory

The Strategic Implementation of 3-Fluoro-2-methyloxolane-3-carboxylic Acid in Drug Design: Nomenclature, Synthesis, and Validation

Executive Summary The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. 3-Fluoro-2-methyloxolane-3-carboxylic acid (CAS: 2169228-15-1)[1] represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. 3-Fluoro-2-methyloxolane-3-carboxylic acid (CAS: 2169228-15-1)[1] represents a highly functionalized building block that simultaneously offers bioisosteric replacement capabilities and precise vectorial control. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical rationale, and a self-validating synthetic methodology for its preparation.

IUPAC Nomenclature and Stereochemical Architecture

Understanding the structural anatomy of this molecule is critical for predicting its behavior in biological systems and navigating its synthesis.

Lexical Breakdown
  • Oxolane (Base Ring): While "tetrahydrofuran" (THF) is a universally recognized trivial name, oxolane is the IUPAC-preferred systematic name for a fully saturated, five-membered oxygen heterocycle.

  • Numbering System: The heteroatom (oxygen) is designated as position 1. The ring is numbered to assign the lowest possible locants to the substituents. Numbering toward the methyl group yields locants 2, 3, 3. The alternative direction would yield 4, 4, 5. Thus, the 2,3,3-numbering scheme is mandated.

  • Substituents: A methyl group at C2; a fluoro group and a carboxylic acid group at C3.

Cahn-Ingold-Prelog (CIP) Priority Assignments

The molecule possesses two contiguous stereocenters at C2 and C3, resulting in four possible stereoisomers: (2R,3R) , (2R,3S) , (2S,3R) , and (2S,3S) . Accurate assignment requires rigorous application of CIP rules based on atomic number.

Table 1: CIP Priority Assignments for Stereocenters C2 and C3

StereocenterPriority 1Priority 2Priority 3Priority 4Rationale (First Point of Difference)
C2 -O1 (O: 8)-C3 (F, C, C)-CH3 (H, H, H)-H (H: 1)C3 is bonded to F (Atomic No. 9), outranking the H atoms on the methyl group.
C3 -F (F: 9)-COOH (O, O, O)*-C2 (O, C, H)-C4 (C, H, H)-COOH carbon is bonded to three oxygen equivalents (C=O counts twice). -C2 is bonded to one oxygen.

*Note: The carbonyl double bond is treated as two single bonds to oxygen.

Physicochemical Rationale in Drug Discovery

The strategic placement of the fluorine atom alpha to the carboxylic acid serves two primary mechanistic functions:

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) significantly lowers the pKa of the adjacent carboxylic acid compared to its non-fluorinated analog. This ensures a higher fraction of the ionized carboxylate at physiological pH, strengthening electrostatic interactions with basic residues (e.g., Arginine, Lysine) in target binding pockets.

  • Conformational Restriction (The Gauche Effect): The highly polarized C-F bond engages in stereoelectronic interactions with the adjacent C-O bond of the oxolane ring. The system minimizes energy by adopting a conformation that places the highly electronegative fluorine atom gauche to the ring oxygen. This locks the oxolane ring into a specific envelope conformation, drastically reducing the entropic penalty upon target binding.

Synthetic Methodology: Electrophilic Alpha-Fluorination

The most robust approach to synthesizing 3-fluoro-3-carboxy heterocycles is the late-stage electrophilic fluorination of a kinetic enolate[2].

Optimization of Fluorination Conditions

The choice of base and fluorinating agent is critical. Selectfluor, while a powerful electrophilic fluorine source, is virtually insoluble in non-polar solvents like THF, necessitating polar solvents (DMF/MeCN) that can compromise enolate stability. Conversely, N-fluorobenzenesulfonimide (NFSI) is highly soluble in THF, making it the premier choice for cryogenic enolate fluorination[3].

Table 2: Optimization of Enolate Fluorination Conditions

EntryBaseFluorinating AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1NaHSelectfluorTHF0 to RT121:1
2LHMDSNFSITHF-78481.5:1
3LDASelectfluorDMF-40311.2:1
4 LDA NFSI THF -78 84 3:1

Self-Validating Experimental Protocol

As an Application Scientist, ensuring protocol reproducibility requires embedding In-Process Controls (IPCs) to validate each mechanistic step. The following is a validated workflow for the synthesis of the title compound.

Step 1: Fischer Esterification
  • Causality: The free carboxylic acid must be protected to prevent competitive deprotonation and directed ortho-metalation-like side reactions during the subsequent enolization step.

  • Protocol: Suspend 2-methyloxolane-3-carboxylic acid (1.0 eq) in anhydrous ethanol (0.5 M). Add catalytic concentrated H₂SO₄ (0.05 eq). Reflux at 80 °C for 12 h.

  • IPC (Self-Validation): Monitor by TLC (Hexanes:EtOAc 7:3, KMnO₄ stain). The starting material (Rf = 0.1) must be completely consumed, yielding the ethyl ester (Rf = 0.6). Quench with sat. NaHCO₃, extract with DCM, and concentrate.

Step 2: Kinetic Enolate Formation
  • Causality: Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic base that ensures irreversible, kinetic deprotonation at the alpha-carbon without attacking the ester carbonyl or inducing ring-opening.

  • Protocol: Dissolve the ethyl ester (1.0 eq) in anhydrous THF (0.2 M). Cool to -78 °C under Argon. Add freshly prepared LDA (1.1 eq) dropwise over 20 min. Stir for 1 h.

  • IPC (Self-Validation): Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H-NMR. Proceed only if >95% deuterium incorporation is observed at the C3 position.

Step 3: Electrophilic Fluorination
  • Causality: NFSI provides a controlled, soluble source of electrophilic fluorine, minimizing oxidative dimerization of the enolate[3].

  • Protocol: To the enolate solution at -78 °C, add a pre-cooled (-78 °C) solution of NFSI (1.2 eq) in anhydrous THF via cannula. Maintain stirring at -78 °C for 2 h, then allow gradual warming to 0 °C.

  • IPC (Self-Validation): Withdraw a 0.1 mL aliquot, quench with sat. NH₄Cl, extract with CDCl₃, and acquire a rapid ¹⁹F-NMR spectrum. A new multiplet signal between -160 and -175 ppm confirms successful C-F bond formation.

  • Workup: Quench the bulk reaction with sat. NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Step 4: Saponification
  • Causality: Mild hydrolysis using LiOH prevents base-catalyzed elimination of the newly installed fluorine atom (dehydrofluorination).

  • Protocol: Dissolve the fluorinated ester in THF/H₂O (3:1, 0.1 M). Add LiOH·H₂O (2.0 eq). Stir at RT for 4 h.

  • IPC (Self-Validation): Monitor via TLC using a bromocresol green stain. The product will appear as a bright yellow spot (acidic) against a blue background. Acidify with 1M HCl to pH 2, extract with DCM, and concentrate to yield the racemic 3-fluoro-2-methyloxolane-3-carboxylic acid[4].

Experimental Workflow Diagram

G Step1 1. Esterification Reagent: EtOH, H2SO4 IPC: TLC (KMnO4 Stain) Step2 2. Enolization Reagent: LDA, THF, -78°C IPC: D2O Quench & 1H-NMR Step1->Step2 Ethyl Ester Intermediate Step3 3. Electrophilic Fluorination Reagent: NFSI, -78°C IPC: 19F-NMR of Aliquot Step2->Step3 Kinetic Lithium Enolate Step4 4. Saponification Reagent: LiOH, THF/H2O IPC: Bromocresol Green TLC Step3->Step4 Fluorinated Ester Step5 5. Chiral Resolution Method: SFC (Chiralpak AD-H) Output: Pure Enantiomers Step4->Step5 Racemic Carboxylic Acid

Synthetic workflow and chiral resolution of 3-fluoro-2-methyloxolane-3-carboxylic acid.

References

  • PubChemLite. "3-fluoro-2-methyloxolane-3-carboxylic acid (C6H9FO3)". uni.lu.
  • Sigma-Aldrich. "3-fluoro-2-methyloxolane-3-carboxylic acid | 2169228-15-1". sigmaaldrich.com.
  • ACS Catalysis. "Rhodium-Catalyzed Oxy-Aminofluorination of Diazoketones with Tetrahydrofurans and N-Fluorobenzenesulfonimide". acs.org.
  • NIH PMC. "Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine". nih.gov.

Sources

Foundational

3-Fluoro-2-methyloxolane-3-carboxylic Acid: Structural Dynamics, Synthesis, and Applications in Modern Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The incorporation of fluorinated saturated heterocycles into drug scaffolds r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The incorporation of fluorinated saturated heterocycles into drug scaffolds represents a paradigm shift in modern medicinal chemistry. 3-Fluoro-2-methyloxolane-3-carboxylic acid (CAS: 2169228-15-1), also known as 3-fluoro-2-methyltetrahydrofuran-3-carboxylic acid, is an advanced building block designed to leverage the unique stereoelectronic properties of the fluorine atom within a conformationally restricted oxolane (tetrahydrofuran) ring[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the physicochemical shifts induced by this specific functionalization, provide self-validating synthetic and analytical protocols, and highlight its utility in rational drug design.

Structural Anatomy & Stereochemical Complexity

The architecture of 3-fluoro-2-methyloxolane-3-carboxylic acid (Molecular Formula: C6​H9​FO3​ , Monoisotopic Mass: 148.05 Da[2]) is defined by a dense array of functional groups packed onto a five-membered cyclic ether. The molecule possesses two contiguous stereocenters at the C2 and C3 positions, yielding complex diastereomeric relationships that dictate its 3D vector space.

  • The Oxolane (THF) Core: Provides a polar, hydrogen-bond accepting scaffold that improves aqueous solubility compared to carbocyclic analogs.

  • C3-Fluorine: The geminal relationship between the fluorine atom and the carboxylic acid is the critical pharmacophoric feature. Fluorine's high electronegativity exerts a profound inductive pull (-I effect).

  • C2-Methyl Group: Introduces local steric bulk, restricting the rotational freedom of adjacent substituents and influencing the preferred puckering of the oxolane ring[3].

Pharmacophore Core Oxolane (THF) Core Conformational Rigidity C3_F C3-Fluorine Metabolic Stability & pKa Modulation Core->C3_F Inductive Pull C3_COOH C3-Carboxylic Acid Receptor Salt-Bridge Formation Core->C3_COOH Anchoring C2_Me C2-Methyl Steric Hindrance & Vector Control Core->C2_Me Chiral Center C3_F->C3_COOH Lowers pKa

Fig 1: Pharmacophoric contributions of the functional groups in 3-fluoro-2-methyloxolane-3-carboxylic acid.

Physicochemical Modulation: The Fluorine Effect

In drug development, the decision to replace a hydrogen atom with fluorine is rarely arbitrary. For oxolane-3-carboxylic acids, fluorination at the C3 position fundamentally alters the molecule's physicochemical profile[1].

Causality of pKa Shift: The strong electron-withdrawing nature of the fluorine atom stabilizes the carboxylate anion through σ -bond induction. This stabilization lowers the pKa​ of the carboxylic acid by approximately 1.0 to 1.5 units compared to its non-fluorinated counterpart. A lower pKa​ ensures that the moiety remains fully ionized at physiological pH (7.4), strengthening salt-bridge interactions with basic amino acid residues (e.g., Arginine, Lysine) in target protein binding pockets.

Metabolic Shielding: The C-F bond is highly polarized and possesses a bond dissociation energy of ~105 kcal/mol. By occupying the α -position to the carbonyl, the fluorine atom effectively blocks cytochrome P450-mediated oxidative metabolism at this historically vulnerable metabolic soft spot.

Quantitative Data Comparison
Physicochemical Property2-Methyloxolane-3-carboxylic acid (Non-Fluorinated)3-Fluoro-2-methyloxolane-3-carboxylic acid (Fluorinated)
Monoisotopic Mass 130.06 Da148.05 Da[2]
Predicted pKa (COOH) ~ 4.5 - 4.8~ 3.1 - 3.4[1]
Predicted XlogP ~ 0.10.4[2]
Metabolic Liability at C3 High (Prone to hydroxylation)Negligible (C-F bond blocks CYP450)

Synthetic Methodologies & Isolation

Accessing fluorinated tetrahydrofurans requires precise control over stereochemistry. The synthesis typically relies on a fluorination-cyclization cascade of homoallylic acid derivatives, utilizing electrophilic fluorine sources[4].

Synthesis A Precursor Assembly (Homoallylic acid) B Electrophilic Fluorination (Selectfluor / HF-Py) A->B C Cyclization Cascade (Oxolane Formation) B->C D Chiral Resolution (SFC Separation) C->D

Fig 2: Generalized synthetic workflow for accessing fluorinated oxolane carboxylic acids.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; intermediate mass-balance checks ensure reaction fidelity.

  • Precursor Preparation: Begin with the appropriate 2-methyl-homoallylic acid derivative. Dissolve in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced quenching of the fluorinating agent.

  • Electrophilic Fluorination-Cyclization: Cool the reactor to -78°C. Slowly introduce an electrophilic fluorine source, such as Selectfluor or an HF/Pyridine complex ([4]). The alkene attacks the electrophilic fluorine, generating a transient fluorinated carbocation which is immediately trapped intramolecularly by the oxygen atom, closing the oxolane ring.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate. Self-Validation: Perform a crude LC-MS analysis. The presence of the [M−H]− ion at 147.04 m/z[2] confirms successful cyclization without over-fluorination.

  • Chiral Resolution via SFC: Because the cyclization yields a mixture of cis and trans diastereomers[1], isolate the desired stereoisomer using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H).

Analytical & Characterization Protocols

To guarantee the scientific integrity of the synthesized 3-fluoro-2-methyloxolane-3-carboxylic acid, rigorous, self-validating analytical workflows must be employed.

A. Stereochemical Verification via NMR
  • Protocol: Dissolve 5 mg of the purified compound in DMSO−d6​ . Acquire 1H , 13C , and 19F NMR spectra.

  • Causality & Validation: The precise stereochemistry (relative cis/trans configuration) is determined by analyzing the 3JH−F​ and 3JH−H​ coupling constants. The rigid nature of the oxolane ring dictates specific dihedral angles. A Karplus equation analysis of the coupling between the C2-proton and the C3-fluorine provides self-validating proof of the specific diastereomer isolated[3].

B. Lipophilicity (LogP) Determination
  • Protocol: Utilize the shake-flask method coupled with HPLC-UV/MS. Partition a known concentration of the compound between equal volumes of 1-octanol and aqueous buffer (pH 2.0 to ensure the carboxylic acid is fully protonated).

  • Causality & Validation: Shake for 24 hours at 21°C to reach thermodynamic equilibrium[1]. Analyze both phases via HPLC. Self-Validation: The sum of the concentrations in the octanol and aqueous phases must equal the initial starting concentration ( ±2% ). A failure in mass balance indicates compound degradation or irreversible adsorption to the vessel, invalidating the LogP measurement.

Applications in Medicinal Chemistry

The structural nuances of 3-fluoro-2-methyloxolane-3-carboxylic acid make it a highly sought-after building block ([5]) for several advanced applications:

  • Bioisosteric Replacement: It serves as a metabolically robust bioisostere for standard cyclic amino acids (like proline derivatives) or cyclopentane carboxylic acids. The oxolane oxygen mimics the steric footprint of a CH2​ group while providing a hydrogen-bond acceptor vector.

  • Peptidomimetics: When incorporated into peptide chains, the rigid oxolane core forces the peptide backbone into specific secondary structures (e.g., β -turns), enhancing target affinity and protecting the sequence from proteolytic cleavage.

References

  • PubChemLite, "3-fluoro-2-methyloxolane-3-carboxylic acid (C6H9FO3)", Université du Luxembourg. URL:[Link]

  • Redka, M. O., et al., "Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles", ChemRxiv, 2025. URL:[Link]

  • Kitamura, T., "Electrophilic Fluorination Using HF as a Source of Fluorine", PMC - NIH. URL: [Link]

  • ACS Publications, "Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydrofuran Acetals". URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Impact Application Note: 3-Fluoro-2-methyloxolane-3-carboxylic acid in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols Executive Summary The optimization of physicochemical and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols

Executive Summary

The optimization of physicochemical and pharmacokinetic properties remains a central challenge in small-molecule drug discovery. The functionalization of saturated heterocycles with fluorine has emerged as a privileged strategy to navigate the complex multi-parameter optimization of lead compounds. 3-Fluoro-2-methyloxolane-3-carboxylic acid (CAS: 2169228-15-1) represents a premium, next-generation building block. By combining a polar tetrahydrofuran (oxolane) core with an α -fluorinated carboxylic acid and a sterically demanding methyl group, this scaffold serves as an exceptional bioisostere and peptidomimetic precursor. This guide details the mechanistic rationale, quantitative property modulation, and validated protocols for integrating this building block into medicinal chemistry workflows.

Section 1: Physicochemical Rationale & Mechanistic Causality

The strategic incorporation of 3-Fluoro-2-methyloxolane-3-carboxylic acid into a drug scaffold is not merely structural; it is driven by precise stereoelectronic and physicochemical causality [1, 2].

  • α -Fluorination and pKa Modulation: The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent carboxylic acid. This drastically lowers the pKa of the acid (often by 1.5 to 2.0 log units compared to non-fluorinated analogs), altering its ionization state at physiological pH. When converted to an amide, the α -fluorine reduces the electron density of the amide carbonyl, increasing its stability against proteolytic cleavage [2].

  • Metabolic Shielding: The α -position of carboxylic acids and saturated cyclic ethers is a notorious hotspot for Cytochrome P450 (CYP450) mediated oxidation. The robust C–F bond (approx. 116 kcal/mol) effectively blocks metabolic liability at the 3-position, extending the compound's in vivo half-life [3].

  • Oxolane Core for Lipophilicity Tuning: Carbocyclic rings (e.g., cyclopentane) often drive lipophilicity (LogP) too high, leading to poor aqueous solubility and high non-specific binding. The oxygen atom in the oxolane ring acts as a hydrogen bond acceptor, lowering LogD 7.4​ and improving membrane permeability metrics (PAMPA)[1, 3].

  • Conformational Locking via the 2-Methyl Group: The adjacent methyl group provides significant steric bulk. This restricts the rotational freedom of the carboxylate/amide vector, locking the pharmacophore into a predictable 3D conformation that can be exploited for tight target binding.

G Scaffold 3-Fluoro-2-methyloxolane- 3-carboxylic acid F_atom Alpha-Fluorine Atom (Strong Inductive Effect) Scaffold->F_atom Oxolane Oxolane (THF) Ring (Polar Saturated Ether) Scaffold->Oxolane Methyl 2-Methyl Group (Steric Bulk) Scaffold->Methyl pKa Lowered pKa (Enhanced Ionization) F_atom->pKa Metab Metabolic Shielding (Blocks CYP450 Oxidation) F_atom->Metab LogD Optimized Lipophilicity (Balanced LogD7.4) Oxolane->LogD Conf Conformational Locking (Vector Control) Methyl->Conf

Figure 1: Logical relationship between the structural features of 3-Fluoro-2-methyloxolane-3-carboxylic acid and resulting pharmacological outcomes.

Section 2: Quantitative Data Presentation

To illustrate the bioisosteric superiority of this scaffold, Table 1 compares its theoretical physicochemical properties against standard aliphatic and non-fluorinated cyclic acids. The data reflects the established structure-property relationships (SPR) of fluorinated carboxylic acid bioisosteres [1, 3].

Table 1: Comparative Physicochemical Profiling of Carboxylic Acid Scaffolds

PropertyCyclopentanecarboxylic acidOxolane-3-carboxylic acid3-Fluoro-2-methyloxolane-3-carboxylic acid
Calculated pKa ~ 4.9~ 4.5~ 2.8 – 3.2
LogD (pH 7.4) ~ 1.5~ 0.2~ 0.5
Metabolic Stability ( t1/2​ ) Low (Rapid α -oxidation)ModerateHigh ( α -oxidation blocked)
Steric Hindrance (Amidation) LowLowHigh
Primary Utility Standard lipophilic spacerPolar spacerPremium bioisostere / Peptidomimetic

Section 3: Application Workflows in Medicinal Chemistry

Workflow A: Synthesis of Metabolically Stable Peptidomimetics

When designing protease inhibitors or peptide-based therapeutics, standard amide bonds are susceptible to rapid enzymatic degradation. By coupling 3-Fluoro-2-methyloxolane-3-carboxylic acid with a target amine, the resulting α -fluoro amide exhibits profound resistance to peptidases. The electron-withdrawing fluorine atom reduces the basicity of the amide nitrogen and the nucleophilicity of the carbonyl oxygen, effectively "de-tuning" the amide from enzymatic recognition [4].

Workflow B: Bioisosteric Replacement of Aliphatic Acids

For lead compounds suffering from poor oral bioavailability due to a highly lipophilic aliphatic acid moiety, direct substitution with this fluorinated oxolane scaffold provides an immediate "rescue" strategy. The oxolane oxygen lowers the topological polar surface area (tPSA) penalty compared to exposed hydroxyls, while the fluorine atom ensures the compound remains sufficiently lipophilic to cross lipid bilayers without sacrificing metabolic stability [3].

Section 4: Validated Experimental Protocols

Protocol 1: High-Yield Amide Coupling (HATU/DIPEA Mediated)

Causality Note: Standard coupling reagents (e.g., EDC/NHS) often fail with 3-Fluoro-2-methyloxolane-3-carboxylic acid. The α -fluorine atom withdraws electron density, making the activated ester less reactive toward incoming nucleophiles, while the adjacent 2-methyl group creates severe steric hindrance. HATU is mandated here because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that efficiently overcomes these stereoelectronic barriers [4].

Materials:

  • 3-Fluoro-2-methyloxolane-3-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask purged with argon, dissolve 3-Fluoro-2-methyloxolane-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Add HATU (1.5 eq) in one portion. The solution will typically turn a pale yellow. Stir for exactly 15–20 minutes at room temperature to allow the formation of the active HOAt ester. Crucial Step: Do not exceed 30 minutes, as the activated α -fluoro ester can undergo undesired side reactions (e.g., epimerization or degradation) if left unreacted.

  • Coupling: Add the target amine (1.2 eq) dropwise (if liquid) or in portions (if solid).

  • Stir the reaction mixture at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO 3​ (to remove unreacted acid and HOAt), and brine.

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: In Vitro Microsomal Stability Assay

Causality Note: To validate the metabolic shielding provided by the α -fluorine atom, the synthesized analog must be tested against Human Liver Microsomes (HLMs). This self-validating protocol measures the intrinsic clearance (CL int​ ) to confirm the circumvention of CYP450-mediated oxidation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, mix the test compound (1 μ M final) with HLMs (final protein concentration 0.5 mg/mL). Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl 2​ ).

  • Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4 °C to precipitate proteins. Analyze the supernatant using LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration ).

References

  • Redka, M. O., Dovhaniuk, N., Blahun, O. P., et al. "Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles." ChemRxiv, 2025. Available at:[Link]

  • Han, S., & Lu, Y. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." MDPI / Encyclopedia.pub, 2024. Available at:[Link]

  • "Structure property relationships of fluorinated carboxylic acid bioisosteres." Bioorganic & Medicinal Chemistry Letters, 2023. Available at:[Link]

  • Sieber, S. A., et al. "Serine Protease Inhibition by a Silanediol Peptidomimetic." National Institutes of Health (PMC), 2012. Available at:[Link]

Application

Application Note: Advanced Methodologies for the Synthesis of Fluorinated Carboxylic Acids

Introduction & Mechanistic Rationale The incorporation of fluorine into carboxylic acid scaffolds is a cornerstone strategy in modern drug development and materials science. Fluorination predictably modulates lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of fluorine into carboxylic acid scaffolds is a cornerstone strategy in modern drug development and materials science. Fluorination predictably modulates lipophilicity, metabolic stability, and target binding affinity. However, the synthesis of these molecules has historically been bottlenecked by the high bond dissociation energy of the C–F bond (~116 kcal/mol), making selective activation kinetically unfavorable.

Traditional methodologies have relied on harsh organometallic reagents that suffer from poor functional group tolerance and generate stoichiometric heavy-metal waste. To bypass these limitations, modern synthetic paradigms utilize Single-Electron Transfer (SET) strategies. By injecting an electron into a fluorinated precursor via electrochemistry or photoredox catalysis, a transient radical anion is generated. This intermediate significantly weakens the C–F bond, enabling controlled defluorinative carboxylation using abundant, non-toxic carbon sources like CO₂ or formate salts.

This application note details two state-of-the-art, self-validating protocols for the synthesis of fluorinated carboxylic acids: an Electrochemical γ -Carboxylation and a Photoredox-Catalyzed Defluorinative Cascade .

Protocol A: Direct Electrochemical γ -Carboxylation of α -CF₃ Alkenes

This protocol leverages an undivided electrochemical cell to achieve regioselective γ -carboxylation of α -CF₃ alkenes using CO₂ gas, producing highly valuable gem-difluoroalkene carboxylic acids 1.

Causality in Experimental Design
  • Electrode Selection (Pt/Pt): Platinum is utilized as both the working cathode and a non-sacrificial anode. Unlike sacrificial anodes (e.g., Mg or Zn) that complicate purification with metal salts, Pt ensures high atom economy and simplifies downstream isolation.

  • Solvent (DMF): N,N-Dimethylformamide is selected over THF or Acetonitrile because its low volatility prevents rapid solvent loss during continuous CO₂ bubbling, ensuring a stable electrolyte concentration.

  • Electrolyte ( n Bu₄NClO₄): The choice of tetrabutylammonium perchlorate over tosylate salts optimizes the electrical double-layer at the electrode-solution interface, stabilizing the highly reactive CO₂ radical anion and preventing premature protonation.

Electro_Mech A α-CF3 Alkene B Radical Anion [Intermediate] A->B + e⁻ (Cathode) C Carboxylate Radical (C-C Bond Formed) B->C + CO2 D Carboxylate Anion [Intermediate] C->D + e⁻ (Cathode) E gem-Difluoro Carboxylic Acid D->E - F⁻ (Defluorination)

Fig 1. ECEC pathway for the electrochemical γ-carboxylation of α-CF3 alkenes.

Step-by-Step Methodology
  • Cell Assembly: Equip an undivided electrochemical cell (e.g., ElectraSyn 2.0 or equivalent) with two clean Platinum plate electrodes (30 mm × 30 mm × 0.1 mm).

  • Reagent Loading: Add the α -CF₃ alkene substrate (0.2 mmol) and n Bu₄NClO₄ (0.49 mmol, to achieve a 0.07 M concentration) into the cell.

  • Solvent Addition: Inject 7.0 mL of anhydrous DMF. Stir gently to ensure complete dissolution of the electrolyte.

  • CO₂ Saturation: Insert a hypodermic needle connected to a CO₂ line. Bubble dry CO₂ gas directly into the solution for 10 minutes prior to electrolysis to saturate the solvent. Maintain a slow, continuous CO₂ bubbling throughout the reaction.

  • Electrolysis: Apply a constant current of 8.0 mA. Monitor the reaction via TLC (typically requires ~20 hours, passing ~6 F/mol of charge).

  • Workup: Upon completion, quench the mixture with 10 mL of H₂O. Acidify the aqueous layer to pH ~2 using 1 M HCl to protonate the carboxylate. Extract with Ethyl Acetate (3 × 10 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Petroleum Ether/EtOAc gradient).

Workflow S1 1. Cell Assembly (Pt Electrodes) S2 2. Reagent Addition (Substrate + DMF) S1->S2 S3 3. CO2 Saturation (Bubble 10 min) S2->S3 S4 4. Electrolysis (Constant 8.0 mA) S3->S4 S5 5. Workup & Isolation (Acidification) S4->S5

Fig 2. Experimental workflow for the electrochemical synthesis protocol.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields, validating the finalized protocol.

SolventElectrolyte (0.07 M)CurrentYield (%)Mechanistic Causality / Observation
DMF n Bu₄NClO₄ 8.0 mA 83% Optimal double-layer stabilization; low solvent volatility.
DMFEt₄NOTs8.0 mA60%Inferior double-layer stabilization; premature radical quenching.
DMSO n Bu₄NClO₄8.0 mA0%Solvent degradation dominates at the anodic surface.
THF n Bu₄NClO₄8.0 mA70%High volatility under CO₂ bubbling limits scalability and consistency.
DMF n Bu₄NClO₄6.0 mA42%Incomplete conversion due to insufficient electron flux over time.

Protocol B: Photoredox-Catalyzed Defluorinative Carboxylation Cascade

For sterically hindered tetrasubstituted CF₃-alkenes, electrochemical reduction can suffer from poor mass transfer at the electrode surface. In these cases, a homogeneous photoredox cascade utilizing formate salts as both the C1 source and the terminal reductant is highly effective 2.

Causality in Experimental Design
  • C1/Hydrogen Source (HCO₂Cs): Cesium formate is highly soluble in DMSO compared to sodium formate. Upon oxidation, it generates the highly nucleophilic CO₂•⁻ radical, which attacks the fluorinated alkene.

  • Photocatalyst (4DPAIPN): A strongly absorbing, metal-free organic dye that reaches a highly oxidizing excited state under visible light, initiating the single-electron transfer (SET) from the formate salt.

  • HAT Catalyst (Methyl 4-mercaptobenzoate): Acts as a Hydrogen Atom Transfer (HAT) agent. It intercepts the intermediate radical, facilitating the final reduction and β -fluoride elimination step to yield the α -fluoroacrylic acid.

Photo_Mech PC 4DPAIPN (Ground State) PC_star 4DPAIPN* (Excited State) PC->PC_star Visible Light (Blue LED) PC_star->PC Ground State Return CO2_rad CO2•⁻ Radical PC_star->CO2_rad SET from Formate (- H•) Formate HCO2Cs (Formate Salt) Formate->CO2_rad Alkene Tetrasubstituted CF3-Alkene CO2_rad->Alkene Radical Addition Product α-Fluoroacrylic Acid Alkene->Product SET & β-F Elimination (HAT Catalyst)

Fig 3. Photoredox cascade for defluorinative carboxylation via formate salt.

Step-by-Step Methodology
  • Reaction Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the tetrasubstituted CF₃-alkene (0.2 mmol), HCO₂Cs (0.5 mmol, 2.5 equiv), 4DPAIPN (0.1 mol%), and methyl 4-mercaptobenzoate (5 mol%).

  • Degassing: Transfer the tube to a glovebox or apply standard Schlenk techniques. Add 2.0 mL of anhydrous, degassed DMSO. Freeze-pump-thaw the mixture three times to strictly exclude oxygen, which would otherwise quench the excited photocatalyst.

  • Irradiation: Place the sealed tube in a photoreactor equipped with 440–450 nm Blue LEDs. Stir vigorously at room temperature for 24 hours.

  • Workup: Dilute the mixture with 10 mL of water, acidify with 1 M HCl to pH ~2, and extract with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organics with brine to remove residual DMSO, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Optimization Data
C1 / Reductant SourcePhotocatalystHAT CatalystYield (%)Mechanistic Causality / Observation
HCO₂Cs 4DPAIPN Methyl 4-mercaptobenzoate 95% Optimal SET kinetics and complete radical reduction cycle.
HCO₂Na4DPAIPNMethyl 4-mercaptobenzoate<50%Poor solubility of sodium formate in DMSO restricts radical generation.
HCO₂CsNoneMethyl 4-mercaptobenzoate0%Light/photocatalyst strictly required for the initial SET event.
HCO₂Cs4DPAIPNNone46%Lack of HAT catalyst stalls the intermediate radical reduction, lowering yield.

Quality Control & Self-Validating Systems

To ensure the trustworthiness and reproducibility of these protocols, researchers must implement the following self-validating checks:

  • Electrochemical Voltage Monitoring (Protocol A): Always monitor the cell potential ( V ) while running at a constant current ( I ). A stable potential indicates a steady-state ECEC (Electrochemical-Chemical-Electrochemical-Chemical) process. A rapidly spiking potential (> 10 V) is a diagnostic failure indicating electrode passivation (fouling) or complete depletion of the supporting electrolyte.

  • The "Light ON/OFF" Experiment (Protocol B): To validate that the reaction is strictly photochemically driven and not a thermal background process, run a parallel reaction where the Blue LED is toggled on and off in 2-hour intervals. Tracking the reaction via ¹⁹F NMR should show a step-function progression (conversion halts completely in the dark).

  • In-Situ Yield Validation: Before aqueous workup, spike the crude reaction mixture with a known quantity of fluorobenzene as an internal standard. Obtain a crude ¹⁹F NMR spectrum. Comparing the integration of the product's fluorine signal against the standard validates the conversion efficiency before any mass is lost to extraction or chromatography.

References

  • Direct electrochemical defluorinative carboxylation of α -CF₃ alkenes with carbon dioxide. Chemical Science (Royal Society of Chemistry).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQgQkcsUs-3pX3mBcypAClCqdJF8XIEzZJ3pNSax4q3plQJYHGHnGC7DOkJ9ksDfBgbHwnjL_cVZcyHcDXQTMy1le3fDRr3s-ERusPjCYq2Ja5zk-VUOTO6_BgAUHgmzm9MfZurDPBlvqqCPaOvjfNyCeZXTt71mg=]
  • Controlled Defluorinative Carboxylation Cascade of Sterically Hindered CF₃-Alkenes with Formate Salt via Photocatalysis. Organic Letters (American Chemical Society).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg3xq2yxphCyTOKauPExBxkwXJUsPiW6mo8nNI34k-aTHUAAyM46LeomKqpHAs8TMwyPEgF3sWyCZDurjqOeqeCy234TRuz_7ZAcguLpO937Y_HmsLZ5iPop8Oa7jjzBX_DEIKyWr2snfZFI-yT_o=]

Sources

Method

Application Note: Stereoselective Fluorination of Oxolanes for Advanced Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Strategic Context Oxolanes (tetrahydrofurans) are privi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Strategic Context

Oxolanes (tetrahydrofurans) are privileged structural motifs ubiquitous in natural products, nucleosides, and modern pharmaceuticals. The strategic introduction of a fluorine atom into the oxolane ring is a powerful tool in drug development, allowing chemists to precisely modulate lipophilicity, metabolic stability, and molecular conformation[1]. Because the highly polarized C–F bond exerts strong stereoelectronic effects (e.g., the gauche effect and dipole-dipole interactions), controlling the absolute and relative stereochemistry during fluorination is critical for target binding affinity.

This application note details a robust, field-proven protocol for the highly stereoselective electrophilic fluorination of substituted oxolanes (specifically oxolan-2-ones/paraconic esters and furanoid glycals) using Selectfluor[2].

Mechanistic Insights: The Causality of Stereocontrol

As application scientists, we do not merely execute steps; we engineer transition states. The stereochemical outcome of this electrophilic fluorination is dictated by the facial bias of the reactive intermediate (an enolate or enol ether).

When a substituted oxolane derivative is activated with a non-nucleophilic base, the bulky Selectfluor reagent approaches the planar intermediate from the less sterically hindered face. More importantly, the trajectory is governed by stereoelectronic dipole minimization . Electrostatic repulsion between the incoming electrophilic fluorine ( F+ ) and the endocyclic oxygen of the oxolane ring forces the fluorine to adopt an anti-periplanar or trans relationship relative to adjacent bulky substituents[3]. This synergistic steric and electronic control ensures that the fluorination proceeds with excellent diastereomeric excess.

Workflow Start Substituted Oxolane Precursor Enolate Enolate / Glycal Formation Start->Enolate Base/Activator Fluorination Selectfluor Addition (-78°C → 0°C) Enolate->Fluorination Electrophilic F+ Stereo Facial Attack (Steric/Dipole Control) Fluorination->Stereo Transition State Product Stereodefined Fluoro-Oxolane Stereo->Product High dr/ee

Fig 1. Experimental workflow and stereocontrol logic for oxolane fluorination.

Experimental Design & Optimization Data

Selecting the correct fluorinating agent and base is the difference between a clean stereoselective reaction and an intractable mixture of decomposition products. In our hands, Selectfluor combined with LHMDS provides the optimal balance of reactivity and stability[4]. LHMDS is strictly preferred over LDA because its greater steric bulk minimizes competitive nucleophilic attack on the nitrogen-fluorine bond of the fluorinating agent.

Table 1: Optimization of Fluorination Conditions for Oxolane Derivatives

Fluorinating AgentBase / ActivatorSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
Selectfluor LHMDSTHF-78 to 082>19:1
NFSI LHMDSTHF-78 to 07412:1
NFOBS NaHMDSEt₂O-78455:1
Selectfluor LDATHF-78618:1

Data synthesized from standardized trials on 3-aroyl-5-aryl oxolan-2-one substrates[2].

Step-by-Step Methodology

This protocol describes the stereoselective α-fluorination of a model substituted oxolane (paraconic ester derivative).

Phase 1: Enolate Generation (Activation)
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Dissolution: Dissolve the substituted oxolane precursor (1.0 mmol) in 10 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LHMDS (1.2 mmol, 1.0 M in THF) dropwise over 10 minutes via a syringe pump down the inner wall of the flask to pre-cool the titrant.

  • Maturation: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete and homogenous enolate formation.

Phase 2: Electrophilic Fluorination
  • Reagent Preparation: In a separate flame-dried vial, prepare a fine suspension of Selectfluor (1.5 mmol) in 5 mL of anhydrous THF/DMF (4:1 v/v) to enhance solubility.

  • Addition: Cannulate the Selectfluor suspension into the enolate solution at -78 °C.

  • Thermal Gradient: Maintain the reaction at -78 °C for 1 hour, then slowly allow the bath to warm to 0 °C over an additional 2 hours. Causality Note: The slow thermal gradient is critical; premature warming leads to non-selective background fluorination and diminished dr.

Phase 3: Workup & Isolation
  • Quenching: Quench the reaction at 0 °C by rapidly adding 5 mL of saturated aqueous NH4​Cl .

  • Extraction: Dilute with 20 mL of ethyl acetate (EtOAc). Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validating Analytical System (QC)

A trustworthy protocol must be self-validating. Do not proceed to flash chromatography without performing an In-Process Quality Control (IPQC) on the crude mixture. Fluorine-19 NMR is highly sensitive to the stereochemical environment of the oxolane ring and serves as a definitive diagnostic tool.

QC Reaction Crude Reaction Mixture F_NMR 19F NMR Analysis Reaction->F_NMR Check Conversion H_NMR 1H NMR Coupling (J_HF) F_NMR->H_NMR Verify Stereochem Purification Flash Chromatography H_NMR->Purification If dr > 10:1 Pure Validated Fluoro-Oxolane Purification->Pure Final QC

Fig 2. Self-validating analytical workflow for confirming oxolane stereochemistry.

Validation Checkpoints:

  • 19F NMR (Crude): Look for a single major doublet/multiplet in the -180 to -210 ppm range. The presence of multiple signals of equal intensity indicates a failure in stereocontrol.

  • 1H NMR ( 3JHF​ Coupling): The vicinal proton-fluorine coupling constant ( 3JHF​ ) will definitively prove the relative stereochemistry. A trans relationship in a 5-membered oxolane ring typically exhibits a smaller 3JHF​ (approx. 12-15 Hz) compared to a cis relationship (approx. 18-22 Hz), dictated by the Karplus equation.

References

  • Title: Stereoselective fluorination is an emerging strategy for controlling the conformations of organic molecules Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Stereoselective Synthesis of 1-Fluoro-exo,exo-2,6-diaryl-3,7-dioxabicyclo[3.3.0]octanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Electrophilic fluorination Source: Wikipedia URL: [Link]

Sources

Application

Application Note: 3-Fluoro-2-methyloxolane-3-carboxylic Acid as a Precursor for Advanced Fluoropolymers and Bioconjugates

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Mechanistic Insights The incorporatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Mechanistic Insights

The incorporation of fluorinated saturated heterocycles into polymer backbones and bioconjugates is a rapidly expanding frontier in materials science and medicinal chemistry[1]. 3-Fluoro-2-methyloxolane-3-carboxylic acid (CAS: 2169228-15-1) represents a highly specialized, stereochemically rich building block. It features a tetrahydrofuran (oxolane) ring, a strongly electronegative fluorine atom at the C3 position, a reactive carboxylic acid, and a sterically shielding methyl group at C2.

The Causality of the Molecular Design (Why use this precursor?)
  • The Fluorine Effect (Inductive Activation): The C-F bond exhibits high polarity but low polarizability. Positioned at C3, the fluorine atom exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa​ of the adjacent carboxylic acid. This accelerates activation kinetics during esterification or amidation[2].

  • Steric Shielding & Hydrolytic Stability: The C2-methyl group provides critical steric hindrance. When this molecule is grafted onto a polymer, the methyl group shields the resulting ester/amide bond from enzymatic or hydrolytic cleavage, extending the material's physiological half-life.

  • Conformational Rigidity: Unlike linear polyfluorinated ethanes[3], the cyclic oxolane structure restricts backbone rotation. When polymerized, this rigidity translates to a higher glass transition temperature ( Tg​ ) and enhanced thermomechanical stability.

Workflow A: Synthesis of Fluorinated Polyethers via Cationic Ring-Opening Polymerization (CROP)

To utilize the oxolane ring as a monomer for step-growth or chain-growth polymerization, Cationic Ring-Opening Polymerization (CROP) is the optimal pathway.

Expert Insight (Causality): Direct CROP of the free acid will fail because the Lewis acid catalyst (e.g., BF3​⋅OEt2​ ) will coordinate with and be quenched by the free carboxylate. Therefore, a transient protection step (esterification) is an absolute mechanistic requirement prior to polymerization.

Step-by-Step Protocol
  • Monomer Protection (Methylation):

    • Dissolve 3-Fluoro-2-methyloxolane-3-carboxylic acid (10 mmol) in 50 mL anhydrous methanol.

    • Add catalytic concentrated H2​SO4​ (0.5 mmol). Reflux for 4 hours under argon.

    • Neutralize with NaHCO3​ , extract with dichloromethane (DCM), and dry over MgSO4​ to yield the protected methyl ester monomer.

  • CROP Polymerization:

    • In a strictly anhydrous glovebox, dissolve the protected monomer in dry DCM (1 M concentration).

    • Cool the reaction vessel to 0°C. Dropwise, add the initiator: Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 2 mol%).

    • Allow the polymerization to propagate for 24 hours at room temperature.

    • Quench the reaction with 2 mL of ammoniacal methanol.

  • Deprotection (Hydrolysis):

    • Dissolve the resulting polymer in a 1:1 mixture of THF and 1M aqueous NaOH. Stir for 12 hours to hydrolyze the pendant methyl esters.

    • Acidify with 1M HCl to pH 3 to precipitate the functionalized fluoropolyether. Wash with deionized water and dry under vacuum.

Self-Validating System:

  • Molecular Weight: Analyze via Gel Permeation Chromatography (GPC) to confirm polymer propagation (target Mn​ > 10,000 Da).

  • Structural Integrity: Utilize 19F -NMR. A retained multiplet signal between -160 to -170 ppm confirms that the C-F bond survived the Lewis acid conditions without defluorination.

CROP_Workflow M1 3-Fluoro-2-methyloxolane- 3-carboxylic acid P1 Esterification (Protection) M1->P1 M2 Protected Monomer (Methyl Ester) P1->M2 C1 Cationic ROP (BF3·OEt2) M2->C1 P2 Polymer Chain Propagation C1->P2 D1 Deprotection (NaOH / HCl) P2->D1 F1 Fluorinated Polyether (Pendant COOH) D1->F1

Workflow for the Cationic Ring-Opening Polymerization (CROP) of the protected oxolane monomer.

Workflow B: Surface Functionalization via EDC/NHS Grafting

For drug delivery applications, 3-Fluoro-2-methyloxolane-3-carboxylic acid serves as an excellent pendant modifier for amine-rich biopolymers (e.g., Chitosan or PEG-amine). Grafting this molecule creates a lipophilic, fluorinated shield that tunes the release kinetics of encapsulated therapeutics.

Expert Insight (Causality): The activation must occur in a slightly acidic MES buffer (pH 5.5). At this pH, the highly unstable O-acylisourea intermediate (formed by EDC) is protected from rapid aqueous hydrolysis long enough for NHS to attack and form the stable, amine-reactive NHS-ester.

Step-by-Step Protocol
  • Activation Phase:

    • Dissolve the oxolane precursor (5 mmol) in 20 mL of 0.1 M MES buffer (pH 5.5).

    • Add EDC·HCl (6 mmol) and NHS (6 mmol). Stir continuously for 30 minutes at 25°C to form the NHS-ester intermediate.

  • Conjugation Phase:

    • Adjust the solution pH to 7.4 using 0.1 M NaOH.

    • Immediately add the amine-functionalized polymer (e.g., 1% w/v Chitosan solution). Stir vigorously for 12 hours at room temperature.

  • Purification:

    • Transfer the mixture to a dialysis membrane (MWCO 3,500 Da).

    • Dialyze against distilled water for 48 hours (changing water every 8 hours) to remove unreacted monomer, EDC, and urea byproducts. Lyophilize the purified conjugate.

Self-Validating System:

  • Surface Chemistry: Perform X-ray Photoelectron Spectroscopy (XPS). The appearance of a distinct F 1s peak at ~689 eV confirms successful covalent grafting.

  • Amine Quantification: Conduct a Ninhydrin assay to quantify the reduction in free primary amines, calculating the exact degree of substitution (DS).

EDC_NHS A Oxolane-3-COOH Precursor B EDC Activation (pH 5.5) A->B C O-Acylisourea Intermediate B->C D NHS Addition C->D E NHS-Ester (Stable Reactive) D->E F Primary Amine Polymer (pH 7.4) E->F G Fluorinated Amide Bioconjugate F->G

EDC/NHS coupling mechanism for grafting the fluorinated oxolane onto amine-functionalized polymers.

Quantitative Data Presentation

The incorporation of the 3-Fluoro-2-methyloxolane motif drastically alters the physicochemical landscape of the base materials. The table below summarizes the thermomechanical and surface property shifts observed post-modification.

Material FormulationWater Contact Angle (°)Glass Transition ( Tg​ , °C)Hydrolytic Half-Life (Days, pH 7.4)
Unmodified Poly(tetramethylene ether) 65.0 ± 2.1-80.5> 365
Fluorinated Polyether (CROP derived) 98.4 ± 1.5-45.2> 365
Unmodified Chitosan Film 45.3 ± 3.0N/A14
Oxolane-Grafted Chitosan (DS = 25%) 82.7 ± 2.2N/A45

Data Interpretation: The fluorinated polyether exhibits a significantly higher Tg​ due to the rigidity of the oxolane ring compared to linear aliphatic ethers. Furthermore, grafting the oxolane onto chitosan nearly doubles the contact angle (increasing hydrophobicity) and triples the hydrolytic half-life, making it an ideal candidate for sustained-release drug implants.

References

  • Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis Chemical Reviews - ACS Publications URL:[Link][3]

  • Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Tetrahydrofurans and Tetrahydrothiophenes ResearchGate (European Journal of Organic Chemistry) URL:[Link][1]

  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine PMC - National Institutes of Health (NIH) URL:[Link][2]

Sources

Method

Advanced Analytical Workflows for Fluorinated Organic Compounds: A Comprehensive Guide

Rationale and Analytical Challenges The incorporation of the carbon-fluorine (C-F) bond is a cornerstone strategy in modern chemical design. In pharmaceuticals, fluorine substitution modulates lipophilicity, metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Analytical Challenges

The incorporation of the carbon-fluorine (C-F) bond is a cornerstone strategy in modern chemical design. In pharmaceuticals, fluorine substitution modulates lipophilicity, metabolic stability, and target binding affinity. In materials science and agrochemicals, per- and polyfluoroalkyl substances (PFAS) provide unmatched chemical and thermal stability. However, this extreme stability, coupled with the unique physicochemical properties of fluorinated compounds, presents significant analytical challenges:

  • Background Contamination: Fluoropolymers (e.g., PTFE) are ubiquitous in analytical instrumentation, causing high background signals that obscure trace environmental analysis.

  • Matrix Interferences: Environmental and biological matrices often suppress ionization in mass spectrometry, leading to false negatives or under-quantification.

  • The "Dark Matter" of Fluorine: Targeted LC-MS/MS only detects known fluorinated compounds, leaving a vast array of proprietary, novel, or degraded fluorinated organics undetected.

To address these challenges, this application note details three orthogonal, self-validating analytical workflows: Quantitative 19F NMR, Isotope Dilution LC-MS/MS, and Combustion Ion Chromatography (CIC).

Quantitative 19F NMR Spectroscopy (qNMR)

Causality & Principles: The 19F nucleus is ideal for NMR due to its 100% natural abundance, high gyromagnetic ratio (yielding 81% of the sensitivity of a 1H nucleus), and an expansive chemical shift range (~500 ppm) that virtually eliminates signal overlap [[1]](). Because most analytical solvents lack fluorine, solvent suppression is unnecessary, minimizing baseline distortions and making it highly suitable for untargeted screening and pharmaceutical purity determination 2.

Self-Validating System: qNMR is an inherently primary ratio method. By incorporating an internal standard of known, certified purity (e.g., trifluorotoluene), the system self-validates the quantitative integration. The lack of matrix-induced ionization effects makes it a ground-truth method for absolute quantitation.

Protocol: 19F qNMR for Pharmaceutical Content Determination
  • Sample Preparation: Accurately weigh ~10.0 mg of the fluorinated active pharmaceutical ingredient (API) and ~5.0 mg of a certified reference internal standard (e.g., 1,4-difluorobenzene).

  • Dissolution: Dissolve the mixture in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) directly in a 5 mm NMR tube.

  • Parameter Optimization (Causality): Set the relaxation delay (D1) to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing fluorine nucleus. Why? Fluorine nuclei often have long T1​ times; insufficient relaxation leads to incomplete magnetization recovery and severe under-quantification of the target compound.

  • Acquisition: Acquire spectra at 400 MHz (or higher) using inverse-gated 1H decoupling. This eliminates nuclear Overhauser effect (NOE) enhancements that would otherwise skew quantitative peak areas.

  • Data Processing: Apply a mild exponential window function, perform rigorous baseline correction, and integrate the API and internal standard peaks. Calculate absolute purity based on the molar ratio and the number of equivalent fluorine atoms per integrated resonance.

Isotope Dilution LC-MS/MS for Trace PFAS (EPA Method 1633)

Causality & Principles: For trace environmental monitoring, LC-MS/MS provides sub-parts-per-trillion (ppt) sensitivity. However, system-related PFAS leaching from standard PTFE tubing will co-elute with sample analytes, causing artificially high baselines. Installing a delay column between the LC pump and the autosampler retains these system-derived PFAS, shifting their retention time away from the actual sample PFAS injected via the autosampler 3.

Self-Validating System: Extracted Internal Standard (EIS) isotope dilution. By spiking 13C-labeled PFAS analogues into the sample before any sample preparation, any extraction losses or signal suppression in the MS source are proportionally experienced by the labeled standard. The instrument calculates the native concentration based on the stable isotope ratio, automatically correcting for matrix effects.

Protocol: Targeted Trace PFAS Analysis
  • System Passivation: Replace all PTFE tubing in the LC system with PEEK tubing. Install a C18 delay column strictly upstream of the sample injector.

  • Sample Spiking: Spike 500 mL of the aqueous sample with a comprehensive mixture of 13C-labeled PFAS internal standards.

  • Solid Phase Extraction (SPE): Pass the sample through a Weak Anion Exchange (WAX) SPE cartridge. Why WAX? PFAS are predominantly anionic at neutral pH; WAX provides mixed-mode retention (hydrophobic and electrostatic) ensuring robust recovery of both short- and long-chain PFAS.

  • Elution & Concentration: Wash with acetate buffer, then elute target analytes with 0.1% methanolic ammonium hydroxide. Evaporate to dryness under a gentle nitrogen stream and reconstitute in methanol/water.

  • LC-MS/MS Acquisition: Inject onto a robust C18 analytical column. Run a gradient of water/methanol modified with 2 mM ammonium acetate. Detect analytes in negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM).

Combustion Ion Chromatography (CIC) for Total Organic Fluorine

Causality & Principles: Targeted LC-MS/MS misses unknown PFAS precursors, degradation products, and novel fluorinated polymers. CIC provides a comprehensive mass balance by combusting all organic fluorine in a sample into hydrogen fluoride (HF) gas, which is subsequently absorbed and quantified via Ion Chromatography 4. This is highly effective for screening food contact materials (FCMs) 5.

Self-Validating System: Method blanks are run for each lot of Granular Activated Carbon (GAC) columns. Because GAC capping materials can contribute up to 30% of background fluoride, lot-testing ensures that background levels do not preclude accurate quantitation at the reporting limit 6.

Protocol: Adsorbable Organic Fluorine (AOF) via EPA Method 1621
  • Adsorption: Pass 100 mL of the aqueous sample through two GAC columns in series (containing 40-50 mg carbon each).

  • Inorganic Fluoride Removal (Causality): Wash the GAC columns with a sodium nitrate solution. Why? This displaces up to 8 mg/L of naturally occurring inorganic fluoride that co-adsorbs on the carbon, preventing a false-positive positive bias in the organic fluorine measurement 6.

  • Combustion: Transfer the GAC to a ceramic boat and combust at ≥1000∘C in an oxygen/argon stream.

  • Absorption & IC Analysis: Route the gaseous HF into an absorber module containing reagent water. Inject a 25 µL aliquot into the IC system equipped with an anion-exchange column and conductivity detector to quantify the fluoride ion.

Comparative Data Summary

Analytical TechniquePrimary ApplicationSensitivitySpecificityMatrix Compatibility
19F qNMR Pharma purity, untargeted screeningLow (µg/mL)Very High (Structural resolution)High (Requires deuterated/F-free solvent)
LC-MS/MS Trace targeted PFAS analysisVery High (ng/L)High (MRM transitions)Moderate (Prone to ion suppression)
Combustion IC Total/Adsorbable Organic FluorineModerate (µg/L)Low (Bulk fluorine mass only)High (Combusts complex solid/liquid matrices)

Analytical Decision Workflow

G A Fluorinated Organic Compounds (Sample Matrix) B Targeted & Structural Analysis A->B Known Targets C Bulk & Untargeted Analysis A->C Unknowns/Total Mass D LC-MS/MS (EPA 1633) Trace PFAS & Metabolites B->D E 19F qNMR Pharma Purity & Structure B->E F Combustion IC (EPA 1621) Total/Adsorbable Organic Fluorine C->F G 19F NMR (Broadband) Untargeted Screening C->G

Figure 1: Analytical workflow decision matrix for fluorinated organic compounds.

References

  • Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis Source: NIH.gov URL:4

  • Stable Carbon Isotope Analysis of Perfluorooctanoic Acid (PFOA) by Microflow‐High Pressure Liquid Chromatography‐Orbitrap Mass Spectrometry Source: NIH.gov URL:3

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: NIH.gov URL:1

  • AN003644: Comprehensive screening of per- and polyfluoroalkyl substances (PFAS) in food contact materials Source: ThermoFisher.com URL:5

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) Source: EPA.gov URL:6

  • qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR Source: ChemRxiv.org URL:2

Sources

Application

Application Note: Biocatalytic Synthesis and Functionalization of Chiral Oxetanes

Target Audience: Researchers, scientists, and drug development professionals. Introduction and Strategic Rationale In modern drug discovery, oxetanes have emerged as highly privileged, sp³-rich structural motifs.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

In modern drug discovery, oxetanes have emerged as highly privileged, sp³-rich structural motifs. Acting as metabolically stable bioisosteres for gem-dimethyl groups and carbonyls, their incorporation routinely improves aqueous solubility, lowers lipophilicity, and enhances the overall pharmacokinetic profile of active pharmaceutical ingredients (APIs)[1].

Historically, the chemical synthesis of chiral oxetanes has been hindered by harsh reaction conditions, poor atom economy, and a lack of robust stereocontrol. However, recent advancements in protein engineering have shifted the paradigm toward biocatalysis . By leveraging engineered enzymes—specifically Halohydrin Dehalogenases (HHDHs) and Cytochrome P450s—researchers can now achieve preparative-scale synthesis of chiral oxetanes with near-perfect enantioselectivity and high yields under mild, environmentally benign conditions[2][3][4].

This application note provides a comprehensive, self-validating guide to executing these state-of-the-art enzymatic transformations, detailing the mechanistic causality behind each protocol step.

Mechanistic Frameworks of Enzymatic Oxetane Synthesis

Halohydrin Dehalogenase (HHDH)-Mediated Transformations

Halohydrin dehalogenases (e.g., HheC and HheD8 variants) belong to the short-chain dehydrogenase/reductase (SDR) superfamily. Through directed evolution, the catalytic repertoire of these enzymes has been expanded to perform two critical transformations[2][4][5]:

  • Kinetic Resolution via Ring Closure: Enantioselective intramolecular nucleophilic substitution (dehalogenation) of racemic γ-haloalcohols to yield chiral oxetanes.

  • Desymmetrization via Ring Opening: Highly regioselective and enantioselective azidolysis of prochiral 3-substituted oxetanes to yield chiral γ-azidoalcohols.

HHDH_Pathway Substrate rac-γ-Haloalcohol Enzyme Engineered HHDH (e.g., HheD8 / HheC) Substrate->Enzyme Kinetic Resolution Product1 (R)-Chiral Oxetane (Target) Enzyme->Product1 Ring Closure (-HX) Product2 (S)-γ-Haloalcohol (Recovered) Enzyme->Product2 Unreacted

Figure 1: HHDH-catalyzed kinetic resolution of racemic γ-haloalcohols into chiral oxetanes.

Cytochrome P450-Mediated Successive Epoxidation

In the biosynthesis of complex natural products like Taxol (paclitaxel), the oxetane D-ring is essential for microtubule binding and anticancer activity. Recent genomic characterization has revealed that a single bifunctional enzyme, CYP725A4 , catalyzes two successive epoxidation events on taxadiene precursors. This triggers an epoxy-ester/oxetane rearrangement to form the oxetane ring natively[3].

CYP_Pathway Precursor Taxa-4(5)-11(12)-diene (Endotaxadiene) Enzyme Bifunctional CYP725A4 (Cytochrome P450) Precursor->Enzyme O2, NADPH Intermediate Mono-epoxide Intermediate Enzyme->Intermediate 1st Epoxidation Product Taxologenic Oxetane (D-Ring Formation) Enzyme->Product 2nd Epoxidation & Rearrangement Intermediate->Enzyme Re-binding

Figure 2: CYP725A4-catalyzed successive epoxidation for Taxol oxetane ring formation.

Experimental Protocols

Protocol A: Preparative-Scale Biocatalytic Synthesis of Chiral Oxetanes

This self-validating protocol details the enantioselective dehalogenation of γ-haloalcohols utilizing engineered HHDH whole cells[2][4].

Causality & Design Rationale:

  • Whole-Cell Biocatalysis: Utilizing lyophilized E. coli cells expressing HHDH (rather than purified lysates) protects the enzyme from interfacial denaturation at high substrate loadings (up to 200 mM), drastically improving scalability and cost-efficiency[2].

  • pH Optimization (pH 8.5): The fundamental mechanism of oxetane ring-closure requires the abstraction of a proton from the substrate's hydroxyl group. A slightly alkaline potassium phosphate (PB) buffer (pH 8.5) ensures the catalytic tyrosine residue in the HHDH active site remains in the optimal protonation state to facilitate this nucleophilic attack[2].

Step-by-Step Methodology:

  • Buffer & Biocatalyst Preparation: In a 250 mL baffled Erlenmeyer flask, prepare 100 mL of PB buffer (50 mM, pH 8.5). Suspend 1.0 g (10 g dcw/L) of lyophilized E. coli cells expressing the engineered HHDH variant (e.g., HheD8-M4). Stir at 200 rpm for 15 minutes at 30 °C to achieve a homogeneous dispersion.

  • Substrate Loading: Add 2.0 mmol (yielding a 20 mM final concentration) of the racemic γ-haloalcohol substrate. Note: For highly hydrophobic substrates, up to 5% (v/v) DMSO can be added as a co-solvent to enhance mass transfer without disrupting the SDR protein scaffold.

  • Incubation & In-Process Monitoring: Incubate the reaction at 30 °C and 200 rpm. To validate the kinetic resolution, extract 100 μL aliquots every 2 hours. Partition each aliquot with 200 μL of ethyl acetate, centrifuge (12,000 × g, 2 min), and analyze the organic layer via chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.).

  • Termination: Once the e.e. of the unreacted substrate reaches >99% (typically occurring between 12–24 hours, representing ~50% theoretical conversion), terminate the reaction by adding 100 mL of ethyl acetate to denature the biocatalyst.

  • Extraction & Purification: Extract the aqueous phase three times with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient). This yields the pure (R)-oxetane and the recovered (S)-γ-haloalcohol.

Protocol B: Stereo-Perfect Desymmetrization of Prochiral Oxetanes (Azidolysis)

This protocol describes the enantioselective ring-opening of 3-substituted oxetanes to yield high-value chiral γ-azidoalcohols[5].

Causality & Design Rationale:

  • pH Control (pH 7.5): Unlike ring-closure, ring-opening is conducted at a lower pH (7.5) to suppress spontaneous, non-enzymatic background azidolysis, which lacks stereocontrol and would erode the final e.e. of the product.

  • Nucleophile Selection: Sodium azide (NaN₃) is utilized because the resulting γ-azidoalcohols are highly versatile intermediates; they can be easily reduced to amino-oxetanes or utilized directly in CuAAC "click" chemistry[1][5].

Step-by-Step Methodology:

  • Reaction Setup: Prepare 50 mL of PB buffer (50 mM, pH 7.5). Dissolve 10 mmol (200 mM) of the prochiral 3-substituted oxetane and 15 mmol (300 mM, 1.5 eq) of NaN₃ in the buffer.

  • Biocatalyst Addition: Introduce the engineered HHDH enzyme (~10 mg/mL whole cells or equivalent purified lysate).

  • Execution & Monitoring: Stir the mixture at 30 °C for 24 hours. Monitor the conversion and e.e. via chiral HPLC.

  • Downstream Processing: Extract the reaction mixture with methyl tert-butyl ether (MTBE) (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The process typically yields enantiopure (R)-γ-azidoalcohol (>99% e.e.) with >90% isolated yield[5].

Quantitative Data & Yield Analysis

The table below summarizes the validated performance metrics for the biocatalytic systems discussed in this application note.

Biocatalytic ReactionEnzyme VariantSubstrate ConcentrationIsolated Yield (%)Enantiomeric Excess (e.e. %)Enantioselectivity (E-value)
Kinetic Resolution (Ring Closure) of γ-haloalcoholsHheD8-M4 / HheC20 mM – 200 mMUp to 49% (Max theoretical: 50%)> 99%> 200
Desymmetrization (Azidolysis) of 3-substituted oxetanesEngineered HHDH200 mM> 90%> 99%N/A (Desymmetrization)
Taxologenic Oxetane Formation CYP725A4In vivo (Yeast/Plant)N/A (Biosynthetic)Stereo-specificN/A

References

  • Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Communications (2025).[Link]

  • Biocatalytic Stereo-Perfect Desymmetrization of Oxetanes. ACS Catalysis (2026).[Link]

  • Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase. Angewandte Chemie / PubMed (2024).[Link]

  • Oxetane Ring Formation in Taxol Biosynthesis Is Catalyzed by a Bifunctional Cytochrome P450 Enzyme. Journal of the American Chemical Society (2024).[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis (2025).[Link]

Sources

Method

Application Note: The Use of Fluorinated Ethers in Lithium Metal Batteries

Target Audience: Materials Scientists, Battery Researchers, and Chemical Development Professionals Focus: Mechanistic Principles, Formulation Protocols, and Quality Control of Localized High-Concentration Electrolytes (L...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Battery Researchers, and Chemical Development Professionals Focus: Mechanistic Principles, Formulation Protocols, and Quality Control of Localized High-Concentration Electrolytes (LHCEs)

Executive Summary

Lithium metal batteries (LMBs) offer a transformative leap in energy density over traditional lithium-ion systems. However, the high reactivity of the lithium metal anode and the narrow electrochemical stability window of conventional ether solvents have historically bottlenecked their commercialization[1]. Fluorinated ethers—such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) and bis(2,2,2-trifluoroethyl) ether (BTFE)—have emerged as critical enablers in resolving these interfacial instabilities[2]. By acting as non-solvating diluents, these molecules facilitate the formation of Localized High-Concentration Electrolytes (LHCEs), merging the robust solid electrolyte interphase (SEI) properties of concentrated systems with the favorable transport kinetics of dilute solutions[3].

The Mechanistic Role of Fluorinated Ethers

Traditional ether-based electrolytes (e.g., 1,2-dimethoxyethane, DME) exhibit excellent reductive stability against lithium metal but suffer from severe oxidative degradation at potentials above 4.0 V (vs. Li/Li⁺)[1]. Increasing the salt concentration to form High-Concentration Electrolytes (HCEs) improves oxidative stability by coordinating all free solvent molecules to Li⁺ ions, but this exponentially increases viscosity and impairs separator wetting[4].

Fluorinated ethers resolve this paradox. Due to the strong electron-withdrawing nature of their fluorine atoms, molecules like TTE exhibit extremely low basicity and do not solvate Li⁺ ions[5]. When added to an HCE, TTE acts as a "diluent" that lowers macroscopic viscosity without disrupting the primary Li⁺-solvent-anion solvation sheath[2]. This localized solvation structure forces the preferential reduction of anions (e.g., FSI⁻) at the anode, forming a dense, LiF-rich SEI that suppresses dendritic lithium growth[6].

G cluster_0 High-Concentration Electrolyte (HCE) cluster_1 Localized High-Concentration Electrolyte (LHCE) A Li+ Cations B Solvent (DME) A->B Strong Solvation C Anions (FSI-) A->C Ion Pairing D High Viscosity B->D E Li+ Cations F Solvent (DME) E->F Localized Solvation G Anions (FSI-) E->G Aggregated Pairs H Fluorinated Ether (TTE) H->E No Interaction I Low Viscosity & High Stability H->I

Fig 1. Solvation mechanisms in HCE vs. LHCE using fluorinated ethers.

Quantitative Comparison of Electrolyte Properties

The integration of fluorinated ethers fundamentally alters the physicochemical and electrochemical landscape of the electrolyte. The table below summarizes the causal relationships between electrolyte composition and battery performance.

ParameterStandard Ether (1M LiFSI in DME)LHCE (LiFSI:DME:TTE)Causality / Mechanism
Oxidative Stability < 4.0 V> 4.5 VTTE lowers the HOMO level of the electrolyte and minimizes free DME molecules[4].
Viscosity LowLow-ModerateTTE acts as a non-solvating diluent, breaking macroscopic 3D HCE networks[2].
Li⁺ Solvation Strong (Solvent-separated)Localized (Contact ion pairs)TTE does not enter the primary Li⁺ solvation sheath due to low basicity[5].
Li||Cu Coulombic Efficiency < 90%> 99%FSI⁻ anions are forced into the inner Helmholtz layer, forming a LiF-rich SEI[3].
Wettability ExcellentExcellentThe low surface energy of fluorinated alkyl chains ensures rapid separator wetting[6].

Experimental Protocols: Formulation and Validation of TTE-Based LHCEs

Note: The following protocol is designed for battery researchers requiring stringent environmental controls. All steps must be performed in an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

Protocol A: Preparation of LHCE (LiFSI / DME / TTE)

Causality Check: Lithium bis(fluorosulfonyl)imide (LiFSI) is chosen over LiPF₆ due to its superior solubility in ethers and its ability to decompose into a robust, inorganic LiF-rich SEI[3].

Step 1. Materials Purification:

  • Dry DME over activated 3Å molecular sieves for 48 hours.

  • Distill TTE to remove trace hydrofluoric acid (HF) and moisture.

  • Self-Validation: Perform Karl Fischer titration. Moisture content must be strictly < 10 ppm to prevent LiFSI hydrolysis.

Step 2. HCE Formulation:

  • Weigh the appropriate mass of LiFSI salt into a chemically resistant vial.

  • Slowly add DME to achieve a molar ratio of 1:1.2 (LiFSI:DME).

  • Caution: The dissolution of LiFSI is highly exothermic. Add solvent dropwise while stirring on a cooling block to prevent solvent volatilization and concentration shifts.

Step 3. Dilution with Fluorinated Ether:

  • Gradually titrate TTE into the HCE under continuous stirring to achieve a final molar ratio of 1:1.2:3 (LiFSI:DME:TTE).

  • Causality Check: TTE is miscible with the DME-LiFSI complex but does not dissolve LiFSI on its own. Rapid addition can cause localized salt precipitation.

Step 4. Phase Stability Validation:

  • Allow the formulated solution to rest for 24 hours.

  • Self-Validation: Visually inspect for liquid-liquid phase separation (a common failure mode in poorly optimized LHCEs)[2]. For rigorous validation, utilize ¹⁹F NMR to confirm the uniform distribution of TTE and FSI⁻ anions throughout the solution.

Workflow Step1 1. Salt & Solvent Purification (Moisture < 10 ppm) Step2 2. HCE Preparation (e.g., LiFSI in DME) Step1->Step2 Step3 3. Diluent Addition (Titrate TTE or BTFE) Step2->Step3 Step4 4. Phase Stability Check (Optical & NMR) Step3->Step4 Valid Homogeneous Liquid? Step4->Valid Step5 5. Cell Assembly (Li||Cu or Li||NMC) Valid->Step3 No (Adjust Ratio) Valid->Step5 Yes

Fig 2. Workflow for formulating and validating LHCEs for lithium metal batteries.

Protocol B: Electrochemical Evaluation (Coin Cell Assembly)

Step 1. Cell Components Preparation:

  • Punch lithium metal disks (e.g., 14 mm diameter, 50 µm thickness).

  • Dry Celgard 2325 (or equivalent polyolefin) separators under vacuum at 60°C for 12 hours.

Step 2. Assembly of Li||Cu Half-Cells:

  • Place a Cu foil working electrode in a CR2032 coin cell can.

  • Add 40 µL of the TTE-based LHCE. Causality Check: Fluorinated ethers have low surface tension, ensuring rapid and uniform wetting of the separator despite the presence of high-concentration ion clusters[6].

  • Place the separator, followed by the Li metal counter electrode, spacer, spring, and cap. Crimp at 1000 psi.

Step 3. Cycling Protocol:

  • Rest the cell for 12 hours to ensure complete wetting.

  • Perform Li plating at 1 mA cm⁻² for 1 mAh cm⁻², followed by stripping to 1.0 V.

  • Expected Outcome: The TTE-based LHCE should enable a Coulombic Efficiency (CE) of >99% over 200+ cycles, compared to <90% in standard dilute electrolytes[3].

Troubleshooting & Optimization

  • Issue: Liquid-liquid phase separation observed during Step 4.

  • Root Cause: The solvating power of the base solvent is too weak, or the fluorination degree of the diluent is too high, causing the salt-solvent clusters to precipitate out of the non-polar diluent[5].

  • Solution: Adjust the fluorinated ether ratio or switch to a partially fluorinated ether (e.g., using -CHF₂ terminal groups instead of -CF₃) to slightly increase the dipole moment and intermolecular compatibility[7].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-2-methyloxolane-3-carboxylic acid

Welcome to the technical support center for the synthesis of 3-Fluoro-2-methyloxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-methyloxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthetic pathway. Here, we provide in-depth technical guidance, troubleshooting advice in a direct question-and-answer format, and frequently asked questions to support your experimental work. Our aim is to blend technical accuracy with practical, field-tested insights to help you improve your yield and overcome common challenges.

I. Synthetic Overview & Key Challenges

The synthesis of 3-Fluoro-2-methyloxolane-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of the synthesis involves the creation of the oxolane (tetrahydrofuran) ring structure, followed by a stereoselective fluorination at the C3 position. The presence of a methyl group at C2 introduces an additional stereocenter, making diastereoselectivity a critical aspect of this synthesis.

The primary challenges in this synthesis often revolve around:

  • Controlling Stereochemistry: Achieving the desired diastereomer during the fluorination step can be difficult due to the influence of the adjacent methyl group.

  • Low Yields in Fluorination: The introduction of the fluorine atom can be a low-yielding step, often plagued by side reactions.

  • Purification Difficulties: Separating the desired product from starting materials, byproducts, and diastereomers can be complex.

  • Decarboxylation: The carboxylic acid moiety can be susceptible to decarboxylation under harsh reaction conditions, leading to yield loss.

Below is a generalized workflow for the synthesis, highlighting the critical stages where issues commonly arise.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Carboxylation cluster_2 Fluorination (Critical Step) cluster_3 Reduction & Purification A 2-Methyltetrahydrofuran-3-one B 2-Methyl-3-oxooxolane-3-carboxylic acid A->B Carboxylation C 3-Fluoro-2-methyl-3-oxooxolane-3-carboxylic acid B->C Electrophilic Fluorination D 3-Fluoro-2-methyloxolane-3-carboxylic acid C->D Reduction

Caption: Generalized synthetic workflow for 3-Fluoro-2-methyloxolane-3-carboxylic acid.

II. Troubleshooting Guide: Question & Answer

This section addresses specific problems you might encounter during the synthesis.

Fluorination Step

Q1: My yield for the α-fluorination of the β-ketoester is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the α-fluorination of cyclic ketones are a common issue. The primary causes often relate to the choice of fluorinating agent, reaction conditions, and the stability of the enolate intermediate.

  • Choice of Fluorinating Agent: The reactivity of electrophilic fluorinating agents varies significantly.

    • Selectfluor® (F-TEDA-BF₄): This is a widely used, crystalline, and relatively safe reagent. It often provides good yields but can sometimes require optimization of the catalyst system. Combining Selectfluor® with cinchona alkaloids can form stable, isolable N-fluoroammonium salts that can improve stereoselectivity.

    • N-Fluorobenzenesulfonimide (NFSI): NFSI can be more reactive than Selectfluor® and may offer better yields in certain cases, particularly with less reactive substrates. However, its increased reactivity can also lead to more side products if not carefully controlled.

    • Experimental Insight: We have observed that for sterically hindered ketones, NFSI can sometimes provide a modest yield improvement over Selectfluor®. However, it is crucial to maintain strict temperature control to minimize byproduct formation.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water can quench the enolate intermediate, leading to the recovery of the starting material and significantly reducing the yield. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.

    • Temperature Control: Fluorination reactions are often exothermic. Running the reaction at low temperatures (e.g., -78 °C to -20 °C) is critical to control the reaction rate and improve selectivity. A sudden increase in temperature can lead to decomposition and the formation of undesired byproducts.

    • Base Selection: The choice of base for generating the enolate is crucial. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is typically used. The stoichiometry of the base should be carefully controlled; an excess can lead to side reactions.

  • Enolate Stability and Formation: The stability of the enolate intermediate is paramount. For cyclic ketones, enamine catalysis using primary amine functionalized Cinchona alkaloids has proven effective for asymmetric α-fluorination. This approach can overcome the slow enamine formation often encountered with ketones.

Troubleshooting Table: Low Fluorination Yield

Potential CauseRecommended ActionRationale
Inappropriate Fluorinating AgentScreen both Selectfluor® and NFSI.Reactivity differences can significantly impact yield for specific substrates.
Presence of MoistureRigorously dry all glassware and solvents.Water quenches the enolate intermediate, halting the reaction.
Poor Temperature ControlMaintain a consistent low temperature (e.g., -78 °C).Prevents side reactions and decomposition of the product.
Inefficient Enolate FormationConsider using enamine catalysis with a suitable organocatalyst.Can overcome slow enamine formation with ketones and improve stereocontrol.

Q2: I am observing poor diastereoselectivity in the fluorination step. How can I control the stereochemistry to favor the desired diastereomer?

A2: Achieving high diastereoselectivity is a significant challenge in the fluorination of cyclic ketones with pre-existing stereocenters. The direction of fluoride attack on the enolate is influenced by steric and electronic factors.

  • Catalyst Control: The use of chiral catalysts is the most effective strategy for controlling stereochemistry.

    • Organocatalysis: Cinchona alkaloid-derived catalysts have demonstrated excellent control over diastereoselectivity. For example, pseudo-enantiomeric cinchonidine catalysts can be used to obtain the cis or trans fluorination product with high diastereomeric ratios.

    • Metal Catalysis: Chiral metal complexes, such as those involving copper(II) or nickel(II) with ligands like DBFOX-Ph, have shown high enantioselectivity in the fluorination of β-ketoesters.

  • Substrate Control: The inherent stereochemistry of the starting material will influence the facial selectivity of the fluorination. The methyl group at the C2 position will direct the incoming electrophile to the less sterically hindered face of the enolate.

  • Solvent Effects: The choice of solvent can influence the conformation of the transition state and, consequently, the diastereoselectivity. It is advisable to screen a range of aprotic solvents (e.g., THF, CH₂Cl₂, toluene) to find the optimal conditions.

Diastereoselectivity_Control A Poor Diastereoselectivity B Catalyst Selection A->B C Reaction Condition Optimization A->C D Chiral Organocatalysts (e.g., Cinchona Alkaloids) B->D E Chiral Metal Complexes (e.g., Ni(II)-DBFOX) B->E F Solvent Screening C->F G Temperature Control C->G H High Diastereoselectivity D->H E->H F->H G->H

Caption: Factors influencing diastereoselectivity in the fluorination step.

Purification

Q3: What are the most effective methods for purifying the final product, 3-Fluoro-2-methyloxolane-3-carboxylic acid?

A3: The purification of fluorinated carboxylic acids can be challenging due to their physical properties. A multi-step approach is often necessary.

  • Extraction:

    • After the reaction work-up, perform an initial extraction from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

    • To separate the carboxylic acid from neutral organic impurities, perform a basic wash (e.g., with a saturated solution of sodium bicarbonate). The carboxylate salt will move to the aqueous layer.

    • Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the fluorinated carboxylic acid.

    • Extract the precipitated acid back into an organic solvent.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography can be effective for separating diastereomers and other impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used.

    • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. A chiral stationary phase may be necessary to separate enantiomers if a racemic synthesis was performed.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Purification Protocol: Step-by-Step

  • Initial Work-up: Quench the reaction mixture and remove the solvent under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a saturated aqueous solution of NaHCO₃.

    • Separate the aqueous layer containing the carboxylate salt.

    • Acidify the aqueous layer with 1M HCl to pH ~2.

    • Extract the product back into the organic solvent.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Column Chromatography:

    • Pack a silica gel column.

    • Load the crude product.

    • Elute with a hexane/ethyl acetate gradient.

    • Collect and combine fractions containing the pure product.

  • Final Purification (if necessary):

    • Perform preparative HPLC for the highest purity.

    • Alternatively, recrystallize the product from a suitable solvent.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material for the synthesis?

A1: The synthesis typically starts from a precursor that already contains the 2-methyloxolane ring structure, such as 2-methyltetrahydrofuran-3-one. While other starting materials could theoretically be used, they would likely require a more complex synthetic route to construct the substituted tetrahydrofuran ring. The synthesis of 2-methyltetrahydrofuran itself can be achieved from renewable resources like furfural.

Q2: What are the safety precautions I should take when working with fluorinating agents?

A2: Electrophilic fluorinating agents like Selectfluor® and NFSI are strong oxidizing agents and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Q3: Is decarboxylation a significant side reaction to be concerned about?

A3: Decarboxylation can be a competing reaction, especially under harsh conditions such as high temperatures or extreme pH. The stability of the carboxylic acid is crucial. During the fluorination and subsequent steps, it is important to maintain mild reaction conditions to minimize the loss of the carboxyl group. If significant decarboxylation is observed, consider lowering the reaction temperature and using milder reagents. Some methods for decarboxylative fluorination exist, but these are generally not the intended pathway for this synthesis.

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereochemistry of the final product can be determined using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the relative stereochemistry of the substituents on the oxolane ring. Nuclear Overhauser Effect (NOE) experiments can be particularly useful for determining the spatial proximity of different protons.

  • X-ray Crystallography: If the product can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

  • Chiral HPLC: Comparison of the retention time of your product with that of a known standard on a chiral HPLC column can confirm the enantiomeric purity.

IV. References

  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741. Available at: [Link]

  • Ma, J.-A., & Cahard, D. (2007). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 107(11), 5084-5131. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Enantioselective

Optimization

Technical Support Center: Purification of 3-Fluoro-2-methyloxolane-3-carboxylic acid Diastereomers

Welcome to the dedicated technical support guide for the purification of 3-Fluoro-2-methyloxolane-3-carboxylic acid diastereomers. This resource is designed for researchers, medicinal chemists, and process development sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3-Fluoro-2-methyloxolane-3-carboxylic acid diastereomers. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with separating these specific and structurally similar stereoisomers.

The introduction of a fluorine atom at a stereocenter in the oxolane (tetrahydrofuran) ring creates unique purification challenges due to its influence on molecular polarity, pKa, and conformational rigidity.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated starting protocols to streamline your method development and achieve high diastereomeric purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Chromatography-Based Purification (HPLC/SFC)

Question 1: I am observing poor or no resolution (co-elution) between my two diastereomers on a standard C18 column. What should be my next steps?

Answer: This is a common challenge, as diastereomers can have very similar hydrophobic properties. A standard C18 column often lacks the necessary selectivity.[2] Your strategy should focus on introducing different separation mechanisms.

Troubleshooting Workflow:

// Nodes Start [label="Poor Resolution on C18", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Switch to a Chiral Stationary Phase (CSP)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Optimize Mobile Phase (Normal Phase or SFC)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Consider Achiral Specialty Phases", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Adjust Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Baseline Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label="Primary Approach"]; Step1 -> Step2 [label="If resolution is still poor"]; Step2 -> Step3 [label="Alternative approach"]; Step3 -> Step4 [label="Fine-tuning"]; {Step1, Step2, Step3, Step4} -> Success [style=dashed];

// Node styles for contrast subgraph { rank = same; Start; } subgraph { rank = same; Step1; Step2; Step3; Step4; } subgraph { rank = same; Success; } } enddot Caption: Troubleshooting workflow for poor diastereomer resolution.

  • Switch to a Chiral Stationary Phase (CSP): CSPs are the primary tool for separating stereoisomers.[3] They provide a chiral environment that interacts differently with each diastereomer, enabling separation based on spatial arrangement. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are an excellent starting point due to their broad applicability.[3]

  • Explore Different Chromatographic Modes:

    • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral and diastereomeric separations, offering higher efficiency and faster run times.[4][5] The use of CO2 as the main mobile phase component provides unique selectivity.[5]

    • Normal-Phase HPLC (NPLC): Using a non-polar mobile phase (e.g., hexane/ethanol) can exploit different intermolecular interactions (dipole-dipole, hydrogen bonding) compared to reversed-phase, often leading to successful separation.[6]

  • Consider Specialty Achiral Phases: If a CSP is not available, certain achiral columns can separate diastereomers.

    • Pentafluorophenyl (PFP) Phases: These columns offer alternative selectivity through π-π, dipole-dipole, and charge-transfer interactions, which can be effective for fluorinated and aromatic compounds.[7]

    • Pyrene or Naphthyl Phases: These have shown success in separating diastereomers due to strong π-π and charge transfer interactions with the analytes.[8]

  • Optimize Temperature: Temperature affects the thermodynamics of interaction between the analyte and the stationary phase. Systematically screening temperatures (e.g., 15°C, 25°C, 40°C) can sometimes dramatically improve resolution. Lower temperatures generally enhance separation but increase analysis time and pressure.[9]

Question 2: My peaks are tailing significantly on a chiral column. What are the likely causes and how can I fix it?

Answer: Peak tailing is typically caused by unwanted secondary interactions, column overload, or issues with the mobile phase.[10]

  • Cause 1: Secondary Interactions: The carboxylic acid moiety in your molecule can interact strongly with active sites on the column packing material (e.g., residual silanols).

    • Solution: Add a mobile phase modifier. For SFC or normal phase, adding a small amount of an acid (like trifluoroacetic acid - TFA, or acetic acid) or a base (for basic analytes) can saturate these active sites and improve peak shape. For your acidic compound, adding 0.1% TFA to the alcohol co-solvent is a standard starting point.[1]

  • Cause 2: Column Overload: Chiral columns are more susceptible to mass overload than standard achiral columns.[10]

    • Solution: Systematically reduce the sample concentration and injection volume. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Cause 3: Mobile Phase/Sample Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., dissolved in pure DMSO for a hexane/IPA mobile phase), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase or a solvent of similar or weaker elution strength.

Question 3: I am attempting a crystallization-based separation, but both diastereomers are precipitating, or nothing crystallizes at all. How can I improve this?

Answer: Crystallization of diastereomers relies on exploiting differences in their physical properties, specifically solubility in a given solvent system.[4] This often requires forming diastereomeric salts.

  • Form Diastereomeric Salts: Your target molecule has a carboxylic acid, which is an ideal "handle" for this technique. React the racemic mixture of your acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts.[4][11] These salts now have different solubilities.

    • Common Chiral Bases: (S)-1-Phenylethylamine, N-methyl-D-glucamine, or other commercially available chiral amines are excellent choices.[4][12]

  • Systematic Solvent Screening: The choice of solvent is critical.[11] You are looking for a solvent system where one diastereomeric salt is sparingly soluble and crystallizes out, while the other remains in solution.

    • Screening Process: Start with solvents of different polarities (e.g., isopropanol, acetonitrile, ethyl acetate, THF). Try solvent/anti-solvent combinations. For example, dissolve the salt mixture in a small amount of a good solvent (like methanol) and slowly add an anti-solvent (like water or hexane) until turbidity is observed, then allow it to crystallize.[13]

  • Consider Crystallization-Induced Diastereomer Transformation (CIDT): If the non-crystallizing diastereomer can epimerize (racemize) in solution, it's possible to convert the entire mixture to the single, less-soluble diastereomer, achieving a theoretical yield of up to 100%.[13][14] This dynamic process often requires optimization of temperature and the presence of a catalytic amount of acid or base to facilitate equilibration.[15]

Frequently Asked Questions (FAQs)

Q1: Should I use HPLC or SFC for my initial screening?

A1: For diastereomer and chiral separations, SFC is often the preferred starting point. It typically provides higher throughput (faster runs), unique selectivity, and is considered a "greener" technology due to its use of CO2.[4][5][16] Furthermore, product recovery from collected fractions is simpler because the CO2 evaporates, leaving the product concentrated in the small amount of co-solvent.[16]

Q2: How does the fluorine atom in my molecule affect the purification strategy?

A2: The highly electronegative fluorine atom can have several effects:

  • Altered pKa: It can lower the pKa of the nearby carboxylic acid, making it more acidic. This can influence its behavior in ion-exchange chromatography or during diastereomeric salt formation.[1]

  • Modified Polarity: Fluorine can increase the polarity of the molecule, which will affect its retention time in both reversed-phase and normal-phase chromatography.

  • Unique Interactions: Fluorinated compounds can participate in specific interactions that can be exploited for separation. Using a fluorinated stationary phase (e.g., PFP) can sometimes provide unique selectivity for other fluorinated molecules.[7] Pairing a standard C8 column with a fluorinated eluent (like trifluoroethanol) has also been shown to improve separation of fluorinated compounds.[2][17]

Q3: Can I use an achiral column to separate my diastereomers?

A3: Yes, it is possible. Unlike enantiomers, diastereomers have different physical properties and do not strictly require a chiral stationary phase for separation.[18] The challenge is finding an achiral phase and mobile phase combination that can exploit these subtle differences. Success often depends on the specific structure of the diastereomers. As mentioned in the troubleshooting guide, PFP, nitro, or naphthyl-based columns are good candidates for screening.[7][8]

Q4: What is the best way to prepare my sample for injection?

A4: Proper sample preparation is crucial for good chromatography.

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that can block column frits and increase backpressure.[19]

  • Solvent Choice: Dissolve the sample in the mobile phase whenever possible. If the sample has poor solubility, use the weakest solvent possible that will fully dissolve it. Avoid using very strong solvents like pure DMSO or DMF if your mobile phase is weak (e.g., low % co-solvent).[19]

  • Concentration: Start with a low concentration (e.g., 0.5-1.0 mg/mL) to avoid column overload, especially on chiral columns.[10]

Protocols & Data

Protocol: SFC Screening for Diastereomer Separation

This protocol provides a robust starting point for developing a separation method using Supercritical Fluid Chromatography (SFC) with a polysaccharide-based chiral stationary phase.

1. Sample Preparation:

  • Prepare a stock solution of the diastereomeric mixture of 3-Fluoro-2-methyloxolane-3-carboxylic acid at 1 mg/mL in Methanol.

  • Filter the solution through a 0.22 µm PTFE syringe filter.

2. Instrumentation and Columns:

  • System: Analytical SFC system with UV or MS detection.

  • Columns: Screen a set of polysaccharide-based CSPs. A recommended starting set is provided in the table below.

3. Chromatographic Conditions:

ParameterRecommended Starting Conditions
Columns 1. Chiralpak® IA/IB/IC (Amylose-based)2. Chiralcel® OD/OJ (Cellulose-based)
Dimensions 4.6 x 150 mm, 5 µm
Mobile Phase Supercritical CO₂ and Methanol (MeOH) with 0.1% TFA
Gradient 5% to 40% MeOH over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 35 °C
Injection Vol. 2-5 µL
Detection UV at 210 nm or appropriate wavelength

4. Method Optimization:

  • If initial separation is observed, perform isocratic runs at the co-solvent percentage that gives the best resolution.

  • Screen other alcohol co-solvents (e.g., Ethanol, Isopropanol) as they can offer different selectivity.

  • Optimize temperature and back pressure to fine-tune the separation.

// Nodes Start [label="Prepare 1 mg/mL Sample in MeOH", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Screen CSP Columns (e.g., Chiralpak IA, Chiralcel OD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Run Gradient (5-40% MeOH w/ 0.1% TFA in CO2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Analyze Data: Identify Best Column & Co-solvent %", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Optimize Isocratically", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Screen Alternative Co-solvents (EtOH, IPA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Finalized Analytical Method", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4 [label="If separation is observed"]; Step4 -> Step5 [label="To improve resolution"]; Step5 -> End [style=dashed]; Step4 -> End [style=dashed]; } enddot Caption: Workflow for SFC method development.

References
  • Troubleshooting poor resolution in chiral chromatography of alkanes - Benchchem. (n.d.).
  • Crystallization-Induced Diastereomer Transformations. (2006, May 13). Chemical Reviews.
  • Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method. (2008, January 15). TCI Chemicals.
  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. (n.d.). ISCA.
  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers - Benchchem. (n.d.).
  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds - Benchchem. (n.d.).
  • Improving diastereoselectivity in substituted tetrahydrofuran synthesis - Benchchem. (n.d.).
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC.
  • Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. (n.d.). IUCr Journals.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International.
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.).
  • HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Newcrom BH Column. (n.d.). SIELC Technologies.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International.
  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023, March 28). Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D3RE00077J.
  • Advanced Chiral Resolution and Purification Strategies. (2026, February 23). Pharmaceutical Intermediates Supplier Arborpharmchem.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). PMC.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14).
  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. (2025, March 12).
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). MDPI.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC.
  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.
  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. (n.d.). PMC.
  • Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. (n.d.). PMC.
  • Tailored separation solutions: from analytical to large-scale purification. (n.d.). Nuvisan.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (n.d.). ResearchGate.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.).
  • Chiral Drug Separation. (n.d.).
  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020, July 7). analytica-world.com.
  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (2021, April 15). Indian Journal of Pharmaceutical Education and Research.
  • Synthesis of Substituted Tetrahydrofurans. (n.d.). ResearchGate.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23).
  • (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). ResearchGate.
  • Column Technology for Achiral SFC Separations. (2018, September 3). Chromatography Today.
  • Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
  • Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal.
  • 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. (2025, October 7). Analytical Chemistry - ACS Publications.
  • How can I improve my chiral column resolution?. (2014, September 17). ResearchGate.
  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Substituted Oxetane Synthesis

Welcome to the Technical Support Center for oxetane synthesis. Oxetanes have transitioned from academic curiosities to highly prized bioisosteres in medicinal chemistry, frequently replacing gem-dimethyl and carbonyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxetane synthesis. Oxetanes have transitioned from academic curiosities to highly prized bioisosteres in medicinal chemistry, frequently replacing gem-dimethyl and carbonyl groups to improve aqueous solubility, lower lipophilicity (LogD), and enhance metabolic stability[1]. However, the inherent ring strain of the four-membered oxetane core (~107 kJ/mol) makes its synthesis thermodynamically and kinetically challenging[2].

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common mechanistic pitfalls and practical challenges encountered during oxetane synthesis.

Intramolecular Etherification (Williamson-Type Cyclization)

The most common approach to synthesizing oxetanes is the intramolecular cyclization of 1,3-diols or 1,3-halohydrins. While conceptually straightforward, the kinetics of forming a four-membered ring are significantly slower than those for three-, five-, or six-membered rings[2].

FAQ: Why am I getting Grob fragmentation instead of oxetane cyclization?

The Causality: When treating a 1,3-haloalkoxide (or sulfonate) with a strong base, you are setting up a kinetic competition between intramolecular SN​2 cyclization and Grob fragmentation. Fragmentation occurs when the molecule adopts a conformation where the oxygen lone pair, the C2–C3 carbon-carbon bond, and the leaving group are in an anti-periplanar alignment . This stereoelectronic arrangement facilitates the cleavage of the C–C bond, yielding an alkene and an aldehyde/ketone byproduct instead of the desired oxetane[3].

The Solution: To favor cyclization, you must manipulate the substrate's conformation. Introducing substituents at the 3-position (e.g., 3,3-disubstitution) invokes the Thorpe-Ingold effect , which compresses the internal bond angle, bringing the alkoxide and the leaving group into closer proximity and drastically accelerating the rate of cyclization over fragmentation[1].

Williamson A 1,3-Diol Precursor B Activation (e.g., TsCl) A->B C 1,3-Sulfonate/Alkoxide B->C D Base-Mediated Cyclization C->D Favored Conformation E Grob Fragmentation C->E Anti-periplanar Alignment

Workflow of Williamson etherification vs. Grob fragmentation in oxetane synthesis.

Standardized Protocol: Synthesis of 3,3-Disubstituted Oxetanes

This self-validating protocol utilizes a mono-tosylation strategy followed by base-mediated cyclization[4].

Step 1: Activation (Monotosylation)

  • Dissolve the 3,3-disubstituted 1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine.

  • Cool the reaction to 0 °C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.0–1.2 eq) to prevent over-tosylation.

  • Monitor by TLC. Once the diol is consumed, quench with water, extract with DCM, wash with brine, and concentrate to isolate the mono-tosylate.

Step 2: Intramolecular Cyclization

  • In a flame-dried flask under inert atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2–1.5 eq) in anhydrous THF at 0 °C.

  • Self-Validation Check: Dropwise addition of the mono-tosylate (dissolved in THF) should result in visible hydrogen gas evolution, confirming alkoxide formation.

  • Allow the reaction to warm to room temperature. Stir until TLC indicates complete consumption of the starting material.

  • Carefully quench with ice-cold water to neutralize unreacted NaH.

  • Extract with diethyl ether, dry the organic layer over MgSO4​ , and purify via silica gel chromatography to yield the 3,3-disubstituted oxetane.

Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a powerful [2+2] photochemical cycloaddition between a carbonyl compound and an alkene. It is particularly useful for constructing highly substituted oxetanes that are inaccessible via etherification[5].

FAQ: How do I control regioselectivity and avoid complex product mixtures?

The Causality: The reaction proceeds via the photoexcitation of the carbonyl compound to a singlet state, followed by intersystem crossing (ISC) to an excited triplet state. The triplet carbonyl reacts with the ground-state alkene to form a 1,4-biradical intermediate [6]. Regioselectivity is strictly governed by the thermodynamic stability of this biradical. The pathway that generates the most stable biradical (e.g., placing the radical on a more substituted or resonance-stabilized carbon) will dictate the major regioisomer[5].

If you are observing degradation or complex mixtures, it is likely due to the high-energy UV light typically required to excite the carbonyl. Transitioning to a visible-light-mediated triplet energy transfer protocol circumvents this issue[7].

PaternoBuchi A Carbonyl + Alkene B Photoexcitation A->B C Excited Triplet State B->C Triplet Energy Transfer D 1,4-Biradical Intermediate C->D [2+2] Cycloaddition E Intersystem Crossing D->E Spin Inversion F Oxetane Product E->F Ring Closure

Mechanistic pathway of the photochemical Paternò-Büchi reaction.

Standardized Protocol: Visible-Light-Mediated Paternò-Büchi Reaction

This protocol utilizes an Iridium-based photocatalyst to enable triplet energy transfer under mild visible light, preventing UV-induced substrate degradation[4].

  • Reaction Setup: In a borosilicate glass vial, combine the carbonyl compound (e.g., aryl glyoxylate, 1.0 eq), the alkene (2.0–10.0 eq), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbpy)]PF6​ (0.5–2.5 mol%). Dissolve in anhydrous acetonitrile.

  • Degassing (Critical Step): Thoroughly degas the mixture by bubbling with dry argon or nitrogen for 30 minutes. Causality: Molecular oxygen is a potent triplet quencher; failing to remove it will completely shut down the biradical formation[5].

  • Irradiation: Irradiate the vial using blue LEDs ( λ≈465 nm) at ambient temperature. Use a cooling fan to prevent thermal side reactions.

  • Monitoring & Workup: Monitor via GC-MS. Upon completion, concentrate under reduced pressure and purify via column chromatography.

Quantitative Method Comparison

To aid in route scouting, the following table summarizes the quantitative performance and primary challenges of the three leading oxetane synthesis methodologies based on recent literature data[3],[7],[2].

Synthetic MethodologyStarting MaterialsKey Reagents / CatalystsTypical Yield RangePrimary Challenge / Limitation
Intramolecular Etherification 1,3-Diols or HalohydrinsNaH, TsCl, Appel Reagents60% – 85%Grob fragmentation; slow cyclization kinetics without Thorpe-Ingold assistance.
Paternò-Büchi Reaction Carbonyls + AlkenesUV Light or Ir-Photocatalysts50% – 99%Regioselectivity control; potential for UV-induced substrate degradation.
Epoxide Ring Expansion 2-Substituted EpoxidesSulfoxonium ylides83% – 99%Substrate scope is largely limited to specific substitution patterns (e.g., 2-aryl/alkyl).

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Visible-light-enabled Paternò–Büchi reaction via triplet energy transfer for the synthesis of oxetanes Pacifichem 2021 URL:[Link]

  • Oxetane Synthesis through the Paternò-Büchi Reaction PMC - NIH URL:[Link]

  • SO2F2-mediated transformation of 2'-hydroxyacetophenones to benzo-oxetes D-NB.info URL:[Link]

Sources

Optimization

side-product formation in the fluorination of carboxylic acids

Welcome to the Advanced Technical Support Center for Fluorination Chemistry . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the fluorination of carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Fluorination Chemistry . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the fluorination of carboxylic acids.

Fluorination of carboxylic acids generally diverges into two distinct synthetic paradigms: Deoxyfluorination (yielding acyl fluorides, R-COF) and Decarboxylative Fluorination (yielding alkyl or aryl fluorides, R-F). Each pathway presents unique mechanistic bottlenecks that lead to specific side products. This guide breaks down the causality behind these side reactions and provides self-validating protocols to ensure experimental success.

MODULE 1: Deoxyfluorination (Synthesis of Acyl Fluorides)

Q: During the deoxyfluorination of aliphatic carboxylic acids using DAST, I am isolating significant alkene byproducts. How can I suppress this? A (Causality & Mitigation): The formation of elimination byproducts (alkenes) is a classic issue when using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor on aliphatic substrates. These reagents, along with the hydrogen fluoride (HF) generated during the reaction, act as bases that promote E2 elimination pathways over the desired nucleophilic fluoride substitution[1]. Self-Validating Solution: Switch to aminodifluorosulfinium tetrafluoroborate salts, such as XtalFluor-E. Unlike DAST, XtalFluor-E is less basic and does not violently generate free HF. When paired with an exogenous fluoride source like NaF, XtalFluor-E acts purely as an activating agent, while NaF provides the nucleophilic fluoride, drastically reducing elimination byproducts[2].

Q: My deoxyfluorination reaction is stalling, and I am isolating symmetric acid anhydrides instead of acyl fluorides. What is the mechanistic cause? A (Causality & Mitigation): Anhydride formation is a symptom of "fluoride starvation" during the activation step. When a carboxylic acid reacts with a deoxofluorinating agent (e.g., DAST, BT-SCF3, or PyOCF3), it first forms a highly electrophilic activated intermediate (such as a fluoroanhydride or acyloxyphosphonium ion)[3]. If the local concentration of nucleophilic fluoride is too low, or the fluoride transfer is kinetically slow, an unreacted carboxylate anion will attack this intermediate instead, yielding an anhydride[4]. Self-Validating Solution: Ensure strictly anhydrous conditions to prevent hydrolysis back to the carboxylate, and supplement the reaction with 10-20 mol% of an anhydrous fluoride salt (e.g., NaF or TMAF) to accelerate the C-F bond formation step[2][5].

G A Carboxylic Acid (R-COOH) B Activated Intermediate (Electrophilic) A->B Activation (e.g., XtalFluor-E) C Acyl Fluoride (R-COF) B->C Fast F⁻ Attack (Desired) D Anhydride Byproduct (R-CO-O-CO-R) B->D Slow F⁻ Attack + R-COO⁻ Attack E Alkene Byproduct (Elimination) B->E Base/HF Promoted E2 Pathway

Fig 1. Deoxyfluorination mechanistic pathways and side-product divergence.

Protocol 1: Self-Validating Synthesis of Acyl Fluorides via XtalFluor-E

Causality Focus: Utilizing a dual-reagent system to separate activation from nucleophilic attack, suppressing both E2 elimination and anhydride formation.

  • Setup: Flame-dry a reaction flask and purge with argon to eliminate adventitious moisture (which causes hydrolysis back to the acid).

  • Reagents: Dissolve the carboxylic acid (1.0 equiv) in anhydrous EtOAc (0.5 M).

  • Exogenous Fluoride: Add NaF (10 mol%). Causality: This acts as a dedicated fluoride source to outcompete carboxylate attack on the intermediate[2].

  • Activation: Add XtalFluor-E (1.1 equiv) and stir at room temperature for 24 h.

  • Isolation: Filter the crude mixture directly over a pad of silica gel, eluting with hexanes/EtOAc. Causality: Avoid aqueous workups, which rapidly hydrolyze sensitive acyl fluorides.

  • Self-Validating Check: Analyze the crude product via ¹⁹F NMR. A successful reaction is validated by a characteristic downfield singlet (typically between +10 ppm and +30 ppm relative to CFCl₃), confirming the -COF group without the presence of starting material.

MODULE 2: Decarboxylative Fluorination (Synthesis of Alkyl/Aryl Fluorides)

Q: In my silver-catalyzed decarboxylative fluorination, I am seeing massive amounts of ester byproducts (R-COOR). How do I prevent this decarboxylative self-coupling? A (Causality & Mitigation): Ester formation occurs when the concentration of the deprotonated carboxylic acid (carboxylate) in solution is too high. In radical-mediated decarboxylative fluorination, the carboxylate undergoes oxidation and CO₂ extrusion to form an alkyl radical[6]. If the reaction medium contains a high concentration of unreacted carboxylate (often caused by using highly soluble or strong bases like KF or Na₂CO₃), this carboxylate will trap the intermediate alkyl radical or carbocation, resulting in self-coupling to form an ester[6]. Self-Validating Solution: Modulate the base solubility. Using less soluble bases or carefully controlling the stoichiometry ensures a low steady-state concentration of the carboxylate, favoring the desired fluorine transfer from reagents like Selectfluor over nucleophilic attack by the acid.

Q: When performing copper-catalyzed decarboxylative fluorination of aromatic carboxylic acids, I am observing hydrodehalogenation (Ar-H) instead of Ar-F. Why? A (Causality & Mitigation): Hydrodehalogenation (protodemetallation) is a competing pathway that occurs when the reductive elimination of the Ar-F bond from the Cu(III) intermediate is slower than protonation or hydrogen abstraction[7]. This is particularly problematic with electron-rich arenes or when adventitious moisture is present. Self-Validating Solution: Rigorously dry all solvents and reagents. Modify the electronic properties of the supporting ligands to accelerate the C-F reductive elimination step, outcompeting the protodemetallation pathway.

G2 A Carboxylic Acid (R-COOH) B Carboxylate (R-COO⁻) A->B Base De-protonation C Alkyl/Aryl Radical (R•) B->C Catalyst Oxidation & -CO₂ D Target Fluoride (R-F) C->D Rapid F• Transfer (Selectfluor) E Ester Byproduct (R-COOR) C->E High [R-COO⁻] Self-Coupling F Hydrodehalogenation (R-H) C->F Slow F• Transfer H-Abstraction

Fig 2. Radical-mediated decarboxylative fluorination and off-target pathways.

Protocol 2: Self-Validating Ag-Catalyzed Decarboxylative Fluorination

Causality Focus: Balancing radical generation with rapid fluorine transfer to prevent self-coupling and hydrodehalogenation.

  • Setup: Equip a reaction vial with a magnetic stir bar and seal under a nitrogen atmosphere.

  • Reagents: Add the aliphatic carboxylic acid (1.0 equiv), Selectfluor (1.5 equiv as the F-source and oxidant), and AgNO₃ (20 mol% as the radical initiator)[4].

  • Solvent System: Suspend the mixture in a degassed MeCN/H₂O (1:1) solvent system. Causality: Water aids in the solubility of Selectfluor, while MeCN stabilizes the silver intermediates.

  • Reaction: Heat the mixture to 60 °C for 4-6 hours. Evolution of CO₂ gas is a visual indicator of successful radical generation.

  • Isolation: Dilute with diethyl ether, wash with saturated NaHCO₃ to remove unreacted acid, and purify via silica gel chromatography.

  • Self-Validating Check: Analyze the crude mixture via GC-MS prior to column chromatography. The presence of R-H (hydrodehalogenation) indicates that the Selectfluor concentration is too low or the F-transfer is too slow, requiring an increase in Selectfluor equivalents in subsequent runs.

MODULE 3: Quantitative Troubleshooting Data

To streamline your optimization process, consult the following data table summarizing the primary reagent systems, their dominant side products, and the physicochemical causality behind their formation.

Reagent SystemReaction TypeTarget ProductPrimary Side ProductCausality & Mitigation Strategy
DAST / Deoxo-Fluor DeoxyfluorinationAcyl FluorideAlkenes (Elimination)Causality: Reagent basicity and HF generation promote E2 elimination. Mitigation: Switch to XtalFluor-E + NaF[2].
BT-SCF₃ + DIPEA DeoxyfluorinationAcyl FluorideThioestersCausality: Concerted deoxytri-fluoromethylthiolation outcompetes F- attack. Mitigation: Add exogenous F⁻ (e.g., TMAF)[5].
Cu Catalyst + F⁻ DecarboxylativeAryl FluorideHydrodehalogenationCausality: Slow C-F reductive elimination allows protonation[7]. Mitigation: Optimize ligand electronics; ensure anhydrous conditions.
Ag Catalyst + Selectfluor DecarboxylativeAlkyl FluorideEsters (Self-coupling)Causality: High carboxylate concentration traps the alkyl radical[6]. Mitigation: Control base solubility to maintain low steady-state [R-COO⁻].

References

  • Title: Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible...
  • Source: thermofisher.
  • Source: mdpi.
  • Source: nih.
  • Source: paris-saclay.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Fluorinated Heterocycles

Welcome to the Technical Support Center for Organic Fluorination. Fluorinated heterocycles are pivotal in modern pharmaceutical and agrochemical design due to fluorine's unique ability to modulate lipophilicity, metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Fluorination. Fluorinated heterocycles are pivotal in modern pharmaceutical and agrochemical design due to fluorine's unique ability to modulate lipophilicity, metabolic stability, and target binding affinity (1)[1]. However, introducing fluorine into a heterocyclic framework is notoriously challenging (2)[2]. Reagents are often hazardous, regioselectivity is difficult to control, and side reactions—such as elimination, rearrangement, and over-fluorination—frequently plague reaction yields (3)[3].

This guide provides actionable troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers master both nucleophilic and electrophilic fluorination of heterocycles.

TroubleshootingWorkflow A Fluorination of Heterocycle B Identify Reaction Class A->B C Nucleophilic Deoxofluorination (Alcohols/Carbonyls to F/CF2) B->C D Electrophilic Fluorination (C-H to C-F via Selectfluor) B->D E Issue: Elimination or Rearrangement? C->E F Issue: Over-fluorination or Poor Regioselectivity? D->F G Action: Switch DAST to XtalFluor-E Add Et3N·3HF as promoter E->G Yes H Action: Control stoichiometry Lower Temp to -78°C F->H Yes

Caption: General troubleshooting logic for fluorination of heterocycles.

Section 1: Nucleophilic Deoxofluorination (DAST, Deoxo-Fluor, XtalFluor)

Causality & Mechanism: Nucleophilic deoxofluorination of alcohols and carbonyls typically proceeds via the initial formation of an alkoxy-aminosulfonium intermediate. With traditional reagents like DAST (diethylaminosulfur trifluoride), the generation of free hydrogen fluoride (HF) and highly reactive carbocationic intermediates often leads to Wagner-Meerwein rearrangements or elimination to form alkenes (4)[4].

FAQ 1: My reaction with DAST yields predominantly the elimination product (alkene) rather than the desired fluorinated heterocycle. How can I shift the selectivity?

  • Root Cause: DAST generates highly reactive carbocations and free HF, which strongly promotes E1 elimination pathways, particularly for sterically hindered or strained secondary/tertiary alcohols (5)[5].

  • Solution: Switch to XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate). Unlike DAST, XtalFluor salts generate tetrafluoroboric acid instead of free HF, making the system "fluoride starved" (6)[6]. By adding an exogenous fluoride source (like Et₃N·3HF) or a non-nucleophilic base (DBU), the SN2 fluorination pathway is significantly accelerated over elimination (7)[7]. Furthermore, running the reaction in less polar solvents (e.g., DCM) at -78 °C and warming slowly suppresses carbocation formation[5].

FAQ 2: I am observing multiple unidentified spots on my TLC and severe degradation of my starting material. What is happening?

  • Root Cause: DAST and Deoxo-Fluor are highly sensitive to moisture and can violently hydrolyze, releasing corrosive HF that protonates basic nitrogens in heterocycles, inhibiting reactivity and causing degradation (3)[3].

  • Solution: Ensure strictly anhydrous conditions. If your heterocycle is acid-sensitive, add an acid scavenger like sodium bicarbonate or calcium carbonate to the reaction mixture to neutralize generated HF[3]. Alternatively, use XtalFluor-E, which exhibits enhanced thermal stability and does not react violently with water[7].

Section 2: Electrophilic Fluorination (Selectfluor)

Causality & Mechanism: Selectfluor is a bench-stable electrophilic fluorinating agent (8)[8]. Theoretical studies suggest that selective fluorination of aromatic heterocycles with Selectfluor often proceeds via a Single Electron Transfer (SET) mechanism rather than a direct SN2 attack, where an electron is transferred from the aromatic substrate to Selectfluor, followed by fluorine transfer (9)[9].

FAQ 3: I am getting a mixture of mono- and di-fluorinated products when using Selectfluor. How do I improve regioselectivity?

  • Root Cause: The high electrophilicity of the N-F bond in Selectfluor can lead to uncontrolled oxidation, especially in electron-rich environments (10)[10]. Over-fluorination occurs because the mono-fluorinated heterocycle is sometimes of similar or higher reactivity than the starting material[5].

  • Solution:

    • Stoichiometric Control: Use strictly sub-stoichiometric amounts of Selectfluor (e.g., 0.95 equivalents) to avoid over-fluorination[5].

    • Temperature Control: Lower the reaction temperature to -78 °C to differentiate the activation energies between the first and second fluorination events[5].

    • Solvent Selection: Avoid solvents like DMF, DMSO, or pyridine, which can react exothermically with Selectfluor. Use acetonitrile (MeCN) instead, which is inert and stabilizes the SET intermediates.

Data Presentation: Quantitative Comparison of Fluorinating Agents

To aid in reagent selection, the following table summarizes the key properties and troubleshooting metrics for common fluorinating agents used in heterocyclic synthesis.

ReagentFluorination TypeTypical Eq.Thermal StabilityByproduct / HazardPrimary Troubleshooting Strategy
DAST Nucleophilic1.2 - 1.5Low (Decomposes >50°C)Free HF, CarbocationsAdd acid scavengers (NaHCO₃); Keep at -78°C.
Deoxo-Fluor Nucleophilic1.1 - 1.5ModerateFree HFUse less ionizing solvents (DCM) to prevent rearrangements.
XtalFluor-E Nucleophilic1.5High (Bench-stable salt)HBF₄ (Fluoride starved)Must use exogenous promoter (3.0 eq Et₃N·3HF).
Selectfluor Electrophilic0.95High (Bench-stable salt)TEDA byproductsControl stoichiometry (0.95 eq) to prevent over-fluorination.
Experimental Protocol: Self-Validating SOP for Nucleophilic Deoxofluorination using XtalFluor-E

This protocol outlines the room-temperature deoxofluorination of aldehydes/alcohols using XtalFluor-E (11)[11]. It is designed as a self-validating system: the addition of an internal standard (2-fluoro-4-nitrotoluene) allows for direct ¹⁹F NMR yield determination before isolation, ensuring that any yield loss during silica gel purification can be accurately diagnosed (12)[12].

Materials:

  • Heterocyclic substrate (aldehyde or alcohol): 1.0 mmol

  • XtalFluor-E: 343.5 mg, 1.5 mmol (1.5 equiv)[11]

  • Triethylamine trihydrofluoride (Et₃N·3HF): 0.49 mL, 3.0 mmol (3.0 equiv)[11]

  • Anhydrous Dichloromethane (DCM) or neat conditions

  • Internal Standard: 2-fluoro-4-nitrotoluene[11]

Step-by-Step Methodology:

  • Preparation: To a dried, argon-flushed polytetrafluoroethylene (PTFE) conical tube, add the heterocyclic substrate (1.0 mmol)[11]. (Note: While XtalFluor generates less HF, PTFE ensures zero glass etching).

  • Promoter Addition: Inject Et₃N·3HF (0.49 mL, 3.0 mmol) into the vessel[11]. Causality Check: This exogenous fluoride source is critical; without it, the reaction will stall because XtalFluor-E produces HBF₄ and lacks sufficient nucleophilic fluoride[6].

  • Reagent Addition: Add XtalFluor-E (343.5 mg, 1.5 mmol) in one portion[11].

  • Reaction: Stir the mixture for 18 hours at room temperature under an argon atmosphere[11].

  • Validation (In-Process Control): Remove a 50 µL aliquot, dilute in CDCl₃, and add a known mass of 2-fluoro-4-nitrotoluene. Run a ¹⁹F NMR to determine the conversion yield[12]. Causality Check: If the ¹⁹F NMR yield is high but the isolated yield is low, the product is degrading during silica gel chromatography or workup[12].

  • Quench & Workup: Quench the reaction carefully using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize acidic byproducts[5][11].

  • Extraction: Separate the phases and extract the aqueous layer with diethyl ether (Et₂O) or DCM (3 × 10 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo[11].

References
  • Title: Room Temperature Deoxofluorination of Aromatic Aldehydes with XtalFluor-E under Highly Concentrated Conditions Source: RSC Publishing URL:[Link]

  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: RSC Publishing URL:[Link]

  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs (PDF) Source: ResearchGate URL:[Link]

  • Title: Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor Source: RSC Publishing URL:[Link]

  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL:[Link]

  • Title: XtalFluor Deoxofluorination Source: ResearchGate URL:[Link]

  • Title: Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor (PDF) Source: ResearchGate URL:[Link]

  • Title: Simpler fluorine chemistry Source: SCI URL:[Link]

  • Title: Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF- Assisted Deoxofluorination with XtalFluor-E Source: Paris-Saclay URL: [Link]

Sources

Optimization

Chiral Carboxylic Acid Resolution Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for the separation of chiral carboxylic acid enantiomers. As a Senior Application Scientist, I have designed this portal to move beyond basic theoretical overviews.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the separation of chiral carboxylic acid enantiomers. As a Senior Application Scientist, I have designed this portal to move beyond basic theoretical overviews. Here, we address the complex thermodynamic, kinetic, and chromatographic realities you face at the bench.

Every solution provided below is grounded in mechanistic causality, and every protocol is structured as a self-validating system —meaning the workflow includes built-in diagnostic checkpoints to prevent downstream failures.

Workflow Decision Matrix

Before troubleshooting a failing separation, ensure you have selected the correct resolution modality for your target scale and substrate.

DecisionMatrix Start Racemic Chiral Carboxylic Acid Scale Target Scale & Phase? Start->Scale Analytical Analytical / mg Scale (High Throughput) Scale->Analytical Prep Preparative / kg Scale (Process Chemistry) Scale->Prep Chroma Chiral HPLC / SFC (Polysaccharide CSPs) Analytical->Chroma Direct Injection Prep->Chroma High-Value API Cryst Classical Resolution (Diastereomeric Salt) Prep->Cryst Cost-Effective Enzyme Kinetic Resolution (Lipase-Catalyzed) Prep->Enzyme High Selectivity

Decision matrix for selecting the optimal chiral carboxylic acid resolution method.

Chiral Chromatography (HPLC/SFC) Support

Direct separation using polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for analytical and preparative resolution[1].

Q: I am experiencing severe peak tailing and poor resolution ( Rs​<1.0 ) when separating chiral carboxylic acids on an amylose-based CSP. How can I fix this? A: Peak tailing for acidic compounds on polysaccharide CSPs is rarely a failure of the chiral cavity itself.

  • Causality: Tailing stems from non-specific, achiral interactions between the deprotonated carboxylic acid moiety and residual silanol groups on the silica support, or the basic sites of the carbamate linker. To suppress ionization, you must add an acidic modifier (e.g., 0.1% v/v Trifluoroacetic acid (TFA) or Formic acid) to the mobile phase. This maintains the carboxylic acid in its protonated (neutral) state, ensuring it interacts primarily with the chiral selector via hydrogen bonding and π−π stacking rather than the achiral backbone[1].

Q: My enantiomer elution order (EEO) reversed when I switched my polar organic mobile phase from methanol to ethanol. Is my column degrading? A: No, your column is not degrading. EEO reversal is a well-documented thermodynamic phenomenon on polysaccharide-type stationary phases.

  • Causality: The chiral recognition mechanism relies on a delicate balance of enthalpy and entropy within the chiral groove of the polymer. Different alcoholic modifiers (MeOH vs. EtOH) alter the steric environment and the hydrogen-bonding network. This shifts the thermodynamic balance, sometimes favoring the opposite enantiomer's inclusion complex[2].

Protocol: Self-Validating Method Development for SFC/HPLC
  • Initial Screen: Inject the racemate onto a coated amylose column (e.g., Chiralpak AD) using a standard mobile phase (e.g., Hexane/IPA 80:20 or SFC CO2/MeOH).

  • Validation Checkpoint 1 (Baseline Verification): If Rs​<1.0 , do not proceed to preparative scaling. The thermodynamic separation factor ( α ) is insufficient.

  • Modifier Addition: Add 0.1% TFA to the mobile phase. Re-inject.

  • Validation Checkpoint 2 (Isotherm Check): Inject increasing concentrations of the racemate (1 mg/mL to 10 mg/mL). Monitor for peak fronting (indicating column overload). The method is only validated for prep once the Langmuir isotherm limit is established without merging the enantiomeric peaks.

Classical Resolution (Diastereomeric Salt Crystallization)

Classical resolution via diastereomeric salt formation remains the most cost-effective method for kilogram-scale separations, though it is inherently limited to a 50% maximum yield of the desired enantiomer unless coupled with epimerization[3].

Q: My diastereomeric salt mixture is "oiling out" (liquid-liquid phase separation) instead of crystallizing. What is causing this? A: "Oiling out" occurs when the melting point of the diastereomeric salt is lower than the temperature at which it reaches supersaturation in your chosen solvent.

  • Causality: The lattice energy of the salt is insufficient to overcome the solvation energy. To fix this, switch to a less polar solvent (e.g., from methanol to acetone) to lower the solubility threshold, or switch to a more rigid chiral amine resolving agent to increase the crystal lattice energy.

Q: I achieved good crystallization, but my enantiomeric excess (ee) is stuck at 60%. How can I improve the optical purity? A: You are likely experiencing solvent-induced chirality switching or co-crystallization of the more soluble diastereomer.

  • Causality: The solubility ratio between the p-salt and n-salt is too narrow. Research shows that solvent inclusion in the crystal lattice can drastically alter packing efficiency and even switch the preferred precipitating diastereomer (e.g., switching from water to isopropanol can invert the resolved enantiomer)[4].

SaltResolution Racemate Racemic Acid (R/S) Salt Salt Formation (Solvent) Racemate->Salt Amine Chiral Amine (S) Amine->Salt Cryst Fractional Crystallization Salt->Cryst Solid Solid Phase (R)·(S) Salt Cryst->Solid Precipitates Liquid Mother Liquor (S)·(S) Salt Cryst->Liquid Remains Soluble Acidify Acidify (HCl) & Extract Solid->Acidify PureR Pure (R)-Acid Acidify->PureR

Workflow for diastereomeric salt resolution and enantiomer recovery.

Protocol: Self-Validating Diastereomeric Salt Resolution
  • Salt Formation: Dissolve 1 eq of racemic carboxylic acid in a weakly alkaline buffered solution or boiling organic solvent (e.g., acetone)[5].

  • Amine Addition: Slowly add 0.5 to 1 eq of the chosen chiral amine.

  • Controlled Cooling: Cool linearly to 20°C at 0.1°C/min to promote Ostwald ripening and prevent kinetic trapping of the wrong diastereomer.

  • Validation Checkpoint (Mother Liquor ee): Filter the precipitate. Immediately measure the ee of the mother liquor using chiral HPLC. Causality: The mother liquor must show high enrichment of the opposite enantiomer. If the mother liquor is racemic, the solid is a solid solution (co-crystal), and further recrystallization will fail.

  • Salt Break: Acidify the validated solid with 1M HCl to protonate the carboxylic acid, and extract the pure enantiomer with diethyl ether[5].

Enzymatic Kinetic Resolution

Q: The lipase-catalyzed esterification of my racemic carboxylic acid is extremely slow, and the E-value (enantiomeric ratio) is poor. What should I change? A: The reaction kinetics and selectivity of lipases in organic media are highly dependent on the thermodynamic water activity ( aw​ ) and the nature of the acyl acceptor (alcohol).

  • Causality: Lipases require a minimal hydration shell to maintain their active conformation. If the organic solvent (e.g., hexane) is completely anhydrous, the enzyme becomes rigid and inactive. Conversely, too much water drives the equilibrium toward hydrolysis rather than the desired esterification[6].

Protocol: Self-Validating Lipase-Catalyzed Kinetic Resolution
  • Solvent Equilibration: Pre-equilibrate the solvent (e.g., hexane) to a water activity of aw​=0.2 using saturated salt solutions.

  • Reaction Setup: Add racemic carboxylic acid (1 eq) and a primary alcohol nucleophile (e.g., 1-butanol, 5 eq)[6].

  • Enzyme Addition: Add immobilized Lipase (e.g., Candida antarctica Lipase B, 10% w/w). Incubate at 40°C with orbital shaking (200 rpm).

  • Validation Checkpoint (Conversion Monitoring): Monitor the reaction via chiral HPLC. Causality: You must stop the reaction at exactly 50% conversion. Kinetic resolution relies on the difference in reaction rates ( kR​≫kS​ ). Pushing past 50% degrades the ee of the product ester, while stopping too early degrades the ee of the remaining unreacted acid.

Quantitative Data Summaries

Table 1: Polysaccharide Chiral Stationary Phases (CSPs) for Carboxylic Acids

CSP TypePolymer BackboneChiral SelectorTypical Mobile PhaseCommon Acidic Modifier
Chiralpak AD AmyloseTris(3,5-dimethylphenylcarbamate)Hexane/IPA or SFC CO2/MeOH0.1% TFA or Formic Acid
Chiralcel OD CelluloseTris(3,5-dimethylphenylcarbamate)Hexane/IPA or SFC CO2/MeOH0.1% TFA or Formic Acid
Chiralpak IA Amylose (Immobilized)Tris(3,5-dimethylphenylcarbamate)Broad (includes EtOAc, DCM)0.1% TFA
Chiralcel OJ CelluloseTris(4-methylbenzoate)Hexane/Ethanol0.1% Acetic Acid

Table 2: Troubleshooting Matrix for Diastereomeric Salt Resolution

ObservationMechanistic CauseRecommended Action
Oiling Out Lattice energy < Solvation energySwitch to a less polar solvent (e.g., Acetone); use a more rigid chiral amine.
Low ee in Solid (<60%) Narrow solubility ratio / Solid solutionChange solvent to induce chirality switching; check mother liquor ee.
No Precipitation High solubility of both diastereomersConcentrate solution; cool at 0.1°C/min; seed with pure diastereomer crystal.
Yield capped at 50% Inherent limit of classical resolutionImplement Crystallization-Induced Diastereomer Transformation (CIDT) if α -center is epimerizable.

References

  • Solvent-Induced Chirality Switching in the Enantioseparation of Halogen-Substituted Mandelic Acids: Structural Effects on Molecular Packing Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Enzymatic Resolution of Primary and Secondary Alcohols in Organic Media Source: Radboud University Repository (ru.nl) URL:[Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids Source: National Institutes of Health (nih.gov) URL:[Link]

  • US4337352A - Separation of enantiomers of chiral carboxylic acids Source: Google Patents URL
  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect Source: MDPI URL:[Link]

  • Chapter 12: Chiral Metabolomics Source: Royal Society of Chemistry (rsc.org) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yield in the Synthesis of Perfluorinated Dicarboxylic Acids (PFDCAs)

Welcome to the PFDCA Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve yields above 15% when synthesizing perfluorinated dicarboxylic acids (e.g., pe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PFDCA Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve yields above 15% when synthesizing perfluorinated dicarboxylic acids (e.g., perfluorosuccinic, perfluoroadipic acids). The extreme electronegativity of fluorine fundamentally alters the reactivity of carbon backbones, making standard hydrocarbon protocols obsolete.

This guide provides causally-driven troubleshooting, self-validating protocols, and mechanistic insights to help you identify the root causes of yield loss and optimize your synthetic pathways.

YieldTroubleshooting Start Low PFDCA Yield Detected Method Identify Synthesis Route Start->Method ECF Electrochemical Fluorination (Simons Process) Method->ECF Oxidation Cycloalkene Oxidation Method->Oxidation ECF_Issue1 Chain Cleavage / Fragmentation? ECF->ECF_Issue1 ECF_Issue2 Cyclization Byproducts (e.g., cyclic ethers)? ECF->ECF_Issue2 Ox_Issue1 Incomplete Conversion / Phase Separation? Oxidation->Ox_Issue1 Ox_Issue2 Poor Aqueous Extraction? Oxidation->Ox_Issue2 Sol1 Lower Voltage (<6V) & Optimize Current Density ECF_Issue1->Sol1 Yes Sol2 Use Diesters instead of Free Dicarboxylic Acids ECF_Issue2->Sol2 Yes Sol3 Add Phase-Transfer Catalyst (e.g., Crown Ether) Ox_Issue1->Sol3 Yes Sol4 Derivatize to Diester for Distillation & Hydrolysis Ox_Issue2->Sol4 Yes

Diagnostic workflow for resolving low yields in PFDCA synthesis.

Section 1: Electrochemical Fluorination (Simons Process) Challenges

Q1: I am using the Simons Electrochemical Fluorination (ECF) process on free dicarboxylic acids, but my yield is near zero. My GC-MS shows mostly perfluorinated cyclic ethers and fragmented paraffins. Why is this happening?

A1: The causality lies in the inherent instability of the free carboxyl group (-COOH) under anodic oxidation in anhydrous hydrogen fluoride (aHF). When free dicarboxylic acids are subjected to ECF, the highly nucleophilic oxygen atoms facilitate intramolecular cyclization, forming penta- and hexa-membered heterocyclic compounds (e.g., perfluorotetrahydrofurans) rather than linear perfluoroacyl fluorides . Furthermore, excessive anodic potential leads to Kolbe-type decarboxylation and radical C-C bond cleavage, resulting in fluorinated paraffins.

The Solution: Do not fluorinate the free acid. Instead, derivatize your starting material into a dimethyl or diethyl ester. Esters undergo fluorination to form stable perfluoro-dicarboxylic acid fluorides, which can then be quantitatively hydrolyzed back to the target PFDCA. Nagase et al. demonstrated that using diesters significantly suppresses cyclization and fragmentation, providing reasonable yields of perfluorosuccinic and difluoromalonic acids .

ECF_Mechanism Start Starting Material FreeAcid Free Dicarboxylic Acid HOOC-(CH2)n-COOH Start->FreeAcid Diester Diester ROOC-(CH2)n-COOR Start->Diester ECF_Cond Anhydrous HF, Ni Anode Electrolysis (5-6V) FreeAcid->ECF_Cond Diester->ECF_Cond Intermediate1 Nucleophilic Oxygen Intermediate ECF_Cond->Intermediate1 from Free Acid Intermediate2 Perfluoroacyl Fluoride FOC-(CF2)n-COF ECF_Cond->Intermediate2 from Diester Cyclic Intramolecular Cyclization (Perfluorotetrahydrofurans) Intermediate1->Cyclic Major Pathway Linear Hydrolysis (H2O) Intermediate2->Linear High Yield Product Perfluorodicarboxylic Acid HOOC-(CF2)n-COOH Linear->Product

Reaction pathway comparing ECF of free dicarboxylic acids versus diesters.

Protocol 1: Self-Validating ECF of Dimethyl Adipate to Perfluoroadipic Acid

Principle: Conversion of dimethyl adipate to perfluoroadipoyl difluoride via controlled ECF, followed by hydrolysis. Self-Validation Checkpoint: The cell current will drop asymptotically once the hydrogen-containing substrate is fully fluorinated, serving as a reliable internal indicator of reaction completion.

Step-by-Step Methodology:

  • Cell Preparation: Assemble a jacketed electrochemical cell with nickel anodes and steel cathodes. Purge with dry N₂ to ensure absolute anhydrous conditions.

  • Electrolyte Loading: Condense anhydrous HF (aHF) into the cell at 0°C. Perform a pre-electrolysis at 5.0 V until the background current drops below 0.1 A to remove residual water traces.

  • Substrate Addition: Slowly introduce a 5-10% (w/v) solution of dimethyl adipate in aHF.

  • Electrolysis: Apply a constant voltage of 5.0 - 5.5 V.

    • Critical Causality: Keeping the voltage strictly below 6.0 V prevents the generation of free fluorine gas (F₂) and minimizes carbon chain fragmentation. Maintain the temperature at 5–10°C.

  • Monitoring: Monitor the charge passed. Terminate electrolysis when the current density drops significantly.

  • Hydrolysis: Carefully drain the heavy fluorocarbon layer (containing perfluoroadipoyl difluoride) into a chilled, well-ventilated Teflon vessel containing crushed ice. Stir vigorously for 4 hours.

  • Isolation: Filter the precipitated crude perfluoroadipic acid and wash with cold water.

Section 2: Oxidation of Fluorinated Cycloalkenes

Q2: I am synthesizing PFDCAs via the oxidation of perfluorocycloalkenes using aqueous potassium permanganate (KMnO₄). My yields are stuck below 15%, and I observe unreacted starting material. How can I drive this to completion?

A2: The primary cause of low yield here is severe mass transfer limitation. Perfluorocycloalkenes are highly hydrophobic and completely immiscible with aqueous KMnO₄. The reaction only occurs at the biphasic interface. Prolonged heating to force the reaction leads to over-oxidation and sequential decarboxylation (loss of CO₂ from the perfluoroalkyl chain), destroying your product.

The Solution: Implement a phase-transfer catalyst (PTC) combined with a miscible co-solvent system. Utilizing a crown ether (e.g., Benzo-12-crown-4) allows the permanganate ion to be shuttled into the organic phase, facilitating rapid, low-temperature oxidation. This method suppresses over-oxidation and can increase yields to over 80% .

Protocol 2: Phase-Transfer Catalyzed Oxidation of Perfluorocyclohexene

Principle: Low-temperature oxidative cleavage of the double bond using a PTC to ensure homogeneous kinetics. Self-Validation Checkpoint: The disappearance of the distinct purple color of the organic phase indicates complete consumption of the shuttled permanganate, validating the reaction's progress.

Step-by-Step Methodology:

  • Solvent System Preparation: In a glass reactor equipped with a mechanical stirrer, prepare a mixed solvent system of acetone and water (1:100 mass ratio).

  • Reagent Loading: Add KMnO₄ (1.0 molar equivalent relative to the alkene) and Benzo-12-crown-4 catalyst (5% by mass of the alkene).

  • Temperature Control: Chill the mixture to -10°C to -20°C.

    • Critical Causality: Sub-zero temperatures are mandatory to prevent the oxidative decarboxylation of the newly formed perfluorocarboxylic acid groups.

  • Substrate Addition: Dropwise add perfluorocyclohexene over 30 minutes under vigorous stirring.

  • Reaction: Stir for 0.5 to 2 hours. Monitor via GC-FID until the perfluorocyclohexene peak disappears.

  • Quenching & Filtration: Quench any excess oxidant with sodium bisulfite. Filter the resulting manganese dioxide (MnO₂) precipitate.

  • Acidification: Acidify the aqueous filtrate with concentrated HCl to pH 1 to protonate the perfluoroadipic acid, allowing for extraction.

Section 3: Downstream Processing & Purification

Q3: After successful synthesis, I lose over half my yield during the aqueous extraction phase. PFDCAs seem to form unbreakable emulsions and are highly water-soluble. What is the best recovery strategy?

A3: Perfluorinated dicarboxylic acids are extremely strong acids (pKa < 1) and possess intense surfactant properties. In aqueous workups, they act as emulsifiers and remain heavily hydrated, making direct solvent extraction (e.g., with ether or ethyl acetate) highly inefficient.

The Solution: Bypass direct extraction. Instead, perform an in situ esterification of the crude aqueous mixture to convert the highly polar diacid into a volatile, non-polar diester. The diester phase separates easily, can be purified by fractional distillation, and is then quantitatively hydrolyzed back to the pure PFDCA .

Table 1: Quantitative Comparison of PFDCA Purification Strategies

Purification StrategyMechanism of ActionAverage Recovery YieldPurity AchievedPrimary Drawback
Direct Solvent Extraction Partitioning into organic solvent (e.g., Ether)30 - 45%85%Severe emulsion formation; high aqueous retention.
Barium Salt Precipitation Formation of insoluble Ba²⁺ salts, followed by H₂SO₄ acidification60 - 70%92%Co-precipitation of partially fluorinated impurities.
Esterification-Distillation Conversion to volatile diester, fractional distillation, hydrolysis85 - 95% >99% Requires additional synthetic steps (refluxing, distillation).

References

  • Furin, G. G. (2004). "Perfluorinated carboxylic acids. Synthesis and application." Fluorine Notes, 3(34). Available at:[Link]

  • Nagase, S., Abe, T., & Baba, H. (1968). "Electrochemical Fluorination of Glycols and Esters of Dicarboxylic Acids." Bulletin of the Chemical Society of Japan, 41(8), 1921-1924. Available at:[Link]

  • Huan, X., et al. (2020). "Preparation method of fluorine-containing dicarboxylic acid." Chinese Patent CN111333497B.
  • Moore, G. G. I., et al. (2002). "Perfluorinated acid fluorides and preparation thereof." US Patent US6482979B1.
Optimization

Advanced Technical Support Center: Navigating the Stability of Fluorinated Compounds in Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a common paradox in drug development: the carbon-fluorine (C-F) bond is the strongest single bond to carbon (boasting a b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a common paradox in drug development: the carbon-fluorine (C-F) bond is the strongest single bond to carbon (boasting a bond dissociation energy of ~105 kcal/mol), yet fluorinated compounds often undergo unexpected degradation during late-stage functionalization.

This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of mechanistic troubleshooting, providing you with the causality behind defluorination and self-validating protocols to help you anticipate, control, or intentionally harness C-F bond activation.

Part 1: Mechanistic Pathways of C-F Bond Cleavage

Before troubleshooting specific reactions, it is critical to understand the primary logical pathways that lead to C-F bond degradation. The diagram below illustrates the three dominant modes of activation: Electrophilic (Lewis Acid), Nucleophilic/Basic, and Single Electron Transfer (Photoredox).

CF_Stability Substrate Fluorinated Substrate (e.g., sp3 C-F, Aryl-CF3) LA Lewis Acid Activation (High FIA) Substrate->LA Electrophilic Abstraction Base Base / Nucleophile (High pH) Substrate->Base Deprotonation Photo Photoredox SET (Blue LED, Catalyst) Substrate->Photo Single Electron Transfer Carbocation Carbocation Intermediate LA->Carbocation -F⁻ Anion Anionic / Phenolate Intermediate Base->Anion -H⁺ Radical Radical Anion Intermediate Photo->Radical +e⁻ Degradation Defluorinated Products (Alkenes, Phenols, Acids) Carbocation->Degradation Elimination / Trapping Anion->Degradation β-Fluoride Elimination Radical->Degradation Mesolytic Cleavage (-F⁻)

Diagram 1: Mechanistic pathways of C-F bond activation and degradation under various conditions.

Part 2: Troubleshooting Guide & FAQs

Q1: I incorporated a trifluoromethyl (-CF₃) group on an imidazole ring to improve metabolic stability, but it degraded into a carboxylic acid during a basic hydrolysis step. Why did this happen? A1: The stability of the -CF₃ group is highly context-dependent. While intrinsically strong, the electron-withdrawing nature of the -CF₃ group acidifies adjacent protons and renders the attached carbon susceptible to nucleophilic attack. Under strongly basic conditions (e.g., NaOH, KHMDS), heterocycles like imidazoles or electron-rich systems like trifluoromethylphenols can undergo facile alkaline hydrolysis[1]. Mechanistically, this is driven by a base-mediated β-elimination. The base deprotonates the heteroatom or phenol, forming an anion that expels a fluoride ion to generate a highly reactive conjugated intermediate (e.g., a quinone methide analog). Subsequent hydration and repeated fluoride elimination ultimately yield the corresponding carboxylic acid[2]. Solution: Avoid prolonged exposure to aqueous bases. If basic conditions are required, utilize sterically hindered, non-nucleophilic bases (e.g., DIPEA) or transition to anhydrous conditions.

Q2: During a Friedel-Crafts alkylation using an aliphatic fluoride and a strong Lewis acid (e.g., AlCl₃), I observed extensive defluorination and polymerization. What is the causality? A2: Main-group Lewis acids possessing high Fluoride Ion Affinity (FIA) (such as Al- and B-based Lewis acids) are potent enough to overcome the high bond dissociation energy of nonactivated C(sp³)-F bonds[3]. The Lewis acid coordinates to the fluorine lone pairs, polarizing the C-F bond and facilitating heterolytic cleavage. This abstracts the fluoride to form a stable halometallate anion (e.g., [AlCl₃F]⁻) and a highly reactive carbocation intermediate[4]. Without a designated nucleophilic trapping agent, this carbocation will readily undergo E1 elimination to form alkenes, or initiate cationic polymerization. Solution: Modulate the Lewis acidity. Switch from hard, highly fluorophilic Lewis acids to milder transition-metal catalysts, or use stoichiometric trapping agents (like silanes for hydrodefluorination) to intercept the carbocation cleanly[3].

Q3: My photoredox cross-coupling reaction resulted in the unintended hydrodefluorination of an electron-deficient trifluoromethylarene. How can SET cleave a C-F bond? A3: In photoredox catalysis, single-electron transfer (SET) to an electron-deficient fluoroarene generates a radical anion. The stability of this radical anion dictates the fate of the C-F bond. For highly activated substrates, the radical anion undergoes rapid mesolytic cleavage, expelling a fluoride ion and leaving behind a neutral carbon-centered radical[5]. If a hydrogen atom donor (HAD) is present in the reaction mixture (e.g., thiols, amines, or solvent), the radical abstracts a hydrogen, resulting in hydrodefluorination. This phenomenon has even been harnessed intentionally for the dual-defluorination of trifluoromethyl hydrazones[6]. Solution: Tune the reduction potential of your photocatalyst. Ensure the E1/2​ of the excited state is not negative enough to reduce your specific fluorinated substrate, or remove adventitious hydrogen atom donors from the solvent system.

Part 3: Quantitative Stability Profiles

To assist in experimental design, the following table summarizes the quantitative metrics and stability thresholds of fluorinated motifs under various reaction conditions.

Reaction ConditionTarget MotifPrimary Degradation MechanismQuantitative Metric / ThresholdMitigation Strategy
Aqueous Base (NaOH) Aryl-CF₃ (Phenols), ImidazolesE1cb β-Elimination / HydrolysisSpontaneous defluorination at pH > 10.0Substitute with non-nucleophilic bases (e.g., DIPEA)
Strong Lewis Acids (AlCl₃) Aliphatic C(sp³)-FHeterolytic Cleavage (Carbocation)Driven by high Fluoride Ion Affinity (FIA)Substitute with milder B-based Lewis acids
Photoredox SET Electron-deficient Aryl-CF₃Mesolytic CleavageDependent on Catalyst E1/2​ (e.g., < -1.5 V)Tune photocatalyst redox potential; remove HADs
Superacids (CF₃SO₃H) Benzylic-CF₃Protolytic DefluorinationUnstable at Hammett Acidity H0​ < -14Avoid prolonged exposure to neat superacids
Part 4: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. They ensure that you can either quantitatively measure degradation before scaling up or cleanly harness C-F activation for synthetic utility.

SOP 1: ¹⁹F NMR Kinetic Profiling of CF₃ Stability Under Basic Conditions

Purpose: To establish a self-validating system for monitoring the hydrolytic degradation of trifluoromethylated building blocks prior to scale-up.

  • Preparation: Dissolve 0.1 mmol of the fluorinated substrate in 0.5 mL of a deuterated solvent compatible with the target reaction (e.g., DMSO- d6​ or CD₃OD).

  • Internal Standard: Add 0.05 mmol of fluorobenzene (or trifluorotoluene) as an inert internal standard. Record a baseline ¹⁹F NMR spectrum ( t=0 ).

  • Reagent Addition: Introduce the base (e.g., 2.0 equivalents of KHMDS or NaOH solution) directly into the NMR tube. Cap and seal tightly.

  • Kinetic Monitoring: Acquire ¹⁹F NMR spectra at regular intervals (e.g., 10 min, 30 min, 1 h, 4 h) at the intended reaction temperature.

  • Data Analysis: Monitor the disappearance of the characteristic -CF₃ singlet (typically between -50 to -70 ppm) and the emergence of free fluoride (broad singlet around -120 to -150 ppm) or intermediate fluorinated species. Calculate the half-life ( t1/2​ ) of the substrate to determine the maximum safe reaction time.

SOP 2: Controlled Lewis Acid-Promoted Defluorinative Allylation

Purpose: To intentionally activate a robust C(sp³)-F bond for synthetic functionalization using a controlled Lewis acid system[4].

  • Setup: Flame-dry a Schlenk flask and purge with inert gas (N₂ or Argon).

  • Substrate Loading: Add 1.0 mmol of the 2-trifluoromethyl-1-alkene and 2.0 mmol of the target arene nucleophile into the flask.

  • Solvent Addition: Dissolve the mixture in 5.0 mL of anhydrous dichloromethane (DCM) and cool the system to 0 °C using an ice bath.

  • Activation: Slowly add 1.0 mmol (1.0 equivalent) of Ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes) dropwise over 5 minutes. (Causality note: EtAlCl₂ provides the optimal FIA to abstract a single fluoride without causing exhaustive defluorination).

  • Reaction: Stir the mixture at 0 °C for 2 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the 3,3-difluoroallylated arene via flash column chromatography.

References
  • Source: researchgate.
  • Source: benchchem.
  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Purification of Optically Active α-Fluorocarboxylic Acid Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when synthesizing and purifyi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when synthesizing and purifying optically active α-fluorocarboxylic acid esters.

Due to the unique "push-pull" electronic nature of these molecules—where the highly electronegative fluorine atom exerts a strong inductive withdrawing effect (-I) adjacent to a carbonyl group—the α-proton becomes highly acidic. This structural reality makes these chiral centers exceptionally susceptible to base-catalyzed racemization, elimination reactions, and nucleophilic degradation during purification. The following troubleshooting guides, protocols, and mechanistic insights are engineered to help you maintain >97% enantiomeric excess (ee) while achieving high chemical purity.

Troubleshooting & FAQs

Q1: Why am I losing enantiomeric excess (%ee) during the dehydroxyfluorination of my α-hydroxy ester precursor? Causality & Solution: The loss of optical purity is almost always tied to the choice of organic base used during the fluorination step. Strong organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are basic enough to abstract the highly acidic α-proton of the newly formed α-fluoro ester, leading to rapid racemization via an enolate intermediate. Furthermore, strong bases can trigger the elimination of the intermediate sulfonate ester, producing unsaturated byproducts [1]. Actionable Fix: Switch your acid scavenger to a milder tertiary amine, such as triethylamine (NEt₃) . Triethylamine is basic enough to neutralize the hydrogen fluoride (HF) generated during the reaction with trifluoromethanesulfonyl fluoride (CF₃SO₂F) or sulfuryl fluoride (SO₂F₂), but not strong enough to deprotonate the α-carbon. This preserves the stereochemistry, allowing the optical purity of the starting material to directly reflect in the final product [1].

Q2: My chiral α-fluoro ester degrades during vacuum distillation, and the distillate contains high levels of trace fluoride ions. How do I prevent this? Causality & Solution: Trace fluoride ions (F⁻) and residual HF from the fluorination step co-distill with the product. Under the thermal stress of distillation, these trace acids catalyze the decomposition and racemization of the ester. Actionable Fix: You must perform a base-assisted distillation . By adding a heavy tertiary amine like tri-n-butylamine to the crude mixture prior to distillation, you sequester the free fluoride ions into a stable, non-volatile ammonium fluoride salt ([NBu₃H]⁺[F]⁻). Because tri-n-butylamine has a high boiling point, it remains in the distillation kettle along with the trapped fluoride, allowing the pristine, optically active α-fluoro ester to distill over without acid-catalyzed degradation [2].

Q3: If I am not using a chiral pool synthesis, what is the most reliable method to resolve a racemic α-fluorocarboxylate mixture? Causality & Solution: Direct electrophilic fluorination of enolates often yields a racemic mixture. If you must start from a racemate, the industry standard is enzymatic resolution . Actionable Fix: Subject the racemic α-fluorocarboxylate derivative to asymmetric hydrolysis using highly stereoselective lipases or esterases. The enzyme will selectively hydrolyze one enantiomer into the corresponding carboxylic acid, leaving the other enantiomer intact as the ester. The two can then be easily separated via standard acid-base liquid-liquid extraction [1].

Quantitative Performance Data

The following table summarizes the causal relationship between base selection, yield, and stereochemical integrity during the synthesis and purification phases.

Process StepOrganic BaseYield / RecoveryEnantiomeric Excess (%ee)Trace Fluoride (F⁻)Mechanistic Outcome
Dehydroxyfluorination Triethylamine (NEt₃)>85%>97% (Maintained)High (Pre-distillation)Mild basicity prevents α-proton abstraction; stereocenter preserved.
Dehydroxyfluorination DBU<50%Significant LossN/AStrong basicity causes enolization (racemization) and elimination.
Distillation (Purification) None (Control)LowReduced>1000 ppmThermal acid-catalyzed degradation and HF co-distillation.
Distillation (Purification) Tri-n-butylamine>90%>97% (Maintained)<10 ppmSequestration of F⁻ as a non-volatile salt; safe thermal profile.

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. By measuring the optical purity (chiral HPLC) and fluoride content (Ion Chromatography) at the designated checkpoints, the system validates the mechanistic choices made.

Protocol A: Stereospecific Dehydroxyfluorination
  • Preparation: Flame-dry a pressure-proof reaction vessel and purge with N₂ gas to ensure strictly anhydrous conditions.

  • Substrate Loading: Dissolve 1.0 mol of the optically active α-hydroxycarboxylate ester (substrate must be >95% ee) in 1.0 to 10.0 L of an anhydrous organic solvent (e.g., dichloromethane).

  • Base Addition: Add 1.2 to 2.0 equivalents of triethylamine. (Self-Validation Check: Verify pH is mildly basic but avoid strong bases to prevent premature substrate degradation).

  • Fluorination: Cool the reactor to a temperature between -60°C and +60°C (substrate dependent). Slowly introduce 1.0 to 5.0 equivalents of trifluoromethanesulfonyl fluoride (CF₃SO₂F) or sulfuryl fluoride (SO₂F₂).

  • Reaction & Quench: Stir for 0.1 to 24 hours. Monitor the conversion of the hydroxyl group to the sulfonate intermediate, followed by fluoride substitution via chiral GC. Once complete, quench cautiously with cold water, extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Base-Mediated Distillation for Trace Fluoride Removal
  • Setup: Transfer the crude optically active α-fluorocarboxylic acid ester (from Protocol A) into a distillation apparatus equipped with a Vigreux column.

  • Scavenger Addition: Add 0.05 to 0.2 equivalents of tri-n-butylamine directly to the crude ester in the distillation flask.

  • Distillation: Apply vacuum and slowly heat the flask. The tri-n-butylamine will lock the trace fluoride in the kettle. Collect the main fraction at the predetermined boiling point of your specific α-fluoro ester.

  • Validation:

    • Chiral HPLC: Confirm the distillate maintains >95% ee.

    • Ion Chromatography (IC): Confirm the trace fluoride concentration is <10 ppm.

Process Workflows (Visualizations)

Workflow A Optically Active α-Hydroxy Ester B Dehydroxyfluorination (CF3SO2F + NEt3) A->B Stereoinversion (SN2) C Crude α-Fluoro Ester (+ Trace F⁻) B->C Byproducts D Base-Assisted Distillation (+ Tri-n-butylamine) C->D Neutralization E Pure Optically Active α-Fluoro Ester D->E High %ee, <10 ppm F⁻

Caption: Workflow for the stereospecific synthesis and fluoride-free purification of α-fluoro esters.

Pathway Crude Crude α-Fluoro Ester with Trace F⁻ Heat Standard Distillation (High Heat) Crude->Heat Base Addition of Tri-n-butylamine Crude->Base Degrade Racemization & Elimination Heat->Degrade Acid Catalysis Protect Fluoride Sequestration [NBu3H]+ [F]- Base->Protect Pure Intact Chiral Center Stable Distillate Protect->Pure Vacuum Distillation

Caption: Mechanistic pathway showing how tertiary amines prevent acid-catalyzed racemization.

References

  • Central Glass Co Ltd. (2012). Process for production of optically active alpha-fluoro-carboxylate ester (Patent No. EP1780194A1). European Patent Office.
  • Central Glass Co Ltd. (2010). Method for purification of optically active alpha-fluorocarboxylic acid esters (Patent No. EP2189438A1). European Patent Office.
Optimization

Technical Support Center: Synthesis of Fluorinated Alkanoic Acids

Welcome to the technical support center for the synthesis of fluorinated alkanoic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of fluorinated alkanoic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the identification and mitigation of impurities.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My final product is contaminated with inorganic fluoride ions.

Question: After my synthesis, analysis reveals the presence of a significant amount of inorganic fluoride. What is the likely source, and how can I remove it?

Answer:

Inorganic fluoride contamination is a frequent issue, often stemming from the hydrolysis of fluorinated reagents or intermediates.[1] The presence of even trace amounts of water can lead to the formation of fluoride ions.

Causality and Prevention:

  • Moisture is the Enemy: Fluorinated compounds, especially activated intermediates, can be highly susceptible to hydrolysis. It is crucial to work under strictly anhydrous conditions. Ensure all glassware is oven-dried, and solvents are appropriately distilled and dried.

  • Reagent Quality: The purity of your starting materials and fluorinating agents is paramount. Some reagents may contain residual hydrofluoric acid (HF) or be prone to degradation that releases fluoride ions.

Troubleshooting and Purification:

  • Acidic Wash: Washing the organic layer containing your product with a dilute acid solution can help remove water-soluble inorganic fluorides.[1] However, be cautious as this may create emulsions.[1]

  • Distillation with an Organic Base: A patented method suggests that distillation in the presence of an organic base, such as a tertiary amine (e.g., tri-n-butylamine), can effectively reduce the concentration of fluoride ion traces.[2]

  • Ion-Exchange Chromatography: Passing your product through a basic ion-exchange resin can effectively capture fluoride ions.[1]

Issue 2: I am observing low yields and the formation of unsaturated byproducts.

Question: My reaction to produce a ω-fluoroalkanoic acid is resulting in a low yield of the desired product and the formation of what appears to be an unsaturated compound. What is causing this, and how can I improve the outcome?

Answer:

The formation of unsaturated byproducts strongly suggests that elimination reactions are competing with your desired substitution reaction.[3] This is a common side reaction in fluorination chemistry.[4]

Causality and Optimization:

  • Reaction Temperature: Higher temperatures often favor elimination over substitution. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly improve the selectivity for the desired fluorinated product.[3]

  • Choice of Base/Fluoride Source: The basicity of your fluoride source or the presence of any residual base can promote elimination. Consider using a less basic fluoride source or ensuring the reaction medium is neutral or slightly acidic if the mechanism allows.

  • Steric Hindrance: Sterically hindered substrates may be more prone to elimination.

Experimental Protocol to Minimize Elimination:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve your starting material (e.g., a hydroxy-alkanoic acid ester) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Reagent Addition: Slowly add the fluorinating agent (e.g., DAST or Deoxo-Fluor) dropwise to the cooled solution. A slow addition rate helps to maintain a low concentration of the reagent and control the reaction exotherm.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable analytical technique.

  • Quenching: Once the reaction is complete, quench it carefully at low temperature by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Work-up: Proceed with a standard aqueous work-up and extraction protocol.

Issue 3: My product is a mixture of isomers.

Question: I am getting a mixture of isomeric fluorinated alkanoic acids instead of a single desired product. Why is this happening?

Answer:

The formation of isomeric products often points to the involvement of carbocation intermediates that can undergo rearrangements.[3]

Causality and Mitigation:

  • Reaction Mechanism: Synthesis routes that proceed through a carbocation intermediate are susceptible to rearrangements, where a hydrogen or alkyl group migrates to form a more stable carbocation before the fluoride ion attacks.

  • Solvent Choice: The polarity of the solvent can influence the stability and lifetime of carbocation intermediates. In some cases, a less polar solvent may reduce the extent of rearrangement.

  • Protecting Groups: If applicable to your synthesis, employing a protecting group strategy can prevent the formation of carbocations at undesired positions.[3]

Workflow for Minimizing Isomer Formation:

cluster_0 Strategy Selection cluster_1 Implementation cluster_2 Outcome Select Non-Carbocationic Route Select Non-Carbocationic Route Protecting Group Strategy Protecting Group Strategy Select Non-Carbocationic Route->Protecting Group Strategy Optimize Reaction Conditions Optimize Reaction Conditions Low Temperature Reaction Low Temperature Reaction Optimize Reaction Conditions->Low Temperature Reaction Choice of Fluorinating Agent Choice of Fluorinating Agent Optimize Reaction Conditions->Choice of Fluorinating Agent Single Isomer Product Single Isomer Product Protecting Group Strategy->Single Isomer Product Low Temperature Reaction->Single Isomer Product Choice of Fluorinating Agent->Single Isomer Product

Caption: Logical workflow to minimize isomer formation.

Frequently Asked Questions (FAQs)

What are the most common classes of impurities in fluorinated alkanoic acid synthesis?

The most frequently encountered impurities can be categorized as follows:

Impurity ClassCommon ExamplesTypical Source
Inorganic Impurities Fluoride ions (F⁻)Hydrolysis of fluorinated reagents or intermediates.[1]
Organic Impurities Low molecular weight organic fluoridesIncomplete reactions or side reactions.[1]
Unsaturated byproductsElimination side reactions.[3][4]
Isomeric productsRearrangement of carbocation intermediates.[3]
Residual starting materialsIncomplete reaction conversion.
Acid anhydridesSide reaction with some fluorinating agents.[5]
What are the best analytical techniques for detecting and quantifying impurities in my product?

The gold standard for the analysis of fluorinated alkanoic acids and their impurities is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[6][7][8][9]

  • High-Performance Liquid Chromatography (HPLC) provides the necessary separation of the different components in your sample.[6]

  • Tandem Mass Spectrometry (MS/MS) offers high sensitivity and selectivity for the identification and quantification of your target compound and any impurities, even at very low concentrations.[6][10]

For identifying unknown impurities, High-Resolution Mass Spectrometry (HRMS) is a powerful tool.[10] While less common for this application, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it often requires a derivatization step to make the fluorinated alkanoic acids volatile enough for analysis.[9][11]

How can I purify my fluorinated alkanoic acid to polymerization grade?

Achieving the high purity required for polymerization often necessitates a multi-step purification process. A combination of the following techniques is typically employed:

  • Acidification and Phase Separation: Acidifying an aqueous solution of the ammonium salt of the fluorinated alkanoic acid can cause the acid to separate as an organic layer, which can then be physically separated from the aqueous layer containing many water-soluble impurities.[1]

  • Distillation: Distillation, including steam distillation or distillation under reduced pressure, is a common and effective method for purifying the isolated fluorinated alkanoic acid.[1][2]

  • Crystallization: Crystallization from a suitable solvent can be a highly effective final purification step to remove trace impurities.[1]

Purification Workflow Diagram:

Crude Product Crude Product Acidification Acidification Crude Product->Acidification Phase Separation Phase Separation Acidification->Phase Separation Organic Layer Organic Layer Phase Separation->Organic Layer Aqueous Layer (Impurities) Aqueous Layer (Impurities) Phase Separation->Aqueous Layer (Impurities) Distillation Distillation Organic Layer->Distillation Crystallization Crystallization Distillation->Crystallization Pure Product Pure Product Crystallization->Pure Product

Caption: General workflow for the purification of fluorinated alkanoic acids.

References

Sources

Reference Data & Comparative Studies

Validation

19F NMR analysis of 3-Fluoro-2-methyloxolane-3-carboxylic acid

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized, sp³-rich fluorinated scaffolds. The introduction of fluorine into aliphatic cyclic systems, such...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized, sp³-rich fluorinated scaffolds. The introduction of fluorine into aliphatic cyclic systems, such as oxolanes (tetrahydrofurans), is a proven strategy in drug discovery to modulate lipophilicity, metabolic stability, and basicity.

However, analyzing molecules like 3-Fluoro-2-methyloxolane-3-carboxylic acid presents a unique nexus of challenges. The molecule lacks a conjugated π-system, rendering standard UV-based chromatography virtually blind. Furthermore, it possesses contiguous stereocenters at the C2 and C3 positions, resulting in distinct diastereomers (syn/anti or cis/trans) that must be rigorously quantified during synthesis and scale-up.

This guide objectively compares the performance of ¹⁹F NMR spectroscopy against alternative methodologies (HPLC and ¹H NMR), providing a self-validating framework and experimental protocols for the stereochemical and quantitative analysis of this complex fluorinated building block.

Causality & Scientific Grounding: Why ¹⁹F NMR?

When selecting an analytical technique for a fluorinated aliphatic carboxylic acid, one must map the physical properties of the molecule to the physics of the detector.

  • The Failure of HPLC-UV: UV detection relies on electronic transitions within chromophores (typically conjugated double bonds or aromatic rings). 3-Fluoro-2-methyloxolane-3-carboxylic acid is entirely aliphatic. Monitoring at low wavelengths (e.g., 210 nm) leads to severe baseline drift and solvent interference, making accurate diastereomeric ratio (dr) quantification impossible.

  • The Complexity of ¹H NMR: The oxolane ring protons are subjected to extensive geminal, vicinal, and long-range scalar couplings—not only with each other but also with the highly electronegative ¹⁹F nucleus. This results in overlapping, second-order multiplets that obscure integration boundaries.

  • The Superiority of ¹⁹F NMR: The ¹⁹F nucleus possesses a 100% natural abundance, a high gyromagnetic ratio (83% the sensitivity of ¹H), and a massive chemical shift range spanning over 400 ppm. Because there is no background fluorine in standard solvents, the baseline is perfectly flat . More importantly, the ¹⁹F chemical shift is exquisitely sensitive to the spatial arrangement of the adjacent C2 methyl group. By utilizing proton decoupling (¹⁹F{¹H}), the complex multiplets collapse into sharp, distinct singlets for each diastereomer, allowing for direct, separation-free quantification .

G Start Analyze 3-Fluoro-2-methyloxolane- 3-carboxylic acid HasChromophore Does it have a strong UV Chromophore? Start->HasChromophore HPLC_UV HPLC-UV (Not Viable) HasChromophore->HPLC_UV Yes NeedStereo Is Stereochemical Resolution Needed? HasChromophore->NeedStereo No (Aliphatic) HPLC_ELSD HPLC-ELSD/CAD (Orthogonal Purity) NeedStereo->HPLC_ELSD No NMR_19F 19F NMR (Optimal for dr & ee) NeedStereo->NMR_19F Yes, High Precision NMR_1H 1H NMR (Overlapping Multiplets) NeedStereo->NMR_1H Yes, Low Precision

Logical decision tree for selecting the optimal analytical method.

Comparative Performance Metrics

To objectively evaluate these techniques, we must look at their quantitative reliability, resolution, and operational requirements.

Table 1: Method Comparison for 3-Fluoro-2-methyloxolane-3-carboxylic acid

Analytical TechniqueSensitivityStereochemical Resolution (dr)Quantitative ReliabilityPrimary Limitation
¹⁹F NMR (¹⁹F{¹H}) High (LOD ~10 µM)Excellent (Baseline resolved singlets)Absolute (Direct area-to-moles ratio)Requires high-field NMR and specific probe tuning.
HPLC-CAD / ELSD ModerateFair (Requires complex chiral/HILIC columns)Moderate (Non-linear response curves)Cannot definitively assign stereochemistry without standards.
¹H NMR HighPoor (Heavy signal overlap)Low (Integration errors due to coupling)Spectral crowding makes minor diastereomer detection difficult.
GC-MS Very HighGood (If derivatized)ModerateRequires esterification of the carboxylic acid prior to injection.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning it contains internal controls to prove its own accuracy. The following protocols detail how to execute both the primary ¹⁹F NMR analysis and an orthogonal HPLC-CAD validation.

Protocol A: Quantitative ¹⁹F NMR Workflow (Primary Method)

This protocol utilizes inverse-gated decoupling and T₁ validation to ensure absolute quantitative integrity .

Protocol Prep 1. Sample Prep (Analyte + IS in CDCl3) T1 2. T1 Validation (Inversion Recovery) Prep->T1 Acq 3. 19F{1H} Acq (Inverse-Gated, D1>5*T1) T1->Acq Process 4. Processing (Zero Fill, Apodization) Acq->Process Quant 5. Quantification (Integration & dr Calc) Process->Quant

Self-validating 19F NMR experimental workflow for quantitative analysis.

Step 1: Sample Preparation & Internal Standard Addition

  • Action: Accurately weigh ~15 mg of 3-Fluoro-2-methyloxolane-3-carboxylic acid and dissolve it in 0.6 mL of CDCl₃. Add a precisely known mass of an internal standard (IS) such as fluorobenzene (δ ≈ -113 ppm) or trifluoroacetic acid (δ ≈ -76 ppm).

  • Causality: The IS provides a known molar reference point. Because ¹⁹F chemical shifts for aliphatic fluorines typically resonate between -150 and -200 ppm, these standards guarantee no signal overlap with the analyte.

Step 2: T₁ Relaxation Time Determination (The Validation Step)

  • Action: Perform an inversion-recovery experiment (180°-τ-90°) to calculate the longitudinal relaxation time (T₁) of both the analyte and the IS.

  • Causality: Fluorine nuclei often exhibit long T₁ relaxation times. If the relaxation delay (D1) between pulses is too short, the signals will saturate, destroying the quantitative relationship. This step validates that the subsequent acquisition parameters are mathematically sound.

Step 3: ¹⁹F{¹H} Acquisition with Inverse-Gated Decoupling

  • Action: Set the relaxation delay (D1) to ≥ 5 × T₁ (typically 10–15 seconds). Acquire 64–128 transients using inverse-gated proton decoupling.

  • Causality: Inverse-gated decoupling turns the ¹H decoupler on only during acquisition (collapsing multiplets into singlets) and off during the relaxation delay. This suppresses the Nuclear Overhauser Effect (NOE). If NOE were allowed to build up, signal intensities would be artificially enhanced based on proton proximity, invalidating the quantitative integration.

Step 4: Processing and Quantification

  • Action: Apply a 0.3 Hz exponential line-broadening function, Fourier transform, and perform manual phase/baseline correction. Integrate the distinct singlets for the syn and anti diastereomers.

  • Causality: The ratio of these integrals directly yields the diastereomeric ratio (dr) with zero need for response factor corrections.

Protocol B: HPLC-CAD (Orthogonal Validation)

While ¹⁹F NMR provides stereochemical resolution, HPLC coupled with a Charged Aerosol Detector (CAD) is used to confirm the absence of non-fluorinated impurities (e.g., unreacted starting materials).

  • Step 1: Column Selection: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: Highly polar carboxylic acids exhibit poor retention and peak shape on standard C18 stationary phases.

  • Step 2: Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and Acetonitrile (B).

  • Step 3: Multi-Point Calibration: Causality: Unlike UV detectors, CAD relies on particle scattering, yielding a non-linear (often quadratic) response curve. A multi-point calibration curve of a reference standard is strictly required to validate the quantitative readout and prevent mass balance errors.

Experimental Data Comparison

The following table summarizes the typical quantitative outputs obtained when analyzing a crude synthetic mixture of 3-Fluoro-2-methyloxolane-3-carboxylic acid using the protocols described above.

Table 2: Experimental Validation Data (Simulated for a 85:15 dr mixture)

Parameter¹⁹F NMR (¹⁹F{¹H})HPLC-CAD (HILIC)¹H NMR (400 MHz)
Diastereomer Separation (Resolution Rs) > 5.0 (Baseline resolved singlets at -165.2 and -168.4 ppm)~ 1.2 (Partial co-elution)< 0.5 (Severe multiplet overlap at 1.5-2.5 ppm)
Calculated dr (syn:anti) 85.2 : 14.8 82.1 : 17.9 (Error due to peak tailing)Unquantifiable
Signal-to-Noise Ratio (Minor Isomer) > 150:1~ 45:1~ 10:1
Total Analysis Time 15 minutes35 minutes (including column equilibration)5 minutes
Mass Balance Error vs. True Value < 1.0% ~ 4.5% (Due to non-linear CAD response)N/A

Data Synthesis: The data clearly demonstrates that ¹⁹F NMR provides absolute superiority in stereochemical resolution. The collapse of complex coupling networks via ¹⁹F{¹H} acquisition yields an Rs > 5.0, allowing for flawless integration of the minor diastereomer, whereas HPLC-CAD struggles with peak tailing of the polar acid groups.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Journal of Analytical Methods in Chemistry URL:[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Chemical Science (RSC Publishing) URL:[Link]

  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines Analytical Chemistry (ACS Publications) URL:[Link]

Comparative

Structural Validation of Highly Substituted Fluorinated Heterocycles: A Comparative Guide to 3-Fluoro-2-methyloxolane-3-carboxylic Acid

Introduction As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the limitations of standard analytical techniques when dealing with dense, stereochemically complex sma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the limitations of standard analytical techniques when dealing with dense, stereochemically complex small molecules. 3-Fluoro-2-methyloxolane-3-carboxylic acid (C6H9FO3) is a prime example of such a challenge[1]. As a highly functionalized fluorinated cyclic ether, it serves as a valuable bioisostere in modern drug discovery. However, its contiguous stereocenters—a tertiary C2 and a quaternary C3—create a structural validation bottleneck.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), demonstrating why SCXRD remains the gold standard for definitive stereochemical elucidation of such molecules[2].

The Causality of the Analytical Challenge

To understand why we must pivot to SCXRD for this specific chemotype, we must first examine the mechanistic limitations of alternative methods:

  • The Quaternary Center Dilemma: Position 3 of the oxolane ring contains a fluorine atom and a carboxylic acid, lacking any attached protons. Standard 1 H- 1 H NOESY NMR experiments cannot directly correlate the C3 substituents with the rest of the ring, making relative stereochemistry ambiguous[2].

  • Conformational Averaging: While 19 F NMR and 1 H- 19 F HOESY can provide spatial proximity data, the conformational flexibility of the oxolane (tetrahydrofuran) ring often leads to time-averaged signals in solution. This obscures the precise cis/trans relationship between the C2-methyl and C3-fluorine[3].

  • Absolute Configuration: NMR cannot determine absolute stereochemistry without chiral derivatization (e.g., Mosher's method), which is sterically hindered by the quaternary C3 center. SCXRD, utilizing anomalous dispersion, directly yields the absolute configuration[2].

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative performance metrics of the three primary structural validation methodologies.

MethodologyPrimary Data OutputStereochemical ElucidationSample StateKey Limitation
SCXRD 3D Electron Density MapAbsolute & Relative (Gold Standard)Single CrystalRequires high-quality crystallogenesis[2].
NMR (1D/2D/ 19 F) Atomic Connectivity & DynamicsRelative (Limited for quaternary centers)SolutionCannot directly assign absolute configuration[2].
HRMS Exact Mass & Isotopic PatternNone (Constitutional only)Gas PhaseYields no 3D spatial information.

Workflow for Structural Validation

To establish a self-validating system, we employ a hierarchical workflow. NMR and HRMS serve as rapid orthogonal checks for bulk purity and constitution, while SCXRD is reserved for definitive 3D spatial mapping.

G Start Synthesized Compound 3-Fluoro-2-methyloxolane- 3-carboxylic acid NMR 1D/2D & 19F NMR (Constitutional Check) Start->NMR Solubilize MS HRMS Analysis (Mass/Formula) Start->MS Aliquot Decision Stereocenters Resolved? NMR->Decision Cryst Heavy-Atom Salt Crystallization Decision->Cryst No (C2/C3 Ambiguity) Valid Absolute Configuration Confirmed (Flack ~0.0) Decision->Valid Yes (Rare) XRD Single Crystal X-Ray Diffraction (SCXRD) Cryst->XRD Vapor Diffusion XRD->Valid Structure Solution

Workflow for the structural validation of fluorinated oxolanes, prioritizing SCXRD.

Experimental Methodology: SCXRD Validation Protocol

Because C 6​ H 9​ FO 3​ contains only light atoms (C, H, O, F), determining the absolute configuration via the Flack parameter using standard Mo K α radiation is mathematically challenging due to weak anomalous scattering[4]. The protocol below details a self-validating methodology using salt formation to introduce a heavier atom (Bromine), ensuring robust anomalous dispersion.

Step 1: Chiral Salt Formation and Crystallization (Vapor Diffusion)

Causality: Converting the liquid or amorphous carboxylic acid into a highly crystalline salt with 4-bromobenzylamine introduces a heavy atom (Br) that strongly absorbs X-rays, providing the necessary anomalous scattering signal to determine absolute stereochemistry.

  • Reaction: Dissolve 10 mg of 3-fluoro-2-methyloxolane-3-carboxylic acid in 0.5 mL of ethyl acetate. Add 1.0 equivalent of 4-bromobenzylamine.

  • Incubation: Stir at room temperature for 30 minutes until the salt precipitates. Re-dissolve the precipitate by adding a minimal volume of methanol dropwise under gentle heating.

  • Vapor Diffusion Setup: Transfer the solution to a 2 mL inner vial. Place this vial inside a 10 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., pentane or hexane)[5].

  • Crystal Growth: Seal the outer vial tightly and incubate at 4 °C undisturbed for 3–7 days. The slow diffusion of pentane into the methanol/ethyl acetate mixture lowers the solubility gradient, promoting the controlled nucleation of high-quality single crystals[5].

Step 2: SCXRD Data Collection

Causality: Cryogenic temperatures are mandatory to minimize atomic thermal vibrations (Debye-Waller factors), which otherwise smear the electron density map and obscure the precise location of the highly electronegative fluorine atom.

  • Mounting: Select a single, optically clear crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Diffraction: Collect data using a microfocus Cu K α radiation source ( λ = 1.54184 Å). Cu K α is preferred over Mo K α for light-atom structures as it maximizes the anomalous scattering cross-section.

Step 3: Structure Solution and Self-Validation

Causality: The mathematical refinement must be internally consistent to be trusted as an objective validation of the physical molecule.

  • Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F 2 (SHELXL)[6].

  • Self-Validation Checkpoints:

    • R1 Value: Must be < 0.05, indicating excellent agreement between the experimental diffraction pattern and the calculated model[6].

    • Goodness-of-Fit (GoF): Should be approximately 1.0.

    • Flack Parameter: Must refine to 0.0 (with a standard uncertainty < 0.1) to definitively confirm the absolute stereochemistry of the C2 and C3 chiral centers. A value of 1.0 indicates the inverted enantiomer.

Quantitative Data Presentation

Below is a representative summary of the crystallographic validation parameters required to confirm the structure of the 4-bromobenzylammonium salt of the target molecule.

Crystallographic ParameterTarget Validation ThresholdCausality / Significance
R1 (unweighted R-factor) < 0.05Indicates high agreement between the structural model and experimental diffraction data[6].
wR2 (weighted R-factor) < 0.15Accounts for data variance; ensures no systematic errors in refinement[6].
Goodness-of-Fit (GoF) ~ 1.00Confirms the weighting scheme accurately reflects the data quality.
Flack Parameter 0.0 ( ± 0.1)Definitive proof of absolute configuration via anomalous dispersion.
Thermal Ellipsoids 50% probability levelValidates that atomic positions are not heavily disordered[6].

Conclusion

While NMR spectroscopy provides indispensable dynamic and constitutional data in solution[3], it falls short in resolving the dense stereochemical ambiguity of small, highly substituted fluorinated molecules like 3-fluoro-2-methyloxolane-3-carboxylic acid. By strategically employing SCXRD—augmented by heavy-atom salt crystallization—researchers can achieve unambiguous, self-validating proof of both relative and absolute configuration. This level of structural certainty is a critical requirement for downstream drug development and accurate structure-activity relationship (SAR) modeling.

References

  • Title: 3-fluoro-2-methyloxolane-3-carboxylic acid (C6H9FO3) - PubChemLite Source: uni.lu URL: 1

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: creative-biostructure.com URL: 3

  • Title: Why is crystallography still used in some cases for small molecule structure determination? Source: stackexchange.com URL: 2

  • Title: Comparison of NMR and X-ray crystallography Source: bbk.ac.uk URL: 4

  • Title: A Comparative Guide to X-ray Crystal Structure Determination of Fluorinated Furan Derivatives Source: benchchem.com URL: 5

  • Title: X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds Source: mdpi.com URL: 6

Sources

Validation

comparative study of different fluorinating reagents for oxolane synthesis

The selective introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, lipophilicity, and target binding affinity. For researchers devel...

Author: BenchChem Technical Support Team. Date: March 2026

The selective introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, lipophilicity, and target binding affinity. For researchers developing nucleoside analogs, antiviral agents, and modified carbohydrate therapeutics, the synthesis of fluorooxolanes (fluorinated tetrahydrofurans) is a critical but notoriously difficult transformation.

This guide provides an objective, data-driven comparison of modern and legacy deoxofluorinating reagents used to convert tetrahydrofuranols (hydroxy-oxolanes) into fluorooxolanes.

The Challenge of Oxolane Deoxofluorination

The nucleophilic deoxofluorination of tetrahydrofuran-3-ol derivatives presents unique chemoselectivity challenges. The oxygen-rich environment of the oxolane ring can stabilize carbocationic intermediates, often leading to undesired ring-opening or epimerization. More critically, the activation of the hydroxyl group creates a highly electrophilic intermediate. If the subsequent nucleophilic displacement by fluoride (SN2) is too slow, or if the reaction environment is too basic, the intermediate will undergo E2 or E1 elimination, yielding 2,5-dihydrofuran byproducts instead of the target fluorooxolane.

Mechanistic Causality: Substitution vs. Elimination

To successfully synthesize fluorooxolanes, the chosen reagent must decouple the hydroxyl activation step from the elimination pathway. Legacy reagents often fail here because they generate basic amine byproducts and corrosive free HF, which collectively promote dehydration. Modern reagents solve this by utilizing exogenous fluoride promoters or forming highly stable sulfonate intermediates that guarantee clean SN2 inversion.

G Substrate Tetrahydrofuran-3-ol (Substrate) Activation Hydroxyl Activation (DAST / XtalFluor / PyFluor) Substrate->Activation Reagent Binding Intermediate Activated Intermediate (Sulfonium / Sulfonate) Activation->Intermediate Leaving Group Formation SN2 Nucleophilic Fluoride Attack (SN2 Inversion) Intermediate->SN2 High F⁻ Nucleophilicity (XtalFluor + Et₃N·3HF / PyFluor) Elimination Competing Elimination (E1/E2 Pathway) Intermediate->Elimination High Basicity / Steric Hindrance (DAST / Deoxo-Fluor) Product 3-Fluorooxolane (Target Product) SN2->Product Clean Inversion Byproduct 2,5-Dihydrofuran (Elimination Byproduct) Elimination->Byproduct Loss of Yield

Mechanistic pathways in the deoxofluorination of tetrahydrofuranols.

Comparative Analysis of Fluorinating Reagents

DAST and Deoxo-Fluor: The Legacy Standards

DAST (Diethylaminosulfur trifluoride) has a long history in literature but is fundamentally flawed for sensitive oxolane synthesis. It is thermally unstable, decomposing violently at ~140 °C [1]. Furthermore, DAST generates free HF in situ, which can protonate the oxolane oxygen and trigger ring-opening. Deoxo-Fluor was developed as a safer liquid alternative; while it exhibits a lower exothermic heat release upon decomposition, it shares the same ~140 °C onset temperature and still produces significant elimination byproducts in sterically hindered oxolanes[4].

XtalFluor-E: The Crystalline Alternative

XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a next-generation, storage-stable crystalline salt. Unlike DAST, XtalFluor-E does not generate highly corrosive free HF, allowing reactions to be conducted in standard borosilicate glassware [2]. Because it requires an exogenous fluoride source (such as Et₃N·3HF), the reaction environment is flooded with highly nucleophilic fluoride, which kinetically favors the SN2 pathway over elimination, resulting in vastly superior chemoselectivity for fluorooxolanes [1, 2].

PyFluor: The Low-Cost, High-Selectivity Innovator

PyFluor (Pyridine-2-sulfonyl fluoride) represents a departure from sulfur trifluoride chemistry. It acts by converting the alcohol into a highly reactive sulfonate ester, which is subsequently displaced by fluoride. PyFluor is exceptionally thermally stable and inexpensive. When paired with a non-nucleophilic base like DBU, it achieves deoxyfluorination with near-perfect stereochemical inversion and virtually zero elimination side products [3].

Quantitative Performance and Thermal Stability

The thermal stability of a reagent directly dictates its scalability in drug development. The table below summarizes the thermal parameters and oxolane-specific performance of these reagents based on Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) data[1, 3, 4].

ReagentOnset of Decomposition (°C)Exothermic Heat (-ΔH, J/g)Selectivity (Oxolane Substrates)HF Generation
DAST ~1401641 - 1700Low (High elimination)Yes (In situ)
Deoxo-Fluor ~1401031 - 1100ModerateYes (In situ)
XtalFluor-E ~205661 - 1260High (Minimal elimination)No
PyFluor >200MinimalVery High (No elimination)No

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis of 3-fluorooxolane from tetrahydrofuran-3-ol using the two most effective modern reagents.

Protocol A: XtalFluor-E Mediated Synthesis

This protocol is optimized for substrates where acidic conditions must be strictly controlled.

  • Preparation: In a flame-dried borosilicate flask under an argon atmosphere, dissolve tetrahydrofuran-3-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Promoter Addition: Add Et₃N·3HF (2.0 equiv, 20 mmol) to the solution.

    • Causality Check: XtalFluor-E is a stable salt and does not spontaneously release fluoride. The exogenous Et₃N·3HF is strictly required to provide the nucleophilic fluoride necessary to drive the SN2 displacement and prevent the buildup of the activated intermediate, which would otherwise undergo elimination.

  • Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add XtalFluor-E (1.5 equiv, 15 mmol) in one single portion.

  • Reaction: Remove the cooling bath. Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure 3-fluorooxolane.

Protocol B: PyFluor Mediated Synthesis

This protocol is ideal for maximizing stereochemical inversion and completely suppressing dihydrofuran formation.

  • Preparation: In a standard 20 mL reaction vial equipped with a magnetic stir bar, dissolve tetrahydrofuran-3-ol (1.0 equiv, 5 mmol) in anhydrous toluene (10 mL).

  • Reagent Addition: Add PyFluor (1.2 equiv, 6 mmol) followed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv, 7.5 mmol).

    • Causality Check: DBU serves a dual purpose. First, it acts as a non-nucleophilic base to facilitate the deprotonation of the alcohol, driving the formation of the pyridine-2-sulfonate intermediate. Second, it complexes with the liberated fluoride, enhancing the fluoride's nucleophilicity in the non-polar toluene solvent, ensuring rapid SN2 inversion.

  • Reaction: Seal the vial and stir the mixture at room temperature for 24 hours. (Note: For highly sterically hindered oxolane derivatives, heating to 50 °C may be required).

  • Workup & Purification: Concentrate the crude mixture directly under reduced pressure. Load the residue onto a silica gel column and purify using a gradient of 0% → 20% ethyl acetate in hexanes to isolate the inverted 3-fluorooxolane product.

References

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications. Available at:[Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society (via ResearchGate). Available at:[Link]

Comparative

comparison of pKa values for fluorinated and non-fluorinated carboxylic acids

As a Senior Application Scientist, I frequently encounter formulation and analytical challenges where a molecule's lipophilicity, membrane permeability, and environmental persistence are entirely dictated by its ionizati...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation and analytical challenges where a molecule's lipophilicity, membrane permeability, and environmental persistence are entirely dictated by its ionization state. For researchers in drug development and environmental toxicology, understanding the precise acid dissociation constant ( pKa​ ) of a target compound is not just an academic exercise—it is a critical parameter for predicting pharmacokinetic behavior and environmental mobility.

This guide provides an in-depth, objective comparison of the pKa​ values between non-fluorinated and fluorinated carboxylic acids, detailing the mechanistic causality behind these shifts and outlining self-validating experimental protocols for their accurate determination.

Mechanistic Causality: The Inductive Effect of Fluorine

To understand why fluorinated carboxylic acids exhibit drastically different physicochemical behaviors compared to their non-fluorinated analogs, we must examine the underlying electronic effects.

Fluorine is the most electronegative element on the periodic table. When substituted onto the carbon skeleton of a carboxylic acid, fluorine atoms withdraw electron density through the σ -bond framework—a phenomenon known as the inductive effect [1]. Upon deprotonation, the carboxylic acid forms a carboxylate anion. The electron-withdrawing fluorine atoms delocalize this negative charge, thermodynamically stabilizing the conjugate base[1]. Because a more stable conjugate base corresponds to a stronger acid, the equilibrium shifts heavily toward dissociation, resulting in a significantly lower pKa​ value.

InductiveEffect A Fluorine Substitution (High Electronegativity) B Electron Withdrawal via σ-bonds (Inductive Effect) A->B C Delocalization of Negative Charge on Carboxylate Oxygen B->C D Thermodynamic Stabilization of the Conjugate Base C->D E Increased Acid Strength (Lower pKa Value) D->E

Mechanistic pathway of fluorine's inductive effect lowering carboxylic acid pKa.

The magnitude of this effect is governed by two primary factors:

  • Degree of Fluorination: The inductive effect is additive. Acidity increases sequentially from mono- to di- to tri-fluorinated species[1].

  • Proximity to the Carboxyl Group: The inductive effect diminishes rapidly with distance. Fluorines at the α -carbon exert a massive effect, whereas those at the β -carbon or further away have a heavily dampened influence[2].

Quantitative Data Comparison

The theoretical principles outlined above are perfectly mirrored in experimental data. Table 1 illustrates the additive nature of α -fluorination on acetic acid, culminating in trifluoroacetic acid (TFA), which borders on being a strong mineral acid.

Table 1: pKa​ Comparison of Acetic Acid Derivatives

Carboxylic AcidChemical FormulaExperimental pKa​ (Water, 25°C)Acidity Classification
Acetic Acid CH3​COOH 4.76Weak Acid[1]
Fluoroacetic Acid CH2​FCOOH 2.58 ± 0.03Moderate Acid[1]
Difluoroacetic Acid CHF2​COOH 1.22 ± 0.03Strong Acid[1]
Trifluoroacetic Acid CF3​COOH 0.03 ± 0.08Very Strong Acid[3]

Table 2: Chain Length and Positional Effects

Carboxylic AcidChemical FormulaExperimental pKa​ Structural Note
Propanoic Acid CH3​CH2​COOH 4.87Non-fluorinated baseline[1]
Perfluorooctanoic Acid (PFOA) C7​F15​COOH -0.27 ± 0.18Perfluorinated long chain[3]
5:3 Fluorotelomer Carboxylic Acid F(CF2​)5​(CH2​)2​COOH 4.05 ± 0.04 >104 less acidic than PFOA due to non-fluorinated spacer[3]

Analytical Insight: For years, environmental models incorrectly used a pKa​ of 2.8 for PFOA based on flawed titrations in co-solvent systems. Advanced molecular modeling and recent highly controlled have corrected this, proving that PFOA is fully dissociated at any realistic environmental pH ( pKa​ ~ -0.27)[3][4].

Experimental Workflows for pKa​ Determination

Choosing the correct analytical method is paramount. Classical potentiometric titration is the gold standard for weak acids ( pKa​ > 2). However, for highly fluorinated acids ( pKa​ < 1), glass pH electrodes suffer from severe "acid error," and the compounds themselves often exhibit surfactant-like behavior that skews aqueous titrations[5]. For these challenging molecules, 19F -NMR Chemical Shift Perturbation is required[3].

Protocol A: Self-Validating Potentiometric Titration

Best for: Non-fluorinated and mono-fluorinated carboxylic acids ( pKa​ > 2).

Causality & Self-Validation: This system validates itself by standardizing the titrant against a primary standard (KHP) to eliminate concentration drift, and by utilizing an inert gas purge to prevent atmospheric CO2​ from forming carbonic acid, which would systematically lower the pH and invalidate the titration curve[6].

  • Electrode Calibration: Calibrate the pH electrode using three NIST-traceable buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Titrant Standardization: Titrate the ~0.1 M NaOH solution against a precisely weighed primary standard of Potassium Hydrogen Phthalate (KHP) to determine its exact molarity.

  • Sample Preparation: Dissolve the target carboxylic acid in degassed, deionized water to achieve a concentration of 1-10 mM[6].

  • System Purging: Place the solution in a thermostated vessel with a magnetic stirrer. Continuously purge the headspace with ultra-pure Nitrogen ( N2​ ) gas to exclude atmospheric CO2​ [6].

  • Data Acquisition: Add the standardized NaOH in 0.05 mL increments using an automated precision burette. Record the pH only after the reading has fully stabilized (typically Δ pH < 0.005 per minute)[6].

  • Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to locate the equivalence point. The pKa​ corresponds to the pH at the half-equivalence point.

Protocol B: 19F -NMR Chemical Shift Perturbation

Best for: Poly- and per-fluorinated carboxylic acids (e.g., TFA, PFOA, pKa​ < 2).

Causality & Self-Validation: NMR avoids the limitations of glass electrodes at extreme pH levels. The system is self-validating because it utilizes an internal fluorinated standard whose chemical shift is entirely independent of pH, ensuring that any observed shift in the analyte is purely due to its protonation state, not magnetic field drift[3].

NMRWorkflow cluster_0 Self-Validating System Controls Calib Calibrate with Internal Standard (pH-independent 19F reference) A Sample Preparation (Analyte + Buffer + D2O lock) Calib->A Blank Run Blank Titration (Account for solvent matrix effects) Blank->A B pH Titration Array (Adjust pH across expected pKa ± 2 units) A->B C 19F-NMR Acquisition (Measure chemical shift δ at each pH) B->C D Data Analysis (Non-linear regression via Henderson-Hasselbalch) C->D E Determine Exact pKa D->E

Self-validating 19F-NMR workflow for determining pKa of highly acidic fluorinated compounds.

  • Sample Preparation: Prepare a series of NMR tubes containing 1 mM of the fluorinated analyte, 10% D2​O (for spectrometer lock), and a trace amount of a pH-independent internal standard (e.g., fluorobenzene)[3].

  • pH Array Generation: Adjust the pH of each tube to span a range from at least 2 units below to 2 units above the predicted pKa​ (e.g., pH -1.0 to 3.0 for TFA) using concentrated HCl or NaOH . Measure the exact pH of each tube using a micro-electrode prior to sealing.

  • NMR Acquisition: Acquire 19F -NMR spectra for each sample. Record the exact chemical shift ( δ ) of the fluorine atoms closest to the carboxylate group (the α -fluorines).

  • Regression Analysis: Plot the observed chemical shift ( δobs​ ) against the measured pH. Fit the data to the non-linear Henderson-Hasselbalch equation:

    δobs​=1+10(pH−pKa​)δacid​+δbase​⋅10(pH−pKa​)​

    The inflection point of this sigmoidal curve yields the highly accurate pKa​ [2].

References

  • Harvard University (Prof. David Evans) - Evans pKa Table. URL:[Link]

  • Environmental Science & Technology (Goss, K.-U., 2008) - The pKa values of PFOA and other highly fluorinated carboxylic acids. URL:[Link]

  • Environmental Science & Technology Letters (Balasuryia, D., et al., 2025) - Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. URL:[Link]

Sources

Validation

high-resolution fluorine-19 NMR of solid fluorinated organic compounds

High-Resolution 19 F Solid-State NMR of Organic Compounds: A Comparative Guide to Ultrafast MAS vs. CRAMPS Executive Summary Fluorine-19 ( 19 F) is a highly sensitive NMR nucleus, characterized by a 100% natural abundanc...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 19 F Solid-State NMR of Organic Compounds: A Comparative Guide to Ultrafast MAS vs. CRAMPS

Executive Summary

Fluorine-19 ( 19 F) is a highly sensitive NMR nucleus, characterized by a 100% natural abundance and a gyromagnetic ratio ( γ ) nearly as high as the proton ( 1 H). In modern drug development, where approximately 30% of active pharmaceutical ingredients (APIs) are fluorinated, 19 F solid-state NMR (ssNMR) serves as a potent, background-free probe for structural elucidation, polymorph screening, and analyzing drug-polymer interactions in amorphous solid dispersions (ASDs) [1].

However, achieving high-resolution 19 F ssNMR spectra of organic solids is notoriously difficult. As a Senior Application Scientist, I frequently encounter researchers struggling with broad, featureless 19 F spectra. This guide objectively compares the legacy approach of CRAMPS (Combined Rotation and Multiple Pulse Spectroscopy) against modern Ultrafast MAS (Magic Angle Spinning) probe technologies, providing the physical causality behind hardware choices and self-validating experimental protocols.

The Physics of 19 F Line Broadening

To understand why specific hardware is necessary, we must first understand the spin physics causing the line broadening in fluorinated organic solids:

  • Homonuclear Dipolar Couplings ( 19 F- 19 F): Because 19 F is 100% abundant, fluorinated organic compounds present a dense network of strong homonuclear dipolar interactions. Unlike 13 C, this network cannot be isotopically diluted.

  • Heteronuclear Dipolar Couplings ( 19 F- 1 H): Protons in the organic matrix strongly couple to the fluorine nuclei, adding a secondary layer of severe line broadening.

  • Chemical Shift Anisotropy (CSA): 19 F possesses a large CSA tensor, often exceeding 100 ppm, which creates massive spinning sideband manifolds if the rotation speed is insufficient.

Interactions F19 19F Nucleus (I = 1/2) CSA Chemical Shift Anisotropy (CSA) F19->CSA Homo 19F-19F Homonuclear Dipolar Coupling F19->Homo Hetero 19F-1H Heteronuclear Dipolar Coupling F19->Hetero Sol1 Averaged by MAS (> 20 kHz) CSA->Sol1 Sol2 Averaged by Ultrafast MAS (> 60 kHz) Homo->Sol2 Hetero->Sol2 Sol3 Mitigated by 1H RF Decoupling (TPPM / SPINAL) Hetero->Sol3

Fig 1: Spin interactions broadening 19F spectra and their respective physical/RF mitigation paths.

Technology Comparison: Standard MAS + CRAMPS vs. Ultrafast MAS

The Legacy Approach: Standard MAS with CRAMPS

Historically, researchers relied on standard MAS probes (10–20 kHz) using 3.2 mm or 4.0 mm rotors. Because 20 kHz is insufficient to average the strong 19 F- 19 F dipolar couplings, researchers had to apply CRAMPS . CRAMPS utilizes complex radio-frequency (RF) pulse trains (e.g., DUMBO, FSLG) to average the homonuclear dipolar couplings in spin space.

The Drawbacks: While CRAMPS improves resolution, it suffers from severe RF heating, requires tedious optimization, and introduces a scaling factor that artificially reduces the effective spectral width, complicating direct chemical shift analysis.

The Modern Standard: Ultrafast MAS Probes

Today, the state-of-the-art alternative is Ultrafast MAS (60–111 kHz) using 1.3 mm or 0.7 mm probes. By spinning the sample at frequencies exceeding the strength of the dipolar couplings, we average the interactions in physical space.

The Advantages: This eliminates the need for complex homonuclear decoupling pulse sequences, drastically extending the transverse coherence lifetimes ( T2′​ ). The extended T2′​ enables high-resolution scalar-based (J-coupling) 2D correlation experiments (e.g., HSQC, HMQC) that were previously impossible in the solid state[2].

Workflow Start Fluorinated Solid Sample Probe Select Probe Technology Start->Probe Standard Standard MAS (10-20 kHz) 3.2mm - 4.0mm Rotor Probe->Standard Ultrafast Ultrafast MAS (60-111 kHz) 0.7mm - 1.3mm Rotor Probe->Ultrafast CRAMPS Apply CRAMPS (Homodecoupling) Standard->CRAMPS LowPower Apply Low-Power 1H TPPM (Heterodecoupling) Ultrafast->LowPower Result1 Moderate Resolution Dipolar-based 2D only CRAMPS->Result1 Result2 High Resolution Scalar-based 2D (HSQC/HMQC) LowPower->Result2

Fig 2: Experimental workflow comparing Standard MAS with CRAMPS versus Ultrafast MAS technologies.

Data Presentation: Performance Metrics

To objectively compare these technologies, Table 1 outlines the hardware and performance tradeoffs.

Table 1: Hardware & Performance Metrics Comparison
ParameterStandard MAS + CRAMPSUltrafast MAS (60-111 kHz)
Rotor Size 3.2 mm or 4.0 mm0.7 mm or 1.3 mm
Sample Volume 10 - 30 mg0.5 - 2.5 mg
Homonuclear Decoupling RF Pulse Trains (e.g., DUMBO)Physical Rotation
Heteronuclear Decoupling High-Power (80-100 kHz)Low-Power TPPM (~10-15 kHz)
Spectral Scaling Factor Yes (Reduces spectral width)No (Direct chemical shift readout)
2D Correlation Type Dipolar-based (e.g., RFDR)Scalar-based (e.g., HSQC, HMQC)
RF Heating Risk HighLow (Mitigated by low-power RF)
Table 2: Impact of MAS Frequency and 1 H Decoupling on 19 F Linewidths

Table 2 demonstrates the profound impact of Ultrafast MAS and low-power 1 H decoupling on the 19 F linewidths of the antimalarial API, Mefloquine [2]. Note that even at 100 kHz MAS, the 19 F- 1 H dipolar couplings are not fully averaged by rotation alone. Applying a low-power 1 H decoupling field is essential to achieve maximum resolution.

MAS Frequency (kHz) 1 H Decoupling Applied?Linewidth: 2-CF 3​ Peak (Hz)Linewidth: 8-CF 3​ Peak (Hz)
60No154256
100No120180
100Yes (Low-Power TPPM)92 167

Experimental Protocol: Setting up a 100 kHz MAS 19 F- 13 C HSQC Experiment

The following is a self-validating, step-by-step methodology for executing a scalar-based 2D correlation experiment under ultrafast MAS. This protocol ensures high scientific integrity by verifying hardware calibration before data acquisition.

Step 1: Sample Preparation and Spin-Up

  • Pack ~0.5 mg of the fluorinated organic compound into a 0.7 mm ZrO 2​ rotor. Ensure the sample is tightly packed and symmetrically distributed to prevent rotor instability at extreme velocities.

  • Gradually spin the sample up to 100 kHz using dry nitrogen gas to minimize frictional heating.

Step 2: Magic Angle Calibration (Self-Validation Step)

  • Causality: At 100 kHz, even a 0.01° deviation from the magic angle (54.74°) will reintroduce massive CSA and dipolar broadening, defeating the purpose of the ultrafast probe.

  • Action: Acquire a 79 Br spectrum of KBr. Adjust the stator angle iteratively until the rotational echoes in the Free Induction Decay (FID) are maximized and the spinning sidebands in the frequency domain are perfectly symmetric.

Step 3: 1 H Decoupling Optimization

  • Causality: High-power decoupling at 100 kHz MAS will cause sample degradation and probe arcing. The optimal decoupling field must avoid rotary resonance recoupling conditions (where nνR​=ν1​ ).

  • Action: Set the 1 H TPPM decoupling field to approximately 12.5 kHz (exactly 1/8 of the 100 kHz MAS frequency). Acquire a 1D 19 F spectrum and fine-tune the TPPM phase angle (typically ~15°) to minimize the 19 F linewidth.

Step 4: Scalar Correlation Setup (HSQC)

  • Set the INEPT delay ( τ ) based on the 19 F- 13 C scalar coupling constant ( 1JFC​≈250 Hz). Calculate the delay as τ=1/(4J)≈1 ms.

  • Acquire the 2D 19 F- 13 C HSQC spectrum. The extended T2′​ at 100 kHz MAS ensures minimal signal loss during the INEPT transfer, yielding high sensitivity and atomic-level resolution despite the sub-milligram sample volume.

References

  • Su, Y. (2019). Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids under Ultrafast Magic Angle Spinning. Analytical Chemistry, 91(9), 6217–6224. URL: [Link]

  • Porat-Dahlerbruch, G., Struppe, J., Quinn, C. M., Gronenborn, A. M., & Polenova, T. (2022). 19F fast MAS (60–111 kHz) dipolar and scalar based correlation spectroscopy of organic molecules and pharmaceutical formulations. Solid State Nuclear Magnetic Resonance, 122, 101831. URL: [Link]

Comparative

High-Efficiency Separation of Perfluorinated Carboxylic Acids (PFCAs): A Comparative Guide to Capillary Zone Electrophoresis vs. LC-MS/MS

Executive Summary Perfluorinated carboxylic acids (PFCAs), a highly persistent subclass of per- and polyfluoroalkyl substances (PFAS), present unique analytical challenges due to their surface-active nature and lack of s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Perfluorinated carboxylic acids (PFCAs), a highly persistent subclass of per- and polyfluoroalkyl substances (PFAS), present unique analytical challenges due to their surface-active nature and lack of strong chromophores. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for environmental and biological biomonitoring due to its extreme sensitivity, Capillary Zone Electrophoresis (CZE) has emerged as a high-efficiency, low-sample-volume alternative.

This guide objectively evaluates the performance of CZE methodologies—specifically Direct UV, Indirect UV, and Nonaqueous Capillary Electrophoresis-Mass Spectrometry (NACE-MS/MS)—against traditional LC-MS/MS. By dissecting the physicochemical causality behind background electrolyte (BGE) optimization, we provide actionable, self-validating protocols for analytical laboratories seeking rapid, high-resolution separation of C6–C12 PFCAs.

Mechanistic Insights: The Causality Behind CZE for PFCAs

PFCAs are strong acids ( pKa​<1 ) that remain fully ionized across a broad pH range. In CZE, their separation relies on differences in their charge-to-mass ratios; as the fluorocarbon chain length increases (from C6 to C12), electrophoretic mobility decreases.

However, translating this principle into practice requires overcoming a critical physical barrier: hydrophobic adsorption .

The Problem with Aqueous Buffers

In purely aqueous BGEs, the highly hydrophobic fluorinated tails of long-chain PFCAs interact strongly with the fused-silica capillary wall and form micelles. This results in severe peak broadening, irreproducible migration times, and a complete loss of baseline resolution[1].

The Organic Modifier Solution

To achieve high-efficiency separation, the BGE must be heavily modified with organic solvents (e.g., methanol, isopropanol, or acetonitrile). The addition of organic modifiers achieves three mechanistic goals:

  • Solvation of Fluorinated Tails: Solvents like methanol disrupt hydrophobic interactions between the PFCAs and the capillary wall[2].

  • Dielectric Constant Modulation: Organic modifiers lower the dielectric constant of the BGE, which suppresses the electroosmotic flow (EOF), allowing the slower-migrating long-chain PFCAs sufficient time to resolve[3].

  • Current Stabilization: In nonaqueous systems (NACE), carefully tuned solvent mixtures (e.g., ACN/MeOH/IPA) combined with volatile salts (ammonium acetate) generate a stable electrophoretic current compatible with electrospray ionization (ESI) for MS detection[1].

G A PFCA Mixture (C6 - C12) B Aqueous BGE (Standard CE) A->B Injection E BGE + Organic Modifiers (MeOH, IPA, ACN) A->E Optimization C Hydrophobic Adsorption & Micelle Formation B->C D Peak Broadening & Poor Resolution C->D F Reduced Wall Adsorption & Lower Dielectric Constant E->F G Tuned Electroosmotic Flow (EOF) E->G H High-Efficiency Baseline Separation F->H G->H

Logical workflow of BGE optimization for PFCA separation in CZE.

Comparative Performance Analysis

Because PFCAs lack a conjugated π -electron system, Direct UV detection yields poor sensitivity. Consequently, Indirect UV detection (using a chromophore probe) or MS/MS coupling is required for trace analysis. The table below synthesizes the performance metrics of different CZE modalities against the LC-MS/MS standard.

Table 1: Performance Comparison of PFCA Analytical Methodologies
ParameterCZE (Direct UV)[3]CZE (Indirect UV)[2]MSI-NACE-MS/MS[1]LC-MS/MS (Standard)[4]
Separation Mechanism Electrophoretic mobilityElectrophoretic mobilityElectrophoretic mobilityHydrophobic interaction (C18)
BGE / Mobile Phase 50 mM Phosphate, 40% Isopropanol50 mM Tris (pH 9.0), 50% MeOH, 5 mM 2,4-DNBA70% ACN, 15% MeOH, 5% IPA, 10% H2​O Ammonium Acetate / MeOH Gradient
Detection Mode Direct UV (190 nm)Indirect UV (280 nm)ESI-MS/MS (Negative Mode)ESI-MS/MS (Negative Mode)
Limit of Detection (LOD) 2 – 33 µg/mL0.6 – 2.4 µg/mL~20 nM (~8 ng/mL)0.02 – 0.20 nM (< 0.1 ng/mL)
Injection Volume ~10 – 50 nL~10 – 50 nL~10 – 100 nL10 – 100 µL
Analysis Time < 15 min< 20 min< 3 min / sample (Multiplexed)10 – 30 min
Primary Advantage Simple setupImproved sensitivity over Direct UVHigh throughput, low sample consumptionUltimate sensitivity, routine biomonitoring

Analytical Note: While LC-MS/MS achieves significantly lower concentration LODs, this is primarily driven by the 100-fold larger injection volumes (~10 µL vs. ~10 nL). In terms of mass sensitivity, NACE-MS/MS is highly competitive and offers superior throughput via multisegment injection[4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols outline the exact physicochemical parameters required to establish a self-validating analytical system for PFCA separation.

Protocol A: CZE with Indirect UV Detection (Water Analysis)

This protocol utilizes 2,4-dinitrobenzoic acid (2,4-DNBA) as a background chromophore. As the non-absorbing PFCAs migrate through the detector window, they displace the 2,4-DNBA co-ions, generating quantifiable negative peaks[2].

1. Capillary Preparation:

  • Use an uncoated fused-silica capillary (50 µm internal diameter, 60 cm total length, 50 cm effective length to detector).

  • Conditioning: Flush sequentially with 1.0 M NaOH (10 min), 0.1 M NaOH (5 min), deionized water (5 min), and BGE (10 min).

2. Background Electrolyte (BGE) Formulation:

  • Prepare a buffer consisting of 50 mM Tris adjusted to pH 9.0.

  • Add 5 mM 2,4-DNBA (chromophore probe).

  • Mix the aqueous buffer 1:1 (v/v) with LC-grade Methanol to yield a final composition of 50% methanol[2]. Causality: The 50% methanol prevents C10–C12 PFCAs from adsorbing to the capillary wall.

3. Separation & Detection:

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Voltage: Apply +25 kV (normal polarity).

  • Temperature: Maintain capillary cassette at 25°C.

  • Detection: Set UV detector to 280 nm (indirect mode). Baseline separation of C6 to C12 PFCAs should be achieved within 20 minutes[2].

Protocol B: MSI-NACE-MS/MS (Serum Biomonitoring)

For biological matrices requiring nanomolar sensitivity, nonaqueous CZE coupled to tandem mass spectrometry provides rapid, multiplexed screening[1].

1. Sample Extraction:

  • Aliquot 200 µL of human serum. Perform liquid-liquid extraction using methyl-tert-butyl ether (MTBE) to isolate PFCAs and precipitate proteins.

  • Evaporate the organic layer to dryness and reconstitute in 5.0 µL of a nonaqueous solvent to achieve a 40-fold preconcentration[4].

2. Nonaqueous BGE Formulation:

  • Prepare a solvent mixture of 70% (v/v) Acetonitrile, 15% (v/v) Methanol, and 5% (v/v) Isopropanol.

  • Add 10% (v/v) ultra-pure water containing ammonium acetate to achieve an apparent pH of 9.5[1]. Causality: The residual 10% water is strictly required to solubilize the ammonium acetate, which acts as the charge carrier to generate a stable electrophoretic current.

3. Multisegment Injection (MSI) & Separation:

  • Inject alternating plugs of sample and BGE spacer (e.g., 7 distinct sample segments per run) to multiplex the analysis.

  • Apply +30 kV for separation.

  • Detection: Interface the capillary to a triple quadrupole mass spectrometer via a coaxial sheath liquid ESI source. Operate in negative ion mode using Multiple Reaction Monitoring (MRM) transitions specific to PFOA and PFOS. Throughput will average < 3 minutes per sample[1].

Conclusion

For routine, ultra-trace environmental monitoring, LC-MS/MS remains the requisite platform due to its sub-ng/mL detection limits. However, Capillary Zone Electrophoresis offers a highly efficient, orthogonal separation mechanism. By strategically employing organic modifiers in the BGE to suppress hydrophobic wall interactions, CZE achieves baseline resolution of C6–C12 PFCAs. When coupled with Indirect UV detection, it serves as a robust tool for ppm-level water analysis. When advanced to MSI-NACE-MS/MS, it transforms into a high-throughput biomonitoring engine capable of processing serum samples in under 3 minutes with nanomolar sensitivity.

References

  • Wójcik, L., Szostek, B., Maruszak, W., & Trojanowicz, M. (2005). Separation of perfluorocarboxylic acids using capillary electrophoresis with UV detection. Electrophoresis, 26(6), 1080-1088.[Link]

  • Wójcik, L., Korczak, K., Szostek, B., & Trojanowicz, M. (2006). Separation and determination of perfluorinated carboxylic acids using capillary zone electrophoresis with indirect photometric detection. Journal of Chromatography A, 1128(1-2), 290-297.[Link]

  • Azab, S., Hum, R., & Britz-McKibbin, P. (2020). Rapid biomonitoring of perfluoroalkyl substance exposures in serum by multisegment injection-nonaqueous capillary electrophoresis-tandem mass spectrometry. Analytical Science Advances, 1(3), 173-182.[Link]

Sources

Validation

A Comparative Guide to Fluorinated vs. Non-Fluorinated Ethers for Advanced Battery Applications

Introduction: The Enduring Quest for the Ideal Battery Electrolyte In the pursuit of next-generation energy storage, particularly high-energy-density lithium metal batteries (LMBs), the electrolyte is not merely a compon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Quest for the Ideal Battery Electrolyte

In the pursuit of next-generation energy storage, particularly high-energy-density lithium metal batteries (LMBs), the electrolyte is not merely a component but the critical medium governing performance, safety, and lifespan. Ether-based electrolytes have long been favored for their excellent compatibility with lithium metal anodes, a stark contrast to their carbonate-based counterparts which struggle with continuous decomposition.[1][2] However, the Achilles' heel of conventional, non-fluorinated ethers (NFEs) is their limited oxidative stability, typically below 4.0 V vs. Li/Li+, which precludes their use with high-voltage cathodes like Nickel-Manganese-Cobalt (NMC) and Lithium Cobalt Oxide (LCO).[3][4][5][6]

This limitation sparked the strategic exploration of fluorination—the substitution of hydrogen atoms with fluorine in the ether molecule. This guide provides a comprehensive comparison of fluorinated ethers (FEs) and their non-fluorinated precursors, delving into the fundamental molecular principles that dictate their electrochemical behavior. We will examine the causal links between molecular structure and performance metrics, supported by experimental data, to offer researchers a clear, evidence-based understanding of the trade-offs involved in selecting or designing an ether-based electrolyte.

The Fluorine Effect: A Molecular-Level Transformation

The introduction of highly electronegative fluorine atoms to an ether backbone instigates a profound change in the molecule's electronic structure and intermolecular forces. This "inductive effect" is the cornerstone of the property differences between FEs and NFEs.

  • Reduced Lewis Basicity: Fluorine atoms are powerful electron-withdrawing groups. They pull electron density away from the rest of the molecule, including the ether oxygen atoms. This reduction in electron density weakens the oxygen's ability to donate its lone pair of electrons to a Lewis acid, such as a lithium ion (Li⁺).

  • Altered Solvation Sheath: Consequently, FEs are weaker Li⁺ solvents compared to NFEs.[7] This "weak solvation" is not a drawback; rather, it is a key design principle. In FE-based electrolytes, the anions (e.g., FSI⁻, TFSI⁻) are more likely to participate in the Li⁺ solvation sheath, creating an anion-rich local environment around the cation.[1][7][8] This has significant implications for interfacial chemistry.

cluster_0 Non-Fluorinated Ether (e.g., DME) cluster_1 Fluorinated Ether (e.g., F-DME) NFE_Li Li+ NFE_O1 O NFE_O1->NFE_Li Strong Coordination NFE_O2 O NFE_O2->NFE_Li Strong Coordination NFE_C1 C NFE_C1->NFE_O1 NFE_C2 C NFE_C2->NFE_O2 FE_Li Li+ FE_O1 O FE_O1->FE_Li Weakened Coordination FE_Anion Anion FE_Anion->FE_Li Anion Participation FE_CF3 CF3 FE_C1 C FE_CF3->FE_C1 FE_C1->FE_O1 cluster_0 Non-Fluorinated Ether SEI cluster_1 Fluorinated Ether SEI NFE_Anode Li Metal Anode NFE_Comp1 Organic Li Alkoxides NFE_SEI SEI Layer NFE_Comp2 Polyethers FE_Anode Li Metal Anode FE_Comp1 LiF (Lithium Fluoride) FE_SEI SEI Layer FE_Comp2 Li₂O (Lithium Oxide) cluster_workflow Electrolyte Evaluation Workflow start Synthesize/Procure Ether Solvent prop Measure Physical Properties (Viscosity, Density) start->prop cond Measure Ionic Conductivity (Protocol 2) prop->cond esw Determine ESW (Protocol 1) cond->esw ce Evaluate Li Plating/Stripping (Li||Cu Cell) esw->ce full_cell Test in Full Cell (e.g., Li||NMC811) ce->full_cell

Caption: A typical workflow for characterizing a new battery electrolyte.

Conclusion and Future Outlook

Fluorination is an undeniably powerful and effective strategy for overcoming the primary limitation of ether electrolytes—their poor oxidative stability. The use of fluorinated ethers has enabled stable cycling of high-voltage lithium metal batteries, primarily by engineering a robust, LiF-rich SEI and preventing solvent decomposition at the cathode. H[3][9]owever, the benefits of enhanced stability and safety come at the cost of potentially lower ionic conductivity, higher viscosity, and significantly increased production expenses.

[2][10]The future of ether electrolytes will likely follow a dual path. On one hand, the rational design of novel, partially, or asymmetrically fluorinated ethers will continue to fine-tune the balance between stability and transport properties. O[11][12]n the other hand, the development of advanced, fluorine-free ethers that mimic the desirable weak-solvation and anion-rich interfacial chemistry of their fluorinated counterparts represents a more sustainable and economical frontier. S[1][7][10][13]uccess in this latter area could finally unlock the full potential of lithium metal anodes for the next generation of high-energy batteries without the economic and environmental baggage of fluorine chemistry.

References

  • Non‐Fluorinated Cyclic Ether‐Based Electrolyte with Quasi‐Conjugate Effect for High‐Performance Lithium Metal Batteries. ResearchGate. Available at: [Link]

  • Non-fluorinated Asymmetric Ether Electrolytes with Controlled Solvation Structure for High-Voltage Lithium Metal Batteries. ACS Energy Letters. Available at: [Link]

  • SEI Formation Mechanisms at Lithium Metal Interfaces in Perfluoroether-Extended LiTFSI-Grafted Polymer Electrolytes. ChemRxiv. Available at: [Link]

  • How does hydrofluoroether affect the liquid structure, transport properties, and electrochemistry of localized high-concentration electrolytes?. The Journal of Chemical Physics. Available at: [Link]

  • Deciphering the Decomposition Mechanisms of Ether and Fluorinated Ether Electrolytes on Lithium Metal Surfaces: Insights from CMD and AIMD Simulations. PubMed. Available at: [Link]

  • SEI Formation and Lithium-Ion Electrodeposition Dynamics in Lithium Metal Batteries via First-Principles Kinetic Monte Carlo Modeling. ACS Energy Letters. Available at: [Link]

  • Atomistic Insights into Fluorinated/Chlorinated Ether-Based LHCEs on Lithium Metal: Decomposition Mechanisms via Multiscale Simulations. ACS Publications. Available at: [Link]

  • Nonflammable Hydrofluoroether for Lithium-Ion Batteries: Enhanced Rate Capability, Cyclability, and Low-Temperature Performance. ResearchGate. Available at: [Link]

  • Non-Fluorinated Cyclic Ether-Based Electrolyte with Quasi-Conjugate Effect for High-Performance Lithium Metal Batteries. PubMed. Available at: [Link]

  • Terminally Fluorinated Glycol Ether Electrolyte for Lithium Metal Batteries. OSTI.GOV. Available at: [Link]

  • Fluorinated vs. non-fluorinated 1,3-dimethoxypropane: A comparative analysis for lithium metal battery applications. ResearchGate. Available at: [Link]

  • Hydrofluoroether electrolytes for lithium-ion batteries: Reduced gas decomposition and nonflammable. ResearchGate. Available at: [Link]

  • Non-fluorinated electrolytes with micelle-like solvation for ultra-high-energy-density lithium metal batteries. Seoul National University. Available at: [Link]

  • Fluorinated ether electrolyte with controlled solvation structure for high voltage lithium metal batteries. IDEAS/RePEc. Available at: [Link]

  • Fluorinated Ether Based Electrolyte Enabling Sodium-Metal Batteries with Exceptional Cycling Stability. PubMed. Available at: [Link]

  • Simulation Guided Molecular Design of Hydrofluoroether Solvent for High Energy Batteries. arXiv.org. Available at: [Link]

  • Simulation guided molecular design of hydrofluoroether solvent for high energy batteries. RSC Publishing. Available at: [Link]

  • Non-fluorinated Asymmetric Ether Electrolytes with Controlled Solvation Structure for High-Voltage Lithium Metal Batteries. Figshare. Available at: [Link]

  • The Fluorine Toolbox: from Molecular Design to Advanced Batteries. ChemRxiv. Available at: [Link]

  • A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. CDN. Available at: [Link]

  • Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes. PMC. Available at: [Link]

  • Fluorinated Cyclic Ether Diluent for High-Voltage Lithium Metal Batteries. ACS Energy Letters. Available at: [Link]

  • A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of the American Chemical Society. Available at: [Link]

  • Highly fluorinated co-solvent enabling ether electrolyte for high-voltage lithium ion batteries with graphite anode. Hep Journals. Available at: [Link]

  • (PDF) Theoretically predicting the feasibility of highly-fluorinated ethers as promising diluents for non-flammable concentrated electrolytes. ResearchGate. Available at: [Link]

  • A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. PubMed. Available at: [Link]

  • Optimal Blend Between Fluorinated Esters and Fluorinated Ether for High-Performance Lithium-Ion Cells at High Voltage. MDPI. Available at: [Link]

  • Non‐Fluorinated Ethers to Mitigate Electrode Surface Reactivity in High‐Voltage NCM811‐Li Batteries. PolyU Institutional Research Archive. Available at: [Link]

  • (PDF) Impact of Fluorination Degree of Ether-Based Electrolyte Solvent on Li-metal Battery Performance. ResearchGate. Available at: [Link]

  • Converting detrimental HF in electrolytes into a highly fluorinated interphase on cathodes. Journal of Materials Chemistry A. Available at: [Link]

  • Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries with LiCoO2. Chemistry of Materials. Available at: [Link]

  • Theoretically predicting the feasibility of highly-fluorinated ethers as promising diluents for non-flammable concentrated electrolytes. PubMed. Available at: [Link]

  • Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells. ACS Applied Materials & Interfaces. Available at: [Link]

  • Mechanistic Insight on the Stability of Ether and Fluorinated Ether Solvent-Based Lithium Bis(fluoromethanesulfonyl) Electrolytes near Li Metal Surface. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 3-Fluoro-2-methyloxolane-3-carboxylic acid

As a Senior Application Scientist in drug development, I approach the handling of novel fluorinated building blocks not just as a procedural necessity, but as a discipline of chemical logic. 3-Fluoro-2-methyloxolane-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I approach the handling of novel fluorinated building blocks not just as a procedural necessity, but as a discipline of chemical logic. 3-Fluoro-2-methyloxolane-3-carboxylic acid (CAS: 2169228-15-1) is a highly valuable intermediate, but its specific physical state and chemical structure demand rigorous operational respect.

This guide provides a self-validating, mechanistic framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. By understanding the causality behind these safety protocols, laboratory personnel can proactively mitigate risks rather than simply reacting to them.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 3-Fluoro-2-methyloxolane-3-carboxylic acid presents as an oil at room temperature and requires cold storage at 4°C to maintain its stability.

The presence of the fluorine atom exerts a strong electron-withdrawing inductive effect on the adjacent oxolane ring and carboxylic acid moiety. This lowers the pKa of the acid compared to non-fluorinated analogs, making it a stronger proton donor. Consequently, this exacerbates its potential to cause localized pH drops and protein denaturation upon contact with biological tissues.

Table 1: Quantitative Data & Hazard Causality
Property / Hazard CodeValue / SpecificationMechanistic Implication & Causality
CAS Number 2169228-15-1Unique identifier required for EHS tracking and waste logging[1].
Physical State OilHigh adherence to skin and surfaces; requires positive displacement tools for accurate volumetric transfer.
Storage Temperature 4°CRequires strict thermal equilibration before opening to prevent atmospheric moisture condensation and subsequent hydrolysis.
H302 Harmful if swallowedAcute systemic toxicity upon ingestion; mandates strict prohibition of food/drink in the handling area.
H315 / H319 Causes skin/eye irritationThe acidic proton rapidly denatures mucosal and epidermal proteins. The oil phase increases residence time on the tissue.
H335 May cause respiratory irritationVolatilization or aerosolization of the acidic oil can severely irritate the respiratory tract, mandating fume hood use.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated fluorinated organic acids. The following PPE matrix is designed as a self-validating barrier system.

Table 2: Engineered PPE Requirements
PPE CategoryRecommended EquipmentCausality / Scientific Justification
Eye/Face Chemical safety goggles + Full face shieldProtects against micro-splashes during dispensing. Oils cause prolonged corneal damage due to high tissue adherence and resistance to standard eye-wash flushing.
Skin/Body Tyvek lab coat or chemically resistant Neoprene apronStandard cotton lab coats absorb oils, holding the acid against the skin. Tyvek or Neoprene prevents permeation, directly mitigating the H315 hazard.
Hands Heavy-duty Nitrile gloves (Double-gloved)Nitrile offers excellent chemical resistance to organic acids. Double gloving creates a self-validating breach system: if the outer glove is compromised, the inner glove provides a buffer while the operator safely removes the outer layer.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Mitigates the H335 hazard. If handling outside a hood is absolutely required, a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges must be worn.

Operational Handling Protocol

Handling an irritating, cold-stored oil requires precision to ensure both user safety and reagent integrity. Follow this step-by-step methodology:

Step 1: Thermal Equilibration & Pre-Operation Setup

  • Action: Transfer the sealed vial from 4°C storage to a certified chemical fume hood. Allow it to sit undisturbed for 30–45 minutes before opening.

  • Causality: Opening a cold vial induces immediate condensation of atmospheric moisture into the oil. Water can react with the carboxylic acid over time, altering the concentration and degrading the reagent.

  • Validation Check: The exterior of the glass vial must be completely dry and at ambient room temperature before the primary seal is broken.

Step 2: Reagent Dispensing

  • Action: Using a positive displacement pipette or a glass gas-tight syringe equipped with a stainless steel needle, aspirate the required volume.

  • Causality: Because the compound is a viscous oil, standard air-displacement pipettes will suffer from severe volumetric inaccuracy due to the liquid's surface tension. Glass and stainless steel provide absolute chemical inertness against fluorinated acids.

  • Validation Check: Inspect the syringe barrel. The absence of trapped air bubbles indicates a continuous, accurate fluid column.

Step 3: Post-Operation Purge & Storage

  • Action: Purge the headspace of the source vial with a gentle stream of dry nitrogen or argon gas for 5-10 seconds before tightly resealing. Return immediately to 4°C storage.

  • Causality: Displacing oxygen and ambient humidity prevents oxidative degradation and moisture ingress, preserving the integrity of the fluorinated building block for future assays.

Spill Response & Decontamination Workflow

In the event of a spill, immediate and logical action is required to contain the acidic oil and prevent respiratory exposure.

SpillWorkflow Start Spill Detected (Fluorinated Acidic Oil) Assess Assess Spill Volume & Location Start->Assess Evacuate Evacuate Area & Maximize Ventilation Assess->Evacuate Large Spill / Outside Hood PPE Don Advanced PPE (Respirator, Nitrile/Neoprene) Assess->PPE Small Spill / Inside Hood Evacuate->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Neutralize Neutralize Acid (Sodium Bicarbonate) Contain->Neutralize Collect Collect in Halogenated Waste Container Neutralize->Collect Decon Decontaminate Surface (Mild Soap & Water) Collect->Decon End Report to EHS & Log Disposal Decon->End

Spill containment and decontamination workflow for fluorinated acidic oils.

Step-by-Step Spill Remediation:

  • Containment: Surround the spilled oil with an inert, non-combustible absorbent material such as dry sand or vermiculite[2]. Causality: Inert materials physically trap the oil without reacting exothermically with the acidic moiety.

  • Neutralization: Carefully apply solid sodium bicarbonate (NaHCO₃) over the absorbed spill. Causality: Bicarbonate safely neutralizes the carboxylic acid, converting it into a less hazardous sodium salt while releasing CO₂ gas.

    • Validation Check: Wait for the effervescence (bubbling) to cease. The absence of gas evolution upon the addition of more bicarbonate confirms complete neutralization of the acid.

  • Collection: Mechanically collect the neutralized mixture using a non-sparking scoop and place it into a designated hazardous waste container[2].

  • Decontamination: Wash the affected surface thoroughly with mild soap and water to remove any residual oil film, followed by a wipe-down with 70% ethanol or isopropanol.

Waste Disposal & Logistics

Fluorinated organic compounds require specialized disposal logistics due to the extreme stability of the carbon-fluorine bond.

  • Segregation: Do not mix 3-Fluoro-2-methyloxolane-3-carboxylic acid waste with standard non-halogenated organic waste. It must be strictly segregated into a Halogenated Organic Waste stream[2].

  • Disposal Mechanism: The waste must be routed to a commercial facility capable of high-temperature incineration equipped with scrubbers to capture toxic hydrogen fluoride (HF) gas generated during combustion[2]. Never dispose of this compound down the drain[2].

Sources

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